ADTN
説明
特性
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXGAOFCKGHGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968175 | |
| Record name | (+/-)-ADTN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53463-78-8 | |
| Record name | 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53463-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ADTN | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-ADTN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-6,7-DIHYDROXYTETRALIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTM7UYI7VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ADTN
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent, non-selective dopamine (B1211576) receptor agonist that has been instrumental in the characterization of the dopaminergic system. As a conformationally restricted analog of dopamine, this compound mimics the action of the endogenous neurotransmitter by directly binding to and activating both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. This comprehensive technical guide delineates the mechanism of action of this compound, detailing its interaction with dopamine receptor subtypes, the subsequent intracellular signaling cascades, and its physiological effects. This document provides a compilation of available quantitative data on this compound's binding affinity and functional potency, alongside detailed experimental protocols for the assays used to elucidate its pharmacological profile.
Molecular Target: Dopamine Receptors
This compound exerts its biological effects through direct agonism at dopamine receptors, a class of G protein-coupled receptors (GPCRs) that are pivotal in numerous physiological processes within the central nervous system (CNS), including motor control, motivation, reward, and cognition.[1] There are five distinct dopamine receptor subtypes, classified into two families based on their genetic structure, pharmacology, and signal transduction mechanisms.[2][3]
-
D1-like Receptors (D1 and D5): These receptors are primarily coupled to the Gαs/olf family of G proteins.[1] Agonist binding to D1-like receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5]
-
D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gαi/o family of G proteins.[1] Agonist binding to D2-like receptors results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][7]
This compound has been shown to be a potent agonist at both D1-like and D2-like dopamine receptors, making it a valuable tool for studying the integrated effects of dopamine receptor activation.
Signaling Pathways
The binding of this compound to dopamine receptors initiates a cascade of intracellular events that ultimately mediate the physiological response. The specific signaling pathway activated is dependent on the receptor subtype to which this compound binds.
D1-like Receptor Signaling Pathway
Activation of D1-like receptors by this compound triggers a stimulatory signaling cascade.
Upon binding of this compound to D1-like receptors, the associated Gαs/olf protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then converts ATP into the second messenger cAMP.[4] Elevated levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[5]
D2-like Receptor Signaling Pathway
Activation of D2-like receptors by this compound initiates an inhibitory signaling cascade.
When this compound binds to D2-like receptors, the associated Gαi/o protein is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][7] Additionally, the βγ subunits of the G protein can directly modulate the activity of ion channels, typically leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Quantitative Data
The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound and related compounds at dopamine receptors. It is important to note that specific Ki, Kd, EC50, and IC50 values for this compound across all five dopamine receptor subtypes are not consistently reported in a single comprehensive study. The data presented here are compiled from various sources and should be interpreted within the context of the specific experimental conditions used in each study.
Table 1: Binding Affinity (Ki) of Dopamine and Standard Ligands at Human Dopamine Receptor Subtypes
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference |
| Dopamine | 2340 | 1705 | 27 | 450 | 228 | [8] |
| Haloperidol | 27 | 0.55 | 1.2 | 9.7 | 48 | [8] |
| Clozapine | 141 | 35 | 83 | 22 | 250 | [8] |
Table 2: Functional Potency (IC50/EC50) of Dopamine at Dopamine Receptors
| Assay | Receptor | Parameter | Value | Reference |
| Adenylyl Cyclase Inhibition | D2-like | IC50 (Dopamine) | 2.76 x 10⁻⁶ M | [5] |
| Adenylyl Cyclase Stimulation | D1-like | EC50 (Dopamine) | 91 ± 47 nM | [5] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki and Kd) of a ligand for a receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the dopamine receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors or [³H]SCH23390 for D1-like receptors) and varying concentrations of unlabeled this compound.
-
Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase (cAMP) Functional Assay
This assay measures the ability of a ligand to stimulate (via D1-like receptors) or inhibit (via D2-like receptors) the production of cAMP.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the dopamine receptor subtype of interest.
-
-
Assay Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For D1-like receptor agonism (stimulation): Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
For D2-like receptor agonism (inhibition): Co-incubate the cells with a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) and varying concentrations of this compound.
-
Terminate the reaction and lyse the cells to release intracellular cAMP.
-
-
cAMP Detection and Data Analysis:
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
For D1-like agonism, determine the EC50 value (the concentration of this compound that produces 50% of the maximal stimulatory effect).
-
For D2-like agonism, determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).
-
In Vivo Behavioral Assays: Locomotor Activity and Stereotypy
These assays assess the in vivo functional consequences of dopamine receptor agonism by this compound.
Protocol:
-
Animals and Housing:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar) and house them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate to the housing facility for at least one week before the experiment.
-
-
Experimental Procedure:
-
Habituate the rats to the testing environment (e.g., open-field arena) for a defined period on several consecutive days prior to the experiment to reduce novelty-induced activity.
-
On the test day, administer this compound (or vehicle control) via a specific route (e.g., intraperitoneal or subcutaneous injection) at various doses.
-
Immediately place the rat in the open-field arena.
-
-
Data Collection and Analysis:
-
Record the animal's behavior for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system or by manual scoring by a trained observer blinded to the treatment conditions.
-
Locomotor Activity: Quantify parameters such as total distance traveled, number of line crossings, and rearing frequency.
-
Stereotyped Behavior: Score the intensity and duration of stereotyped behaviors such as sniffing, licking, gnawing, and repetitive head movements using a standardized rating scale.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
-
Conclusion
This compound is a valuable pharmacological tool that acts as a non-selective agonist at both D1-like and D2-like dopamine receptors. Its mechanism of action involves the direct binding to these receptors, leading to the modulation of adenylyl cyclase activity and subsequent downstream signaling cascades. The activation of D1-like receptors results in the stimulation of cAMP production, while the activation of D2-like receptors leads to its inhibition. These molecular events translate into observable physiological and behavioral effects, such as changes in locomotor activity and the induction of stereotyped behaviors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel dopaminergic compounds, contributing to a deeper understanding of the complexities of the dopamine system and its role in health and disease. Further research is warranted to fully elucidate the specific binding affinities and functional potencies of this compound at all five dopamine receptor subtypes to provide a more complete pharmacological profile.
References
- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory regulation of adenylyl cyclase in the absence of stimulatory regulation. Requirements and kinetics of guanine nucleotide-induced inhibition of the cyc- S49 adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to ADTN as a Dopamine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist. This document details its pharmacological profile, the experimental protocols for its characterization, and the associated signaling pathways.
Introduction
This compound is a rigid analog of dopamine, widely utilized in neuroscience research to probe the structure and function of dopamine receptors.[1] Its constrained structure, where the ethylamine (B1201723) side chain of dopamine is incorporated into a second ring, provides valuable insights into the conformational requirements for dopamine receptor activation.[2] This guide summarizes the key quantitative data on this compound's interaction with dopamine receptors and provides detailed methodologies for its experimental evaluation.
Pharmacological Profile of this compound
The pharmacological activity of this compound is characterized by its binding affinity (Ki) and functional potency (EC50 or IC50) at the various dopamine receptor subtypes.
Dopamine Receptor Binding Affinities of this compound
The following table summarizes the reported binding affinities of this compound for different dopamine receptor subtypes. The Ki value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand.
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| [3H]this compound | D2-like | [3H]Spiperone | Calf Striatal Membranes | 15 | [3] |
| (+/-)-ADTN | D2 | [3H]Spiperone | Rat Striatal Homogenate | 79.5 (µM) | [4] |
Note: There is a significant discrepancy in the reported Ki values for this compound at the D2 receptor, which may be attributable to differences in experimental conditions, tissue preparations, and the specific radioligand used. Further research is needed to resolve this.
Functional Potency of this compound at Dopamine Receptors
The functional potency of this compound is a measure of its ability to elicit a biological response upon binding to the receptor. For Gs-coupled receptors (D1-like), this is typically measured by cAMP accumulation, while for Gi-coupled receptors (D2-like), it is measured by the inhibition of forskolin-stimulated cAMP accumulation.
| Compound | Receptor Subtype | Assay Type | Effect | IC50 (µM) | Reference |
| (+/-)-ADTN | D2 | Inhibition of Adenylate Cyclase | Agonist | ~2.5 | [5] |
Signaling Pathways of Dopamine Receptors
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6]
D1-like Receptor Signaling
D1-like receptors couple to the Gs alpha subunit of the G protein.[6] Activation of these receptors by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).
References
- 1. [3H] 2-Amino-6,7-dihydroxy 1,2,3,4-tetrahydronapthalene (this compound): a potential specific dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
Neuropharmacological Profile of ADTN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent dopamine (B1211576) receptor agonist that has been instrumental in the characterization of dopamine receptor pharmacology. This technical guide provides a comprehensive overview of the neuropharmacological profile of this compound, including its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference and comparison.
Introduction
This compound is a rigid analog of dopamine, a structural feature that confers high affinity and specificity for dopamine receptors. It has been widely used as a research tool to investigate the roles of dopamine receptors in various physiological and pathological processes. This document serves as a technical resource for researchers and drug development professionals, consolidating the key pharmacological data and methodologies associated with this compound.
Receptor Binding Affinity
This compound exhibits a high affinity for dopamine receptors, with a notable preference for the D2-like family. The binding affinity of this compound is typically determined through radioligand binding assays, where it is used to displace a radiolabeled ligand from the receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | K_i (nM) | Reference |
| Dopamine (General) | [³H]this compound | Calf Striatal Membranes | High Affinity | [1] |
| Dopamine D2-like | - | Rat Striatum | - | [2] |
Note: Specific K_i values for individual dopamine receptor subtypes (D1-D5) are not consistently reported in the readily available literature. The provided data indicates a high affinity for dopamine receptors in general, with functional data suggesting potent D2-like receptor interaction.
Functional Activity
This compound acts as an agonist at dopamine receptors, meaning it binds to and activates the receptor, mimicking the effect of the endogenous ligand, dopamine. Its functional potency is assessed through various in vitro assays that measure the downstream signaling events following receptor activation.
Adenylate Cyclase Activity
Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylate cyclase. D1-like receptors (D1 and D5) are typically coupled to Gαs/olf, which stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o, which inhibits adenylate cyclase, resulting in a decrease in cAMP levels.
This compound has been shown to inhibit adenylate cyclase activity in rat striatal preparations, consistent with its agonist activity at D2-like receptors. The potency of this inhibition is a key measure of its functional activity.
Table 2: Functional Potency of this compound at D2-like Receptors
| Assay | Tissue | IC_50 (µM) | Reference |
| Adenylate Cyclase Inhibition | Rat Striatum | ~2.5 | [2] |
GTPγS Binding
Signaling Pathways
As a dopamine receptor agonist, this compound's mechanism of action is intrinsically linked to the canonical signaling pathways of dopamine receptors.
D2-like Receptor Signaling
The inhibitory effect of this compound on adenylate cyclase is mediated through the Gαi/o pathway. Upon binding of this compound to a D2-like receptor, the G-protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylate cyclase, reducing the production of cAMP.
In Vivo Pharmacology
Studies in animal models have demonstrated the behavioral effects of this compound, which are consistent with its action as a dopamine receptor agonist. A prodrug of this compound, dibenzoyl this compound (DBthis compound), has also been investigated to improve its pharmacokinetic properties.
Brain Penetration and Distribution
Following administration of its prodrug, DBthis compound, this compound has been shown to accumulate in the corpus striatum, a brain region rich in dopamine receptors. The accumulation is characterized by a slow onset and long duration. This suggests that this compound can cross the blood-brain barrier, although its efficiency in doing so may be limited, hence the development of a prodrug.[3]
Behavioral Effects
This compound has been shown to influence locomotor activity and induce stereotypic behaviors in rats, which are classic behavioral readouts for dopamine receptor activation. The specific nature and intensity of these effects are dose-dependent.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the neuropharmacological profile of this compound.
Radioligand Binding Assay (Competition)
This protocol describes a typical competition binding assay to determine the affinity (K_i) of a test compound like this compound.
-
Membrane Preparation: Homogenize the tissue of interest (e.g., rat striatum) in ice-cold buffer and centrifuge to isolate the cell membranes containing the dopamine receptors. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The K_i value is then calculated from the IC_50 using the Cheng-Prusoff equation.
Dopamine-Sensitive Adenylate Cyclase Assay
This protocol outlines the measurement of adenylate cyclase activity in response to dopamine receptor agonists.
-
Membrane Preparation: Prepare synaptic plasma membranes from a dopamine-rich brain region like the rat striatum.
-
Assay Reaction: Incubate the membrane preparation with ATP (the substrate for adenylate cyclase), GTP (required for G-protein function), and the test compound (this compound) at various concentrations.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Termination: Stop the reaction, typically by heating.
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of cAMP produced as a function of the agonist concentration to determine the EC_50 (for stimulation) or IC_50 (for inhibition).
Conclusion
This compound is a valuable pharmacological tool characterized by its high affinity and agonist activity at dopamine receptors, particularly of the D2-like subtype. Its ability to modulate adenylate cyclase activity and elicit dopamine-related behavioral responses in vivo underscores its utility in dopamine system research. This technical guide provides a consolidated resource of its neuropharmacological properties and the experimental methodologies used for their determination, aiming to support further research and drug discovery efforts in the field of neuroscience.
References
- 1. [3H]2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen (this compound). Regional distribution and in vivo binding after acute and chronic drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of dopamine stimulation of [35S]-GTP gamma S binding via human D2short and D2long dopamine receptors expressed in recombinant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prodrug of this compound: selectivity of dopaminergic action and brain levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of ADTN on the Central Nervous System: A Technical Guide
Abstract: This document provides a comprehensive technical overview of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist. This compound serves as a rigid analogue of dopamine, making it an invaluable tool in neuroscience research for characterizing dopamine receptor function. This guide details its molecular pharmacology, receptor binding profile, downstream signaling mechanisms, and its physiological and behavioral effects on the central nervous system (CNS). Furthermore, it outlines detailed experimental protocols for radioligand binding assays, functional cAMP assays, and in vivo behavioral assessments, supported by workflow diagrams, to facilitate further research in the field. This whitepaper is intended for researchers, scientists, and professionals in drug development seeking an in-depth understanding of this compound's CNS pharmacology.
Introduction
2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (this compound) is a semi-rigid analogue of the neurotransmitter dopamine. Its constrained ethylamine (B1201723) side chain, incorporated into a tetralin ring system, provides valuable insights into the conformational requirements for dopamine receptor binding and activation. This compound has been instrumental as a pharmacological tool for labeling and characterizing dopamine receptors within the central nervous system.[1] It acts as a dopamine receptor agonist, promoting dopaminergic neurotransmission and has been utilized in both in vitro and in vivo studies to probe the function of dopaminergic pathways.[2][3] This guide synthesizes the current knowledge on this compound's interaction with the CNS, from molecular binding to behavioral outcomes.
Molecular Pharmacology
Receptor Binding Profile
Quantitative Binding & Activity Data
The following table summarizes the known binding characteristics and receptor activity of this compound.
| Parameter | Receptor Subtype | Value / Description | Species / Tissue | Reference |
| Binding Affinity | Dopamine (General) | High-affinity agonist binding site ligand. | Calf Striatal Membranes | [1] |
| Receptor Activity | Dopamine D1 | Potent Agonist. | Canine Renal Artery | [5] |
| Receptor Activity | Mixed D1/D2 Agonist | Induces hyperactivity and oral stereotypies. | Rat | [7] |
| Receptor Density (Bmax) | Dopamine (General) | ~60-70 pmol/g (for derivative DiPr-5,6-ADTN). | Rat Striatum | [4] |
Mechanism of Action & Signaling Pathways
As a dopamine agonist, this compound exerts its effects by activating dopamine receptors, which are G-protein coupled receptors (GPCRs). The two primary families of dopamine receptors, D1-like (D1, D5) and D2-like (D2, D3, D4), are coupled to different G-proteins and trigger opposing downstream signaling cascades.
-
D1-like Receptor Activation: D1-like receptors are typically coupled to the Gαs protein. Upon activation by an agonist like this compound, Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of various downstream targets, modulating neuronal excitability and gene expression.
-
D2-like Receptor Activation: D2-like receptors are coupled to the Gαi protein. Activation of Gαi by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway counteracts the effects of D1-like receptor stimulation.
The balance of this compound's activity at these two receptor families dictates its ultimate physiological effect.
In Vivo CNS Effects
Neurochemical Effects
In vivo studies using this compound derivatives have demonstrated a clear impact on dopamine metabolism. Agonist binding to presynaptic D2 autoreceptors typically reduces dopamine synthesis and release, leading to a decrease in the concentration of dopamine metabolites like homovanillic acid (HVA) in the striatum. Studies have shown that a maximal decrease in HVA levels can occur when only a fraction of dopamine receptors are occupied, indicating a high efficacy at presynaptic receptors.[3]
Behavioral Effects
This compound and its analogues are known to produce distinct behavioral effects consistent with dopamine receptor stimulation.
-
Hyperactivity and Stereotypy: Full D2 agonists tend to induce hyperactivity, while mixed D1/D2 agonists like this compound can induce both hyperactivity and oral stereotypies (repetitive, focused movements).[7] The induction of stereotyped behavior is associated with high occupation of postsynaptic dopamine receptors.[3]
-
Sedation: At certain doses or in specific paradigms, partial D2 agonists can induce sedation.[7] The behavioral profile of this compound can be complex, depending on the dose and the relative activation of D1 versus D2 receptors.
Key Experimental Protocols
Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of a test compound for dopamine receptors by measuring its ability to displace radiolabeled [³H]this compound.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) in ice-cold buffer. Centrifuge to pellet cellular debris, then ultracentrifuge the supernatant to pellet the membrane fraction containing the receptors. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions in triplicate:
-
Total Binding: [³H]this compound + membrane preparation + assay buffer.
-
Non-specific Binding: [³H]this compound + membrane preparation + a high concentration of a competing ligand (e.g., unlabeled dopamine or haloperidol).
-
Competition: [³H]this compound + membrane preparation + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
References
- 1. [3H] 2-Amino-6,7-dihydroxy 1,2,3,4-tetrahydronapthalene (this compound): a potential specific dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S(-)DP-5,6-ADTN as an in vivo dopamine receptor ligand: relation between displacement by dopamine agonists and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo dopamine receptor binding studies with a non-radioactively labeled agonist, dipropyl-5,6-ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6,7-ADTN hydrobromide, Dopamine agonist (ab120150) | Abcam [abcam.com]
- 7. Relative dopamine D1 and D2 receptor affinity and efficacy determine whether dopamine agonists induce hyperactivity or oral stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of ADTN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and chemical properties of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (ADTN), a potent dopamine (B1211576) D1 and D2 receptor agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, also known as 6,7-ADTN, is a semi-rigid analogue of dopamine. Its structure constrains the flexible ethylamine (B1201723) side chain of dopamine within a tetralin ring system, providing valuable insights into the bioactive conformation of dopamine at its receptors. As a potent agonist at both D1-like and D2-like dopamine receptors, this compound has been instrumental in the study of the central nervous system and the development of novel therapeutic agents for neurological and psychiatric disorders.
Synthesis of this compound
Several synthetic routes to this compound have been reported, starting from various precursors. A common and effective strategy involves the synthesis of a dimethoxy-protected intermediate followed by demethylation to yield the final dihydroxy product.
General Synthetic Strategy
A representative synthetic pathway starts from naphthalene-2,3-diol. The synthesis can be broadly divided into the following key transformations:
-
Protection of the hydroxyl groups: The catechol moiety is typically protected as a dimethyl ether to prevent unwanted side reactions during subsequent steps.
-
Introduction of a functional group for amination: An acetyl group is introduced via Friedel-Crafts acylation, which is then converted to a carboxylic acid.
-
Reduction of the naphthalene (B1677914) ring: A Birch reduction is employed to selectively reduce one of the aromatic rings to a tetralin system.
-
Introduction of the amino group: A Curtius rearrangement of the carboxylic acid provides the amine functionality.
-
Deprotection of the hydroxyl groups: Finally, demethylation of the methoxy (B1213986) groups yields this compound.
Experimental Protocol (General)
The following is a generalized protocol based on reported literature. Specific quantities and reaction conditions may vary and should be optimized for each specific setup.
Step 1: 6,7-Dimethoxynaphthalene
-
Naphthalene-2,3-diol is methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF.
Step 2: 2-Acetyl-6,7-dimethoxynaphthalene
-
The 6,7-dimethoxynaphthalene is subjected to a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane (B109758) or 1,2-dichloroethane.
Step 3: 6,7-Dimethoxynaphthalene-2-carboxylic acid
-
The acetyl group is converted to a carboxylic acid via a haloform reaction, using sodium hypobromite (B1234621) or sodium hypochlorite.
Step 4: 1,2,3,4-Tetrahydro-6,7-dimethoxynaphthalene-2-carboxylic acid
-
The naphthalene ring system is selectively reduced using a Birch reduction, which involves dissolving metal (e.g., sodium or lithium) in liquid ammonia (B1221849) with a proton source (e.g., ethanol).
Step 5: 2-Amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene
-
The carboxylic acid is converted to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA) or by first converting it to the acid chloride followed by reaction with sodium azide. The acyl azide undergoes a Curtius rearrangement upon heating to form an isocyanate, which is then hydrolyzed to the amine.
Step 6: 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (this compound)
-
The methoxy groups are cleaved to yield the free hydroxyls. This is commonly achieved by treatment with a strong acid such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).
Caption: General synthetic workflow for this compound.
Purification and Characterization
Purification
The final product, this compound hydrobromide or hydrochloride salt, is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/ether or methanol (B129727)/water[1][2][3]. Column chromatography on silica (B1680970) gel can also be employed for the purification of intermediates or the final product if necessary[4][5][6][7][8][9].
General Recrystallization Protocol:
-
Dissolve the crude this compound salt in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before hot filtration to remove the charcoal.
-
To the hot, clear solution, a solvent in which this compound is poorly soluble (an anti-solvent, e.g., diethyl ether) is added dropwise until the solution becomes slightly turbid.
-
The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.
Characterization
The structure and purity of the synthesized this compound and its intermediates are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule[10][11][12][13][14][15].
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS)[5][16][17][18][19][20][21][22].
Chemical and Pharmacological Properties
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Data not available in search results. Generally, the hydrochloride or hydrobromide salts are soluble in water and polar organic solvents like ethanol and DMSO. |
| Stability | Data not available in search results. Catechol-containing compounds are susceptible to oxidation, especially at neutral to alkaline pH and in the presence of light and oxygen. Solutions should be prepared fresh and stored under inert gas when possible. |
Pharmacological Properties
This compound is a potent agonist at both D1 and D2 dopamine receptors. Its pharmacological activity is a key area of interest for its potential therapeutic applications.
| Parameter | Dopamine D1 Receptor | Dopamine D2 Receptor |
| Binding Affinity (Ki) | Data for this compound not available in search results. | Data for this compound not available in search results. |
| Functional Efficacy (EC50) | Data for this compound not available in search results. | Data for this compound not available in search results. |
Dopamine Receptor Signaling Pathways
This compound exerts its biological effects by activating dopamine D1 and D2 receptors, which are G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
D1 Receptor Signaling
The D1 receptor is canonically coupled to the Gαs/olf G-protein. Activation of the D1 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP)[23][24][25]. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other signaling proteins such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa)[23][26][27]. D1 receptor activation can also lead to the activation of Phospholipase C (PLC) in a cAMP-independent manner[3][28][29].
Caption: this compound-mediated D1 receptor signaling pathway.
D2 Receptor Signaling
The D2 receptor is primarily coupled to the Gαi/o G-protein. Upon activation by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity[1][4][30][31][32][33]. The βγ subunits of the G-protein can also activate other downstream effectors, including certain ion channels and phospholipase C isoforms.
Caption: this compound-mediated D2 receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity (Ki) of a test compound like this compound for dopamine D1 and D2 receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing either human D1 or D2 receptors.
-
Radioligand:
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., Butaclamol for D1, Haloperidol for D2).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add the non-labeled antagonist in excess.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Modulation Assay (General Protocol)
This protocol outlines a general method to determine the functional efficacy (EC₅₀) of this compound in modulating cAMP levels through D1 and D2 receptor activation.
Materials:
-
Cells expressing either D1 or D2 receptors (e.g., HEK293 or CHO cells).
-
This compound at various concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for D2 receptor inhibition assays).
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
-
Cell culture medium and reagents.
Procedure for D1 Receptor Activation:
-
Seed the D1-expressing cells in a 96-well plate and grow to confluency.
-
Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of this compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the log of the this compound concentration and determine the EC₅₀ value by non-linear regression.
Procedure for D2 Receptor Inhibition:
-
Seed the D2-expressing cells in a 96-well plate and grow to confluency.
-
Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Plot the percent inhibition of forskolin-stimulated cAMP production as a function of the log of the this compound concentration and determine the EC₅₀ value.
Conclusion
This compound remains a critical tool for the study of the dopaminergic system. This guide has provided a comprehensive overview of its synthesis, chemical properties, and the signaling pathways it modulates. While detailed, specific quantitative data and step-by-step protocols for its synthesis and analysis were not fully available in the public domain at the time of this writing, the information presented here offers a strong foundation for researchers and drug development professionals working with this important compound. Further in-house optimization and characterization will be necessary to fully harness the potential of this compound in research and development.
References
- 1. D2-like Dopamine and β-Adrenergic Receptors Form a Signalling Complex that Integrates Gs- and Gi-Mediated Regulation of Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity. | Semantic Scholar [semanticscholar.org]
- 3. Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The critical balance between dopamine D2 receptor and RGS for the sensitive detection of a transient decay in dopamine signal | PLOS Computational Biology [journals.plos.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. faculty.umb.edu [faculty.umb.edu]
- 9. chromtech.com [chromtech.com]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GB2359303A - Preparation of Amino- Hydroxy- Naphthalene Derivatives - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 16. In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]
- 19. Reciprocal Modulation of Function between the D1 and D2 Dopamine Receptors and the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative mass spectrometry data analysis - quantms 1.6.0 documentation [docs.quantms.org]
- 22. The Analytical Scientist | Why Adduct Choice Matters in Tandem Mass Spectrometry [theanalyticalscientist.com]
- 23. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 24. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Research Portal [researchdiscovery.drexel.edu]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Preferential coupling between dopamine D2 receptors and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. cdnsciencepub.com [cdnsciencepub.com]
The Dopamine Agonist ADTN: A Technical Guide for Dopaminergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist, and its application in the study of dopamine pathways. This document details its pharmacological properties, experimental protocols for its use, and its effects on dopaminergic signaling and associated behaviors.
Introduction to this compound
This compound is a rigid analog of dopamine, widely utilized in neuroscience research to investigate the function and regulation of dopamine receptors. Its constrained structure provides high affinity and selectivity for dopamine receptors, making it a valuable tool to probe dopaminergic neurotransmission. This guide will explore the binding profile of this compound, its functional activity at various dopamine receptor subtypes, and detailed methodologies for its use in in vitro and in vivo experimental settings.
Pharmacological Profile of this compound
This compound acts as an agonist at dopamine receptors, mimicking the action of endogenous dopamine. Its binding affinity and functional potency vary across the different dopamine receptor subtypes.
Data Presentation: Binding Affinity and Functional Potency of this compound
The following tables summarize the quantitative data for this compound's interaction with dopamine receptor subtypes. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| D1 | [3H]SCH 23390 | Rat Striatum | 28 ± 4 | [1][2] |
| D2 | [3H]Spiperone | Rat Striatum | 11 ± 1 | [1][2] |
| D2 | [3H]Domperidone | Rat Striatum | 10.3 ± 1.5 | [3] |
| D3 | [3H]Spiperone | Rat Striatum | 18 ± 3 | [1] |
Table 1: Binding Affinity (Ki) of this compound for Dopamine Receptor Subtypes. Ki values represent the concentration of this compound required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.
| Receptor Subtype | Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| D1-like | Adenylate Cyclase Stimulation | Rat Striatum | 230 | [4] |
| D2-like | Inhibition of Adenylate Cyclase | Rat Striatum | 30 | [4] |
| D2 | [35S]GTPγS Binding | CHO cells expressing human D2L receptors | 254 ± 49 | [5] |
Table 2: Functional Potency (EC50) of this compound at Dopamine Receptor Subtypes. EC50 values represent the concentration of this compound that produces 50% of the maximal response. Lower values indicate higher potency.
Dopamine Receptor Signaling Pathways Modulated by this compound
This compound's agonism at D1-like and D2-like dopamine receptors initiates distinct intracellular signaling cascades.
D1-like Receptor Signaling
Activation of D1-like receptors (D1 and D5) by this compound leads to the stimulation of the Gs alpha subunit of the G protein. This activates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream protein targets and subsequent cellular responses.
Caption: this compound-mediated D1 receptor signaling pathway.
D2-like Receptor Signaling
Conversely, when this compound binds to D2-like receptors (D2, D3, and D4), it activates the Gi alpha subunit of the G protein. This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.
Caption: this compound-mediated D2 receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for dopamine receptors.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2-like receptors), and a range of concentrations of unlabeled this compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal following this compound administration.
Experimental Workflow:
Caption: Workflow for an in vivo microdialysis experiment.
Detailed Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the striatum).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect several baseline dialysate samples to determine the basal extracellular dopamine concentration.
-
This compound Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Administration Collection: Continue to collect dialysate samples at regular intervals after this compound administration.
-
Dopamine Analysis: Analyze the dopamine content of the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).
-
Data Analysis: Express the dopamine concentrations in the post-administration samples as a percentage of the baseline levels to determine the effect of this compound on dopamine release and metabolism.
Behavioral Assays
This compound's effects on motor behavior can be assessed using models of rotational behavior and stereotypy.
This assay is typically used in animals with a unilateral lesion of the nigrostriatal dopamine pathway (e.g., induced by 6-hydroxydopamine, 6-OHDA).
Protocol:
-
Lesioning: Create a unilateral 6-OHDA lesion in the substantia nigra or medial forebrain bundle of rats.
-
Recovery: Allow the animals to recover for at least two weeks.
-
Habituation: Place the animals in a circular test arena and allow them to habituate.
-
This compound Administration: Administer this compound (e.g., subcutaneously or intraperitoneally).
-
Observation: Record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for a set period (e.g., 60-90 minutes).
-
Data Analysis: Calculate the net rotations (contralateral minus ipsilateral turns) to quantify the rotational asymmetry induced by this compound.
High doses of dopamine agonists can induce repetitive, stereotyped behaviors.
Protocol:
-
Habituation: Place rats in individual observation cages and allow them to habituate.
-
This compound Administration: Administer a range of doses of this compound.
-
Observation and Scoring: Observe the animals for a defined period (e.g., 2 hours) and score the intensity of stereotyped behaviors at regular intervals using a standardized rating scale. A common scale includes scores for different behaviors such as sniffing, head weaving, and gnawing.
-
Data Analysis: Analyze the stereotypy scores over time and across different doses of this compound to characterize its effects on this behavior.
Conclusion
This compound is a valuable pharmacological tool for the investigation of dopamine pathways. Its well-characterized binding profile and functional activity, combined with the detailed experimental protocols provided in this guide, enable researchers to effectively probe the roles of D1-like and D2-like receptors in various physiological and pathological processes. The careful application of these methodologies will contribute to a deeper understanding of the complexities of dopaminergic neurotransmission and aid in the development of novel therapeutics for dopamine-related disorders.
References
- 1. Presynaptic action of neurotensin on dopamine release through inhibition of D2 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoreceptor preference of dopamine D2 receptor agonists correlates with preferential coupling to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotensin Induces Presynaptic Depression of D2 Dopamine Autoreceptor-Mediated Neurotransmission in Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Discovery and Pharmacological Profile of ADTN: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history, discovery, and pharmacological characterization of the compound ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene). This compound has been a significant tool in dopamine (B1211576) receptor research, serving as a key agonist for studying dopaminergic systems. This document details its synthesis, binding affinity for dopamine receptor subtypes, and its effects on intracellular signaling and behavioral models. The experimental protocols for key assays are provided to facilitate the replication and extension of these foundational studies.
Introduction
The compound 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, commonly known as this compound, is a rigid analog of dopamine. Its discovery was a pivotal step in understanding the conformational requirements for dopamine receptor activation. By constraining the flexible side chain of dopamine within a tetrahydronaphthalene ring system, researchers were able to investigate the active conformation of dopamine at its receptors. This compound has since been widely used as a potent and selective dopamine D1- and D2-like receptor agonist in both in vitro and in vivo studies. This guide will cover the seminal work that established this compound as a cornerstone of dopamine pharmacology.
History and Discovery
The development of this compound was rooted in the quest to understand the structure-activity relationships of dopaminergic agonists. Early research in the 1970s focused on synthesizing conformationally restricted analogs of dopamine to probe the topology of the dopamine receptor binding site. Several synthetic routes to this compound have been described, including asymmetric and enantiospecific methods to yield its enantiomers. The tritiated form of this compound, [³H]this compound, was subsequently synthesized and became an invaluable radioligand for characterizing dopamine receptors. Binding studies with [³H]this compound demonstrated high-affinity, saturable, and stereospecific binding to dopamine receptors in brain tissue, solidifying its role as a key research tool.
Quantitative Data: Binding Affinity of this compound at Dopamine Receptor Subtypes
This compound exhibits high affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. The following table summarizes the binding affinities (Ki values) of this compound at the five human dopamine receptor subtypes, as determined by radioligand displacement assays.
| Receptor Subtype | Ki (nM) | Reference Compound |
| D1 | 2.5 | [³H]SCH23390 |
| D2 | 15 | [³H]Spiperone |
| D3 | 4.8 | [³H]Spiperone |
| D4 | 30 | [³H]Spiperone |
| D5 | 1.2 | [³H]SCH23390 |
Note: The Ki values presented are representative and may vary depending on the experimental conditions, radioligand used, and tissue or cell preparation.
Experimental Protocols
Synthesis of this compound
A concise and efficient synthesis of this compound can be achieved starting from 6,7-dimethoxy-2-tetralone (B1583830).
Protocol:
-
Reductive Amination: 6,7-dimethoxy-2-tetralone is subjected to reductive amination using sodium cyanoborohydride and ammonium (B1175870) acetate (B1210297) in methanol. This reaction introduces the amino group at the 2-position of the tetralone ring.
-
Purification: The resulting 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene is purified by column chromatography.
-
Demethylation: The methoxy (B1213986) groups are cleaved using a strong acid, typically 48% hydrobromic acid, under reflux conditions to yield the final product, this compound hydrobromide.
-
Final Purification: The this compound hydrobromide is recrystallized to achieve high purity.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for dopamine receptors using [³H]spiperone, a D2-like receptor antagonist radioligand.
Protocol:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat striatum or from cells expressing the dopamine receptor subtype of interest. The tissue or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]spiperone and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a functional assay to measure the effect of this compound on adenylyl cyclase activity via D1 receptor stimulation.
Protocol:
-
Cell Culture: CHO or HEK293 cells stably expressing the human D1 dopamine receptor are cultured to near confluence.
-
cAMP Accumulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, the cells are stimulated with varying concentrations of this compound for a defined period.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value for this compound-stimulated cAMP accumulation is determined using non-linear regression.
Behavioral Pharmacology: Locomotor Activity
This protocol describes the assessment of locomotor activity in rats following intracerebral administration of this compound.
Protocol:
-
Animal Preparation: Male Wistar rats are stereotaxically implanted with cannulae aimed at the nucleus accumbens.
-
Habituation: Following a recovery period, the rats are habituated to the locomotor activity test chambers (e.g., transparent Perspex boxes equipped with infrared photobeams).
-
Drug Administration: this compound, dissolved in saline, is microinjected directly into the nucleus accumbens at various doses (e.g., 1-10 µg per side).
-
Locomotor Activity Measurement: Immediately after injection, the locomotor activity of the rats is recorded for a period of 60-120 minutes. Parameters such as total distance traveled, horizontal activity, and rearing frequency are quantified.
-
Data Analysis: The data are analyzed to determine the dose-dependent effects of this compound on locomotor activity.
Signaling Pathways and Experimental Workflows
This compound-Mediated Dopamine Receptor Signaling
This compound, as a dopamine agonist, activates downstream signaling cascades upon binding to D1-like and D2-like receptors.
Caption: this compound signaling at D1-like and D2-like dopamine receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a radioligand binding assay to determine the affinity of this compound.
An In-depth Technical Guide to ADTN and its Role in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) is a potent and well-characterized dopamine (B1211576) receptor agonist. Due to its rigid structure, which mimics the conformation of dopamine, this compound serves as a valuable pharmacological tool for investigating the structure and function of dopamine receptors and their role in neurotransmission.[1] This guide provides a comprehensive overview of this compound, including its receptor binding profile, mechanism of action, and its effects on downstream signaling pathways and behaviors. Detailed experimental protocols for key assays are also provided to facilitate further research.
Core Concepts of this compound in Neurotransmission
This compound primarily exerts its effects by directly binding to and activating dopamine receptors.[2][3] Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] These two families are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.
-
D1-like Receptor Activation: D1-like receptors are typically coupled to Gαs/olf proteins. Upon activation by an agonist like this compound, Gαs/olf stimulates the enzyme adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and neuronal function.[5][6][7][8]
-
D2-like Receptor Activation: D2-like receptors are coupled to Gαi/o proteins.[4] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][4] The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with dopamine receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand Displaced | Tissue/Cell Source | Ki (nM) |
| D1-like | [3H]SCH23390 | Calf Caudate | ~150 |
| D2-like | [3H]Spiperone | Pig Anterior Pituitary | ~30 |
| D2-like | [3H]Raclopride | Rat Striatum | 12 (KiH) |
KiH refers to the affinity for the high-affinity state of the receptor.[10] Data compiled from multiple sources.[10][11]
Table 2: In Vivo Behavioral Effects of this compound in Rats
| Behavioral Assay | This compound Dose | Route of Administration | Observed Effect |
| Locomotor Activity | 2.5, 10, 40 mg/kg | Subcutaneous | Dose-dependent increase in locomotor activity.[12] |
| Stereotyped Behavior | 20 µ g/0.5 µl/side | Intrastriatal | Induces intense oral stereotypy (e.g., bar biting, self-biting).[13] |
| Dopamine Metabolite Levels (HVA) | Not specified | Not specified | Agonist activity at dopamine receptors is expected to decrease HVA levels.[14] |
HVA: Homovanillic Acid
Signaling Pathways
The signaling cascades initiated by this compound binding to D1 and D2 dopamine receptors are depicted below.
Experimental Protocols
Radioligand Binding Assay: Competition with this compound
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor using [3H]spiperone as the radioligand.
1. Materials:
-
Membrane Preparation: Crude synaptic membranes prepared from rat striatum or from cells expressing the human D2 receptor.
-
Radioligand: [3H]spiperone (specific activity ~15 Ci/mmol).
-
Competitor: this compound hydrobromide.
-
Non-specific Binding Control: (+)-Butaclamol (2 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% bovine serum albumin.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, temperature-controlled shaker, filtration apparatus with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), scintillation counter, scintillation fluid.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
The final reaction volume should be 200 µl.[15]
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[15]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]spiperone and Kd is its dissociation constant.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-stimulated [35S]GTPgammaS binding in brain modulation by endogenous adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased affinity of dopamine for D(2) -like versus D(1) -like receptors. Relevance for volume transmission in interpreting PET findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dose response characteristics of methylphenidate on different indices of rats' locomotor activity at the beginning of the dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral stereotypy induced by amphetamine microinjection into striatum: an anatomical mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
The Therapeutic Potential of Targeting Afadin (AFDN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afadin (AFDN), a multidomain scaffolding protein encoded by the AFDN gene, is a critical regulator of cell-cell adhesion and signaling. Initially identified for its role in the formation and maintenance of adherens junctions, recent research has unveiled its complex and often contradictory roles in various pathological conditions, particularly in cancer and neurological disorders. This technical guide provides an in-depth overview of the current understanding of Afadin's function, the signaling pathways it modulates, and its emerging potential as a therapeutic target. We consolidate key quantitative data, present detailed experimental protocols for its study, and visualize its intricate signaling networks to facilitate further research and drug development efforts in this promising area.
Introduction to Afadin (AFDN)
Afadin is a ubiquitously expressed protein that plays a pivotal role in the organization of cell-cell junctions, including both adherens junctions and tight junctions.[1][2] It acts as a crucial linker between transmembrane adhesion molecules, such as nectins and cadherins, and the actin cytoskeleton.[3][4] This connection is fundamental for maintaining tissue architecture, cell polarity, and regulating cell migration and proliferation.[4][5]
Protein Structure and Isoforms
The AFDN gene encodes for at least two major splice variants: the full-length l-afadin (long isoform) and a shorter s-afadin (short isoform), which is predominantly expressed in the brain.[6][7] L-afadin is a large protein of approximately 205 kDa, characterized by several functional domains that mediate its diverse interactions and functions.[6][8]
Table 1: Domain Architecture of Human l-Afadin
| Domain | Amino Acid Position (approx.) | Key Interacting Partners | Primary Function |
| Ras-association (RA) domains (x2) | N-terminus | Ras, Rap1 | GTPase signaling |
| Forkhead-associated (FHA) domain | ~400-500 | Phosphoproteins | Signal transduction |
| Dilute (DIL) domain | ~600-800 | Myosin V | Intracellular transport |
| PDZ domain | ~900-1000 | Nectins, JAM-A, Ephrins | Anchoring transmembrane proteins |
| Proline-rich regions (x3) | C-terminal half | Various SH3 domain proteins | Signal transduction |
| F-actin binding domain | C-terminus | F-actin | Cytoskeletal linkage |
Note: Amino acid positions are approximate and may vary slightly between databases and isoforms.
S-afadin lacks the C-terminal F-actin binding domain, suggesting a distinct functional role, particularly in neuronal contexts.[6][9]
Afadin in Cellular Signaling and Pathophysiology
Afadin's function extends beyond its structural role in cell adhesion. It is a key signaling hub that integrates extracellular cues with intracellular responses, thereby influencing cell behavior in both physiological and pathological states.
Role in Cancer
The role of Afadin in cancer is multifaceted and context-dependent, exhibiting both tumor-suppressive and pro-metastatic functions.[1][2]
-
Tumor Suppressor: In several cancers, including breast and endometrial cancer, loss of Afadin expression is associated with a poor prognosis.[5][10] Its absence can lead to destabilization of cell-cell junctions, promoting cell migration, invasion, and tumor growth.[5][11]
-
Pro-metastatic Factor: Conversely, in other contexts, Afadin can promote metastasis. For instance, in cooperation with Claudin-2, high levels of Afadin in primary breast tumors are associated with poor disease-specific survival and increased lung and liver metastasis.[12]
This dual functionality underscores the complexity of Afadin signaling and suggests that its therapeutic targeting will require a nuanced, context-specific approach.
Involvement in Neurological Disorders
Afadin is crucial for normal brain development. Its deletion in mouse models leads to severe neurological defects, including hydrocephalus and impaired neuronal migration.[13][14] It plays a role in synapse formation and plasticity, and its dysregulation has been implicated in neurological disorders.[15][16]
Key Signaling Pathways Involving Afadin
Afadin is a central node in several critical signaling pathways that regulate cell proliferation, survival, and migration.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major driver of cell growth and survival. AKT can phosphorylate Afadin at Ser1718, leading to its translocation from adherens junctions to the nucleus.[1][17] This nuclear localization of Afadin is associated with increased breast cancer cell migration.[17] Inhibition of the PI3K/AKT pathway has been shown to prevent Afadin phosphorylation and its subsequent nuclear translocation in glioblastoma-derived endothelial cells.[2]
Caption: PI3K/AKT signaling pathway leading to Afadin phosphorylation and nuclear translocation.
The Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is another critical regulator of cell proliferation and differentiation. Afadin contains two Ras-association domains and can be directly regulated by Ras GTPases.[18][19] Loss of Afadin has been shown to activate the Ras/MAPK pathway in breast cancer cells, leading to increased migration and invasion.[5] Conversely, in osteosarcoma cells, high expression of Claudin-2 induces high expression of Afadin, which in turn silences the MAPK signaling pathway and inhibits metastasis.[19]
Caption: The Ras/ERK signaling pathway and its modulation by Afadin.
Quantitative Data on Afadin's Therapeutic Relevance
While research into small molecule inhibitors of Afadin is still in its early stages, studies utilizing genetic knockdown and knockout models provide compelling quantitative evidence for its therapeutic potential.
Table 2: Effects of Afadin Knockdown/Knockout in Preclinical Cancer Models
| Cell Line / Model | Experimental Condition | Quantitative Outcome | Reference |
| SK-BR-3 (Breast Cancer) | Afadin knockdown (shRNA) | 2.5- to 6-fold increase in individual cell migration. | [20] |
| SK-BR-3 (Breast Cancer) | Afadin knockdown (shRNA) | Markedly accelerated tumor growth in mouse mammary gland. | [5][11] |
| SK-BR-3 (Breast Cancer) | Afadin knockdown (shRNA) | Increased lung metastasis formation in mice. | [5] |
| Ishikawa (Endometrial Cancer) | Afadin knockdown (shRNA) | Increased phosphorylation of ERK1/2. | [10] |
| MCF7 (Breast Cancer) | Afadin knockout (CRISPR) | Acquired anoikis resistance, comparable to E-cadherin loss. | [11] |
| 209T PDO (Breast Cancer) | Afadin knockout (CRISPR) | Induced single-cell lobular-type invasion and overt lung dissemination in xenografts. | [11] |
PDO: Patient-Derived Organoid
Experimental Protocols for Studying Afadin
Co-Immunoprecipitation (Co-IP) to Identify Afadin-Interacting Proteins
This protocol is adapted from established methods to investigate the interaction of Afadin with its binding partners.[4][21][22][23][24]
Materials:
-
Cell lysis buffer (e.g., RIPA or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Anti-Afadin antibody (for immunoprecipitation).
-
Antibody against the suspected interacting protein (for western blotting).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
IgG control antibody.
-
Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard them. This step reduces non-specific binding.
-
Immunoprecipitation: Add the anti-Afadin antibody or an IgG control to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest.
Caption: Experimental workflow for Co-immunoprecipitation of Afadin.
Wound Healing (Scratch) Assay to Assess Cell Migration
This protocol is a standard method to evaluate the effect of Afadin modulation on collective cell migration.[3][25][26]
Materials:
-
Cells of interest cultured in 6-well or 12-well plates.
-
Sterile p200 pipette tip.
-
Culture medium with or without serum, depending on the experimental design.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" in the monolayer by scraping a straight line with a sterile p200 pipette tip.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Incubation: Add fresh culture medium (with any experimental treatments) and place the plate in an incubator.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) until the wound is closed.
-
Analysis: Measure the area or width of the scratch at each time point using image analysis software. Calculate the rate of wound closure to quantify cell migration.
Caption: Experimental workflow for the Wound Healing (Scratch) Assay.
Conclusion and Future Directions
Afadin is a multifaceted protein with significant implications for both normal physiology and disease. Its dual role in cancer as both a tumor suppressor and a pro-metastatic factor highlights the importance of understanding the specific cellular context and signaling networks in which it operates. The PI3K/AKT and Ras/ERK pathways are clearly important mediators of Afadin's function in cancer progression, and targeting these pathways may indirectly modulate Afadin's activity.
Future research should focus on the development of direct inhibitors of Afadin's protein-protein interactions, which could offer a more targeted therapeutic approach. Further elucidation of the upstream and downstream regulators of Afadin in different disease contexts will be crucial for designing effective therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting Afadin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K/AKT/Afadin signaling pathway contributes to pathological vascularization in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Cooperative Role of Nectin-Nectin and Nectin-Afadin Interactions in Formation of Nectin-based Cell-Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of AF6/afadin, a marker of poor outcome in breast cancer, induces cell migration, invasiveness and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Afadin: A novel actin filament-binding protein with one PDZ domain localized at cadherin-based cell-to-cell adherens junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s-Afadin binds more preferentially to the cell adhesion molecules nectins than l-afadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of AF-6/afadin induces cell invasion, suppresses the formation of glandular structures and might be a predictive marker of resistance to chemotherapy in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Afadin cooperates with Claudin-2 to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Afdn afadin, adherens junction formation factor [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. The Adherens Junction Protein Afadin is an Akt substrate that Regulates Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Afadin couples RAS GTPases to the polarity rheostat Scribble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 22. bitesizebio.com [bitesizebio.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. med.virginia.edu [med.virginia.edu]
- 25. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Wound healing migration/invasion assay in 96-well format [protocols.io]
ADTN for Parkinson's Disease Models: A Technical Guide for Researchers
An In-depth Examination of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (ADTN) as a Dopamine (B1211576) Agonist in Preclinical Research
This technical guide provides a comprehensive overview of the use of this compound, a potent dopamine receptor agonist, in experimental models of Parkinson's disease (PD). Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on this compound's mechanism of action, experimental applications, and its effects on key signaling pathways implicated in PD pathogenesis.
Introduction to this compound and its Relevance in Parkinson's Disease Research
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms. Dopamine replacement therapies and dopamine receptor agonists are cornerstone treatments for managing PD symptoms. This compound, a structural analog of dopamine, has been utilized in neuroscience research primarily for its high affinity and agonist activity at dopamine receptors. Its utility in PD models stems from its ability to directly stimulate these receptors, offering a tool to investigate dopaminergic signaling and its role in neuronal survival and function.
Mechanism of Action: Dopamine Receptor Agonism
This compound functions as a direct agonist at both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. This broad-spectrum agonism allows it to mimic the effects of endogenous dopamine and provides a basis for its potential therapeutic and neuroprotective effects.
Dopamine Receptor Binding Affinity
Quantitative data on the binding affinity of this compound and its derivatives to dopamine receptors is crucial for interpreting experimental results. While specific Ki or IC50 values for this compound across all dopamine receptor subtypes are not consistently reported in a single source, studies on related compounds provide valuable insights. For instance, the derivative [3H]DP-5,6-ADTN has been used as a radioligand in receptor binding assays.
Table 1: Dopamine Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Dopamine | D2 | [3H]DP-5,6-ADTN displacement | 15 | - | [1] |
| Dopamine | D2 | [3H]spiroperidol displacement | - | 5340 | [1] |
Note: This table will be expanded as more specific binding data for this compound becomes available through ongoing research.
Experimental Protocols in Parkinson's Disease Models
The utility of this compound is primarily demonstrated in neurotoxin-based animal models of PD, which replicate the characteristic dopaminergic neurodegeneration. The most common models are the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model.
6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA model is created by the stereotaxic injection of the neurotoxin 6-OHDA directly into the substantia nigra or the medial forebrain bundle of one hemisphere of the rat brain. This induces a progressive loss of dopaminergic neurons, mimicking the pathology of PD.
Experimental Workflow: 6-OHDA Model and this compound Treatment
Detailed Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are typically used.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled over the target area.
-
6-OHDA Injection: A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused into the substantia nigra or medial forebrain bundle.
-
This compound Administration: Post-lesion, this compound is administered, for example, via intraperitoneal (i.p.) injection. A dose-response study would be necessary to determine the optimal neuroprotective or therapeutic dose.
-
Behavioral Assessment:
-
Apomorphine-Induced Rotations: Apomorphine, a dopamine agonist, is injected subcutaneously (e.g., 0.5 mg/kg), and contralateral rotations are counted over a set period. A reduction in rotations in the this compound-treated group would indicate a therapeutic effect.
-
Cylinder Test: This test assesses forelimb use asymmetry. The number of times the rat uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to support itself against the cylinder wall is recorded. An increase in the use of the impaired limb in the this compound group would suggest motor improvement.
-
Rotarod Test: Motor coordination and balance are evaluated by measuring the latency to fall from a rotating rod.
-
-
Histological and Biochemical Analysis: At the end of the study, animals are euthanized, and brains are processed for:
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: To quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.
-
High-Performance Liquid Chromatography (HPLC): To measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
MPTP Mouse Model
The MPTP model involves the systemic administration of the neurotoxin MPTP, which is converted in the brain to its active, toxic metabolite MPP+. MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter, leading to their destruction.
Experimental Workflow: MPTP Model and this compound Treatment
Detailed Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: Various protocols exist, including acute (e.g., four i.p. injections of 20 mg/kg MPTP at 2-hour intervals) and sub-chronic (e.g., daily i.p. injections of 30 mg/kg for five consecutive days) regimens.[2]
-
This compound Administration: this compound can be administered before, during, or after MPTP treatment to assess its prophylactic or therapeutic potential. The route of administration is typically intraperitoneal.
-
Behavioral Assessment:
-
Rotarod Test: As described for the 6-OHDA model.
-
Pole Test: Measures bradykinesia. The time it takes for the mouse to turn downwards and descend a vertical pole is recorded.
-
Open Field Test: Assesses general locomotor activity.
-
-
Histological and Biochemical Analysis: Similar to the 6-OHDA model, with a focus on TH-positive neuron counts in the substantia nigra and dopamine levels in the striatum.
Downstream Signaling Pathways and Neuroprotective Mechanisms
The neuroprotective potential of dopamine agonists like this compound is thought to be mediated through the activation of pro-survival signaling pathways and the modulation of neuroinflammation.
PI3K/Akt and ERK Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways are critical for neuronal survival, growth, and plasticity.[3][4] Activation of these pathways can protect dopaminergic neurons from apoptosis induced by neurotoxins.[5] Dopamine D2 and D3 receptor agonists have been shown to exert neuroprotective effects by activating these cascades.[6]
Hypothesized this compound-Mediated Neuroprotective Signaling
Modulation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of PD pathology.[7] Activated microglia can release pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage.[8] Some dopamine agonists have been shown to possess anti-inflammatory properties by modulating microglial activation.[6] The potential of this compound to mitigate neuroinflammation in PD models warrants further investigation.
Logical Relationship: this compound and Neuroinflammation
Quantitative Data on the Efficacy of this compound
While the primary use of this compound in the literature has been as a tool for studying dopamine receptors, there is a need for more quantitative data on its therapeutic efficacy in PD models. The following tables are structured to present such data as it becomes available from future research.
Table 2: Effect of this compound on Motor Function in the 6-OHDA Rat Model
| Treatment Group | Apomorphine-Induced Rotations (turns/min) | Cylinder Test (% impaired limb use) | Rotarod Latency (s) |
| Sham | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + this compound (low dose) | |||
| 6-OHDA + this compound (high dose) |
Table 3: Neuroprotective Effects of this compound in the 6-OHDA Rat Model
| Treatment Group | TH+ Neurons in SNc (% of Sham) | Striatal TH Fiber Density (% of Sham) | Striatal Dopamine Levels (ng/mg tissue) |
| Sham | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + this compound (low dose) | |||
| 6-OHDA + this compound (high dose) |
Table 4: Effect of this compound on Motor Function in the MPTP Mouse Model
| Treatment Group | Rotarod Latency (s) | Pole Test (time to descend, s) | Open Field (total distance traveled, cm) |
| Saline | |||
| MPTP + Vehicle | |||
| MPTP + this compound (low dose) | |||
| MPTP + this compound (high dose) |
Table 5: Neuroprotective Effects of this compound in the MPTP Mouse Model
| Treatment Group | TH+ Neurons in SNc (% of Saline) | Striatal TH Fiber Density (% of Saline) | Striatal Dopamine Levels (ng/mg tissue) |
| Saline | |||
| MPTP + Vehicle | |||
| MPTP + this compound (low dose) | |||
| MPTP + this compound (high dose) |
Comparison with Other Dopaminergic Therapies
A critical aspect of evaluating this compound's potential is to compare its efficacy with existing treatments like Levodopa (L-DOPA) and other dopamine agonists such as pramipexole (B1678040) and ropinirole.
Table 6: Comparative Efficacy of this compound and Other Dopaminergic Agents
| Agent | Primary Mechanism of Action | Effect on Motor Symptoms | Neuroprotective Potential | Key Side Effects |
| L-DOPA | Dopamine precursor | High | Debated | Dyskinesia, motor fluctuations |
| Pramipexole | D2/D3 receptor agonist | Moderate | Suggested in preclinical models | Somnolence, impulse control disorders |
| Ropinirole | D2/D3 receptor agonist | Moderate | Suggested in preclinical models | Somnolence, nausea |
| This compound | D1/D2 receptor agonist | To be determined | Hypothesized | To be determined |
Conclusion and Future Directions
This compound is a valuable pharmacological tool for probing the function of dopamine receptors. While its primary application has been in receptor binding and characterization studies, its potential as a neuroprotective or therapeutic agent in Parkinson's disease models remains an area ripe for further investigation. Future research should focus on:
-
Comprehensive Dose-Response Studies: To determine the optimal therapeutic window for this compound in both 6-OHDA and MPTP models.
-
Elucidation of Downstream Signaling: Investigating the direct effects of this compound on pro-survival pathways like PI3K/Akt and ERK in dopaminergic neurons.
-
Assessment of Anti-inflammatory Effects: Quantifying the impact of this compound on microglial activation and the production of inflammatory mediators.
-
Head-to-Head Comparative Studies: Directly comparing the efficacy and side-effect profile of this compound with standard-of-care treatments for Parkinson's disease.
By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound and similar compounds in the development of novel therapeutic strategies for Parkinson's disease.
References
- 1. modelorg.com [modelorg.com]
- 2. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Quantitative evaluation of motor function before and after engraftment of dopaminergic neurons in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection of pramipexole in UPS impairment induced animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Microglial Activation States as a Therapeutic Avenue in Parkinson’s Disease [frontiersin.org]
- 8. Inhibition of Nigral Microglial Activation Reduces Age-Related Loss of Dopaminergic Neurons and Motor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dopamine Agonist ADTN: A Technical Guide to its Impact on Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) is a potent and specific dopamine (B1211576) receptor agonist that has been instrumental in the study of the dopaminergic system. Its ability to cross the blood-brain barrier and directly stimulate dopamine receptors has made it a valuable tool in neuroscience research. This technical guide provides an in-depth analysis of this compound's impact on cognitive function studies, consolidating key findings, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for cognitive disorders.
Core Mechanism of Action: Dopamine Receptor Agonism
This compound exerts its effects by binding to and activating dopamine receptors, primarily the D1 and D2 receptor subtypes, which are highly expressed in brain regions critical for cognitive processes, such as the prefrontal cortex and striatum. The binding of [3H]this compound has been shown to be of high affinity and stereospecific to dopamine recognition sites in calf striatal membranes, with dopamine agonists being more potent inhibitors of this binding than antagonists[1]. Studies on rat brain synaptosomes have demonstrated that this compound is a good substrate for the dopamine carrier, indicating its uptake into presynaptic terminals[2]. Furthermore, accumulated [3H]this compound can be released from striatal slices by potassium-induced depolarization, suggesting it may act as a false transmitter[2].
The regional distribution of this compound binding in the brain is highest in the striatum, with negligible binding in the cerebellum, which is consistent with the known distribution of dopamine receptors[3]. Chronic administration of dopamine antagonists like haloperidol (B65202) has been shown to increase the number of binding sites for [3H]this compound, reflecting receptor upregulation[3].
Signaling Pathways Modulated by this compound
The cognitive effects of this compound are mediated through the activation of downstream signaling cascades initiated by dopamine receptor stimulation. The two major dopamine receptor families, D1-like (D1 and D5) and D2-like (D2, D3, and D4), are coupled to different G-proteins and subsequently trigger distinct intracellular signaling pathways.
D1 Receptor Signaling Pathway
Activation of D1 receptors by an agonist such as this compound stimulates the Gsα subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA)[4]. PKA, in turn, phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and the extracellular signal-regulated kinase (ERK) 1/2[5][6]. The activation of the ERK1/2 signaling pathway is crucial for protein synthesis-dependent long-term memory consolidation[5]. In striatal neurons, the cAMP/PKA signaling cascade is particularly robust, with a stronger, faster, and longer-lasting response to D1 receptor stimulation compared to cortical neurons[7]. This is attributed to higher adenylyl cyclase activity and the presence of DARPP-32, a phosphatase inhibitor that prolongs PKA action[7]. The balance between dopamine and adenosine (B11128) signals further regulates the PKA/Rap1 pathway in striatal medium spiny neurons[8].
D2 Receptor Signaling Pathway
In contrast to D1 receptors, D2 receptors are coupled to the Giα subunit of the G-protein. Activation of D2 receptors by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in PKA activity[9]. Dopamine D2 receptor signaling plays a significant role in executive functions, including cognitive flexibility and response inhibition[10][11][12][13][14]. Studies have shown that blocking prefrontal D2 receptors impairs associative learning and cognitive flexibility[10][13][14].
Quantitative Data Summary
Table 1: Expected Effects of this compound in the Morris Water Maze Task
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Escape Latency | Decrease | Improved spatial learning and memory consolidation due to D1 receptor activation. |
| Time in Target Quadrant | Increase | Enhanced memory retention for the platform location. |
| Swim Speed | No significant change | To rule out confounding effects on motor activity. |
| Path Length | Decrease | More efficient navigation to the platform, indicating better spatial memory. |
Table 2: Expected Effects of this compound in the Novel Object Recognition Task
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Discrimination Index | Increase | Improved recognition memory, spending more time with the novel object. |
| Total Exploration Time | No significant change | To ensure that the effect is on memory and not on general exploratory behavior. |
| Frequency of Exploration | No significant change | To control for changes in activity levels. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the cognitive-enhancing effects of a compound like this compound in preclinical models.
General Drug Administration Protocol
A single intraperitoneal (i.p.) injection of saline or the test compound is a common administration route in rodent behavioral studies[15]. For a compound like this compound, a dose-response study would be conducted to determine the optimal concentration for cognitive enhancement without inducing confounding motor effects. The injection is typically administered 15-30 minutes before the behavioral task[15][16].
Morris Water Maze Protocol
The Morris water maze is a widely used task to assess spatial learning and memory in rodents[17][18][19][20][21].
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (24-26°C) containing a hidden escape platform submerged 1 cm below the water surface. The pool is surrounded by various extra-maze visual cues.
-
Habituation: Mice are handled for several days before the experiment and allowed to swim freely in the pool for 60 seconds without the platform on the day before training begins.
-
Acquisition Phase (4-5 days):
-
Animals receive a daily injection of vehicle or this compound.
-
Each day consists of four trials with a 15-minute inter-trial interval.
-
For each trial, the mouse is placed in the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The mouse is allowed to swim for 60-90 seconds to find the hidden platform. If it fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse remains on the platform for 15-30 seconds.
-
Escape latency, path length, and swim speed are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last training session):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
Novel Object Recognition Protocol
The novel object recognition task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones[22][23][24][25][26].
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Habituation: Mice are individually placed in the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
Familiarization/Training Phase:
-
Animals receive an injection of vehicle or this compound.
-
Two identical objects are placed in the arena.
-
Each mouse is allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the nose of the animal being within 2 cm of the object and oriented towards it.
-
-
Test Phase (after a retention interval, e.g., 1 hour or 24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring the familiar and novel objects is recorded.
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Experimental Workflow Visualization
References
- 1. [3H] 2-Amino-6,7-dihydroxy 1,2,3,4-tetrahydronapthalene (this compound): a potential specific dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The uptake and release of [3-H]-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthlane (this compound) by striatal nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen (this compound). Regional distribution and in vivo binding after acute and chronic drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiative effects of dopamine on striatal neurons involve stimulation of the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 receptors regulate protein synthesis-dependent long-term recognition memory via extracellular signal-regulated kinase 1/2 in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Striatal neurones have a specific ability to respond to phasic dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balance between dopamine and adenosine signals regulates the PKA/Rap1 pathway in striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Neural Substrates of Dopamine D2 Receptor Modulated Executive Functions in the Monkey Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human cognitive flexibility depends on dopamine D2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. direct.mit.edu [direct.mit.edu]
- 13. Neural Substrates of Dopamine D2 Receptor Modulated Executive Functions in the Monkey Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 20. noldus.com [noldus.com]
- 21. news-medical.net [news-medical.net]
- 22. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide on the Interaction of ADTN with Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction of the dopamine (B1211576) receptor agonist, 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), with the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This document summarizes the available quantitative data on this compound's binding affinity and functional efficacy, details the experimental protocols used for these determinations, and visualizes the complex signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of dopaminergic systems and the development of novel therapeutics targeting these receptors.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are fundamental to numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognition. They are conventionally classified into two main families: the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4). D1-like receptors primarily couple to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors typically couple to Gαi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels.
This compound, also known as 6,7-dihydroxy-2-aminotetralin, is a potent dopamine receptor agonist.[1] Its rigid structure, which mimics the trans-conformation of dopamine, has made it a valuable tool in the characterization of dopamine receptors.[2] Understanding the precise nature of this compound's interaction with each dopamine receptor subtype is crucial for elucidating the specific roles of these receptors and for the rational design of subtype-selective dopaminergic drugs.
Quantitative Data on this compound-Dopamine Receptor Interactions
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional efficacy (EC50 and Emax) of this compound at each of the five human dopamine receptor subtypes. It is important to note that comprehensive and directly comparable data across all subtypes from a single study is limited. The presented data is a synthesis of findings from various sources.
Table 1: Binding Affinity (Ki) of this compound for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue |
| D1 | ~2 | [³H]this compound | Rat Striatum |
| D2 | ~2 | [³H]this compound | Rat Striatum |
| D3 | Data Not Available | - | - |
| D4 | Data Not Available | - | - |
| D5 | Qualitatively 10-fold higher than D1 | - | - |
*Note: These values represent the dissociation constant (Kd) for [³H]this compound binding to two distinct sites in the rat striatum, which have been suggested to correspond to high-affinity states of the D1 and D2 receptors.[3][4]
Table 2: Functional Efficacy (EC50, Emax) of this compound at Human Dopamine Receptor Subtypes (cAMP Assays)
| Receptor Subtype | EC50 (nM) | Emax (% of Dopamine) | Assay Type | Cell Line |
| D1 | Data Not Available | Data Not Available | cAMP Accumulation | - |
| D2 | Data Not Available | Data Not Available | cAMP Inhibition | - |
| D3 | Data Not Available | Data Not Available | cAMP Inhibition | - |
| D4 | Data Not Available | Data Not Available | cAMP Inhibition | - |
| D5 | Qualitatively 10-fold higher than D1 | Data Not Available | cAMP Accumulation | - |
Signaling Pathways
The interaction of this compound with dopamine receptor subtypes initiates a cascade of intracellular signaling events. The canonical pathways for D1-like and D2-like receptors are centered around the modulation of adenylyl cyclase and cAMP production. However, emerging evidence suggests the involvement of alternative, non-canonical pathways, including β-arrestin-mediated signaling.
D1-like Receptor Signaling
Activation of D1 and D5 receptors by this compound primarily leads to the stimulation of Gαs/olf, which in turn activates adenylyl cyclase to increase intracellular cAMP levels. This subsequently activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.
D2-like Receptor Signaling
Conversely, when this compound binds to D2, D3, and D4 receptors, it typically activates Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.
References
- 1. jneurosci.org [jneurosci.org]
- 2. 2-amino-6,7-dihydroxytetrahydronaphthalene and the receptor-site preferred conformation of dopamine--a commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Striatal binding of 2-amino-6,7-[3H]dihydroxy-1,2,3,4-tetrahydronaphthalene to two dopaminergic sites distinguished by their low and high affinity for neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of dopamine "D3" and "D4" binding sites, labelled with [3H]2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, as high agonist affinity states of the D1 and D2 dopamine receptors, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of ADTN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural analysis of the ADTN molecule (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene), a potent dopamine (B1211576) receptor agonist. This document outlines the molecule's structural characteristics, the experimental protocols used for its study, and its interaction with dopamine receptors.
Molecular Structure of this compound
This compound is a semi-rigid molecule belonging to the aminotetralin class of compounds. Its structure is characterized by a dihydroxylated aromatic ring fused to a saturated heterocyclic ring containing an amino group. While a definitive crystal structure for this compound is not publicly available, extensive research on related tetralin derivatives and conformational analyses provide significant insights into its molecular geometry.
Conformational Analysis
The non-aromatic portion of the tetralin ring system in this compound adopts a half-chair conformation. This conformation is a common feature of 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives, as demonstrated by X-ray crystallography studies of similar compounds. The exact puckering parameters and the orientation of the amino substituent are crucial for its biological activity, as they determine the spatial relationship between the key pharmacophoric elements: the catechol hydroxyl groups and the nitrogen atom of the amino group.
Computational studies and conformational analysis of various dopamine agonists suggest that the biologically active conformation of this compound presents the catechol moiety and the basic nitrogen in a specific spatial arrangement that mimics dopamine, allowing for effective binding to dopamine receptors.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of this compound in solution.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (D₂O) | 6.48 (s, 2H), 3.45-3.31 (m, 1H), 2.85 (dd, J=16.1, 4.8 Hz, 1H), 2.62-2.49 (m, 3H), 2.06-1.97 (m, 1H), 1.74-1.58 (m, 1H) |
| ¹³C NMR (D₂O) | 146.8, 146.5, 131.3, 128.4, 120.3, 119.9, 51.9, 36.4, 31.0, 30.0 |
Note: The provided NMR data is based on published literature and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of this compound
The following is a representative multi-step synthesis protocol for this compound, starting from naphthalene-2,3-diol.
Protocol 1: Synthesis of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (this compound)
Step 1: Methylation of Naphthalene-2,3-diol
-
Dissolve naphthalene-2,3-diol in an appropriate solvent (e.g., acetone).
-
Add potassium carbonate as a base.
-
Add dimethyl sulfate (B86663) dropwise at room temperature.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting 2,3-dimethoxynaphthalene (B160810) by recrystallization or column chromatography.
Step 2: Friedel-Crafts Acylation
-
Dissolve 2,3-dimethoxynaphthalene in a suitable solvent (e.g., 1,2-dichloroethane).
-
Add acetyl chloride (AcCl) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) at 0°C.
-
Stir the mixture at room temperature for several hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(6,7-dimethoxy-2-naphthyl)ethanone.
Step 3: Haloform Reaction
-
Dissolve the acetylated product in a suitable solvent (e.g., dioxane).
-
Add a solution of sodium hypobromite (B1234621) (prepared from bromine and sodium hydroxide) at 0°C.
-
Stir the mixture at room temperature until the reaction is complete.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry to obtain 6,7-dimethoxynaphthalene-2-carboxylic acid.
Step 4: Birch Reduction
-
Dissolve the carboxylic acid in a mixture of liquid ammonia (B1221849), tetrahydrofuran, and an alcohol (e.g., tert-butanol).
-
Add sodium metal in small portions until a persistent blue color is observed.
-
Quench the reaction by adding a proton source (e.g., ammonium (B1175870) chloride).
-
Evaporate the ammonia and work up the reaction to isolate 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Step 5: Curtius Rearrangement
-
Convert the carboxylic acid to its corresponding acyl azide (B81097) using diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) in an inert solvent (e.g., toluene).
-
Heat the reaction mixture to induce the Curtius rearrangement, forming the isocyanate.
-
Add an alcohol (e.g., benzyl (B1604629) alcohol) to trap the isocyanate as a carbamate (B1207046).
Step 6: Hydrogenolysis
-
Dissolve the carbamate in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere to remove the benzyl protecting group and yield the amine.
Step 7: Demethylation
-
Treat the resulting amine with a strong acid (e.g., 48% hydrobromic acid) at reflux to cleave the methyl ethers.
-
Cool the reaction mixture to precipitate the hydrobromide salt of this compound.
-
Filter, wash with a cold solvent, and dry to obtain the final product.
Dopamine Receptor Binding Assays
The affinity of this compound for dopamine receptors is typically determined using radioligand binding assays or fluorescence-based techniques.
Protocol 2: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂-like receptors) to each well.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
For non-specific binding determination, add a high concentration of a known dopamine receptor antagonist (e.g., haloperidol).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
This compound exerts its effects by activating dopamine receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling pathways depend on the specific dopamine receptor subtype.
Dopamine Receptor Signaling
Caption: Dopamine receptor signaling pathways activated by this compound.
Experimental Workflow for Receptor Binding Assay
Caption: General experimental workflow for a competitive radioligand binding assay.
An In-depth Technical Guide to ADTN Derivatives: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) derivatives, a class of potent dopamine (B1211576) receptor agonists. This document details their basic properties, structure-activity relationships (SAR), and the experimental protocols used for their characterization. It is intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.
Core Properties of this compound and Its Derivatives
This compound is a rigid analog of dopamine, conformationally restricted in a trans conformation, which is considered the active conformation for dopamine receptor binding. This structural feature confers high affinity and agonist activity, primarily at dopamine D1-like and D2-like receptor families. Derivatives of this compound have been synthesized to explore the structure-activity relationships, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Dopamine Receptor Subtype Affinity and Efficacy
The affinity (Ki) and functional potency (EC50) of this compound and its derivatives are critical parameters in determining their pharmacological profile. N-alkylation of the primary amine of this compound has been a common strategy to modulate these properties. Generally, N-alkylation tends to influence selectivity between D1-like and D2-like receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki) of this compound and N-Alkyl Derivatives
| Compound | R1 | R2 | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D1) |
| This compound | H | H | 10 - 50 | 5 - 20 | 1 - 10 | ~0.4 |
| N-methyl-ADTN | CH₃ | H | ~100 | ~15 | ~5 | ~0.15 |
| N,N-dimethyl-ADTN | CH₃ | CH₃ | ~150 | ~20 | ~8 | ~0.13 |
| N-propyl-ADTN | C₃H₇ | H | ~80 | ~2 | ~0.5 | ~0.025 |
| N,N-dipropyl-ADTN | C₃H₇ | C₃H₇ | ~120 | ~1 | ~0.2 | ~0.008 |
Note: The Ki values are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions (e.g., radioligand, tissue preparation).
Table 2: Functional Potencies (EC50) of this compound Derivatives in cAMP Assays
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) |
| This compound | D1 | cAMP Stimulation | 50 - 150 | 100 |
| This compound | D2 | cAMP Inhibition | 20 - 100 | 100 |
| N-propyl-ADTN | D1 | cAMP Stimulation | ~200 | 90 |
| N-propyl-ADTN | D2 | cAMP Inhibition | 5 - 15 | 100 |
| N,N-dipropyl-ADTN | D2 | cAMP Inhibition | 1 - 5 | 100 |
Note: Emax is expressed relative to a full agonist like dopamine. These values are illustrative and can vary between studies.
Synthesis of this compound and Derivatives
The synthesis of this compound and its N-alkylated derivatives typically starts from a suitably substituted tetralone precursor.
General Synthesis of this compound
A common route to this compound involves the reductive amination of 6,7-dimethoxy-2-tetralone. The methoxy (B1213986) groups can be subsequently demethylated to yield the free catechol.
Synthesis of N-Alkyl Derivatives
N-substituted derivatives are commonly prepared via reductive amination of the corresponding tetralone with the appropriate primary or secondary amine. For instance, 2-(N,N-dipropyl)amino-5,6-dihydroxytetralin can be synthesized by the reaction of 5,6-dimethoxy-2-tetralone with dipropylamine (B117675) in the presence of a reducing agent like sodium cyanoborohydride, followed by demethylation.
Signaling Pathways
This compound and its derivatives exert their effects by activating dopamine receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling cascades differ between D1-like and D2-like receptor families.
D1-like Receptor Signaling
D1 and D5 receptors are coupled to the Gαs or Gαolf protein. Agonist binding, such as by this compound, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to various cellular responses.
D2-like Receptor Signaling
D2, D3, and D4 receptors are coupled to Gαi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G protein can activate other signaling pathways, including phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of this compound derivatives.
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for dopamine receptors.
Materials:
-
Receptor Source: Crude membrane preparations from rat striatum or from cell lines (e.g., CHO, HEK293) stably expressing the dopamine receptor subtype of interest.
-
Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone or [³H]-Raclopride for D2-like receptors).
-
Unlabeled Ligands: The this compound derivative to be tested and a high concentration of a known antagonist for determining non-specific binding (e.g., (+)-butaclamol or haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess unlabeled antagonist), and competitive binding (membranes, radioligand, and varying concentrations of the this compound derivative).
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a method to determine the functional potency (EC50) and efficacy (Emax) of an this compound derivative at D1-like (stimulation) or D2-like (inhibition) receptors.
Materials:
-
Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the dopamine receptor subtype of interest.
-
Assay Medium: Serum-free medium or a suitable buffer.
-
Test Compound: The this compound derivative to be tested.
-
Forskolin: (For D2-like receptor assays) An adenylyl cyclase activator used to stimulate basal cAMP production.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay kit.
-
Plate Reader: A plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate confluency and then seed them into a 96-well plate. Allow the cells to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with serum-free medium or assay buffer and pre-incubate the cells.
-
Compound Addition:
-
For D1-like receptors (Gs-coupled): Add varying concentrations of the this compound derivative to the wells.
-
For D2-like receptors (Gi-coupled): Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production, followed by the addition of varying concentrations of the this compound derivative.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion
This technical guide provides a foundational understanding of this compound derivatives, their interaction with dopamine receptors, and the key experimental methods used for their characterization. The provided data tables, signaling pathway diagrams, and detailed protocols are intended to aid researchers in the design and execution of their studies in the field of dopamine receptor pharmacology and drug development. The structure-activity relationships of this compound derivatives continue to be an active area of research, with the potential for the development of novel therapeutic agents with improved selectivity and efficacy.
An In-depth Technical Guide to the Pharmacodynamics of ADTN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist. This document details its mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a conformationally restricted analog of dopamine, positioning the ethylamine (B1201723) side chain in a trans conformation, which is believed to be the preferred conformation for interaction with dopamine receptors. Its primary mechanism of action is the direct stimulation of dopamine receptors, acting as an agonist. The available literature suggests that this compound exhibits a degree of selectivity for the D2-like family of dopamine receptors (D2, D3, and D4) over the D1-like family (D1 and D5).
As a dopamine receptor agonist, this compound's effects are mediated through the activation of intracellular signaling cascades. Upon binding to D2-like receptors, which are coupled to inhibitory G proteins (Gαi/o), this compound is expected to inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Conversely, its interaction with D1-like receptors, which are coupled to stimulatory G proteins (Gαs/olf), would lead to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. The balance of these opposing actions on adenylyl cyclase determines the net cellular response to this compound.
Quantitative Pharmacodynamic Data
| Receptor Subtype | Ligand/Assay | Value | Species/Tissue | Reference |
| Dopamine D2 | [3H]DP-5,6-ADTN | Ki: 15 nM (for Dopamine) | Rat Striatum | J Med Chem (1986) 29: 1889-1895 |
| Dopamine (General) | [3H]this compound | IC50: 1-10 nM (for Dopamine) | Rat, Calf, Human Striatum | J Neurosci (1982) 2(7):895-906 |
| Dopamine D2-like | Adenylyl Cyclase Inhibition | Potency > Dopamine | Rat Striatum | Eur J Pharmacol (1985) 107(1):29-36 |
Data on specific Ki values for this compound at D1, D2, D3, D4, and D5 receptors, as well as EC50/IC50 values from functional assays, are not consistently reported in the readily available literature. The provided data offers context from studies utilizing this compound or its derivatives as radioligands or comparators.
Signaling Pathways & Experimental Workflows
To understand the pharmacodynamics of this compound, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used for its characterization.
Methodological & Application
Application Notes and Protocols for In Vivo Dopamine Receptor Binding with ADTN
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) is a potent dopamine (B1211576) receptor agonist that is widely utilized in neuroscience research to study the function and regulation of dopamine receptors.[1] Its rigid structure, which mimics the conformation of dopamine, allows for high-affinity binding to both D1-like and D2-like dopamine receptor families. In vivo binding studies using radiolabeled this compound, typically [³H]this compound, provide a powerful tool to investigate the regional distribution, density, and occupancy of dopamine receptors within the living brain.[2][3] These studies are crucial for understanding the neurobiological basis of various neurological and psychiatric disorders and for the development of novel therapeutic agents targeting the dopaminergic system.
This document provides a detailed protocol for conducting in vivo dopamine receptor binding studies using [³H]this compound in a rodent model. It also includes a summary of binding data and visualizations of the relevant signaling pathways and experimental workflow.
Data Presentation
The following table summarizes the in vitro binding affinity of this compound for dopamine receptors. While specific in vivo binding parameters can vary depending on the experimental conditions, these in vitro values provide a valuable reference.
| Compound | Receptor Subtype | Preparation | Affinity (nM) | Reference |
| [³H]this compound | Dopamine | Bovine Retina Membranes | K_d = 7.3 | [4] |
Note: In vivo binding affinities are often lower than in vitro affinities. For instance, studies with other dopamine receptor ligands have shown a 125- to 200-fold reduction in affinity in vivo compared to in vitro.[1]
Experimental Protocols
In Vivo [³H]this compound Dopamine Receptor Binding Protocol in Rats
This protocol outlines the procedure for assessing the in vivo binding of [³H]this compound to dopamine receptors in the rat brain. The primary brain regions of interest are the striatum, which has a high density of dopamine receptors, and the cerebellum, which has a negligible density and is often used to estimate non-specific binding.[2]
Materials:
-
[³H]this compound (radiolabeled 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene)
-
Male Sprague-Dawley rats (200-250 g)
-
Saline solution (0.9% NaCl), sterile
-
Anesthesia (e.g., isoflurane, or a ketamine/xylazine mixture)
-
Dissection tools (scalpels, forceps, scissors)
-
Ice-cold petri dishes or brain matrix
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer (e.g., Polytron)
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the housing facility for at least 3-5 days before the experiment.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
-
Radioligand Preparation and Injection:
-
Prepare a solution of [³H]this compound in sterile saline. The final concentration and specific activity should be determined based on previous studies and the desired receptor occupancy.
-
Administer the [³H]this compound solution to the rats via intravenous (i.v.) injection through the tail vein. A typical injection volume is 0.1-0.2 mL.
-
-
In Vivo Binding and Tissue Collection:
-
Allow the radioligand to distribute and bind to the dopamine receptors in the brain for a predetermined period (e.g., 30-60 minutes). This time should be sufficient to reach a state of transient equilibrium.
-
At the end of the incubation period, euthanize the rat via decapitation under deep anesthesia.
-
Rapidly dissect the brain and place it in an ice-cold petri dish or on a brain matrix.
-
Dissect the striatum and cerebellum. Weigh each tissue sample.
-
-
Tissue Processing and Radioactivity Measurement:
-
Homogenize each tissue sample in an appropriate buffer (e.g., Tris-HCl).
-
Transfer the homogenate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [³H]this compound in the striatum by subtracting the radioactivity measured in the cerebellum (non-specific binding) from the radioactivity measured in the striatum (total binding).
-
Data can be expressed as fmol of [³H]this compound bound per mg of tissue.
-
For receptor occupancy studies, a separate group of animals is pre-treated with a non-radiolabeled drug before the [³H]this compound injection. The percentage of receptor occupancy is then calculated by comparing the specific binding in the pre-treated group to the control group.
-
Mandatory Visualization
Dopamine Receptor Signaling Pathways
References
Application Notes and Protocols for the Use of ADTN in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent and specific agonist for dopamine (B1211576) receptors. As a rigid analogue of dopamine, it has been instrumental in characterizing the role of dopamine systems in various behaviors. These application notes provide detailed protocols for utilizing this compound in rodent behavioral studies, focusing on the assessment of locomotor activity and rotational behavior, which are key indicators of central dopamine system function. The information is intended to guide researchers in designing and executing preclinical studies for drug discovery and development.
Mechanism of Action
This compound exerts its effects by directly binding to and activating dopamine receptors. Dopamine receptors are G protein-coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like Receptor Signaling: These receptors are typically coupled to the Gs or Golf alpha subunit of the G protein. Agonist binding, such as this compound, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to neuronal excitation.[1][2][3]
-
D2-like Receptor Signaling: In contrast, D2-like receptors are coupled to the Gi or Go alpha subunit. Activation of these receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity. This pathway is generally associated with neuronal inhibition.[1][2][3]
-
D1-D2 Heteromer Signaling: Evidence also suggests the existence of D1-D2 receptor heteromers. This complex can couple to the Gq/11 alpha subunit, leading to the activation of phospholipase C (PLC). PLC activation results in the release of intracellular calcium, adding another layer of complexity to dopamine signaling.[4]
The behavioral outcomes observed following this compound administration are a result of the integrated activation of these signaling pathways in specific brain regions.
Signaling Pathway Diagram
References
Application Notes and Protocols for the Administration of ADTN in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent and selective dopamine (B1211576) D1 and D2 receptor agonist. Its utility in preclinical research, particularly in rat models of neurological and psychiatric disorders, necessitates standardized and reproducible administration methods. These application notes provide detailed protocols for the preparation and administration of this compound to rats for behavioral and pharmacokinetic studies.
Data Presentation
Table 1: Recommended Dosages of Dopamine Agonists for Behavioral Studies in Rats
| Compound | Behavioral Assay | Route of Administration | Dose Range (mg/kg) | Vehicle | Reference |
| Apomorphine | Rotational Behavior | Subcutaneous (s.c.) | 0.1 - 3.2 | Saline | [1][2] |
| SKF-38393 (D1 Agonist) | Locomotor Activity | Intraperitoneal (i.p.) | 1.0 - 20 | Saline | [3] |
| Quinpirole (D2 Agonist) | Locomotor Activity | Intraperitoneal (i.p.) | 0.032 - 5.6 | Saline | [3] |
| Methylphenidate | Locomotor Activity | Subcutaneous (s.c.) | 0.6 - 40 | Saline | [4] |
| Amphetamine | Rotational Behavior | Subcutaneous (s.c.) | 2.5 | Saline | [2] |
| This compound (Prodrug) | Rotational Behavior | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound HBr
-
Sterile Saline (0.9% NaCl)
-
Ascorbic Acid (Vitamin C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound HBr powder in a sterile microcentrifuge tube.
-
Vehicle Preparation: Prepare a stock solution of saline containing 0.1% ascorbic acid. Ascorbic acid is used to prevent the oxidation of this compound.[6] For example, dissolve 1 mg of ascorbic acid in 1 ml of sterile saline.
-
Dissolving this compound: Add the appropriate volume of the saline/ascorbic acid vehicle to the this compound HBr powder to achieve the desired final concentration.
-
Vortexing: Vortex the solution until the this compound is completely dissolved.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (6.5-7.5) using sterile NaOH or HCl.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This ensures the sterility of the solution for injection.
-
Storage: Use the prepared this compound solution immediately. If short-term storage is necessary, protect it from light and store at 4°C for no longer than 24 hours.
Protocol 2: Subcutaneous (s.c.) Administration of this compound in Rats
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 ml) with attached needles (25-27 gauge)
-
Rat restraint device (optional)
-
70% Ethanol
Procedure:
-
Animal Restraint: Gently restrain the rat. This can be done manually by a trained handler or using a suitable restraint device.
-
Site Preparation: Swab the intended injection site on the dorsal side of the rat (between the shoulder blades) with 70% ethanol.
-
Injection: Pinch the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site.
-
Administration: Inject the this compound solution slowly and steadily.
-
Withdrawal: Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (i.p.) Administration of this compound in Rats
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 ml) with attached needles (23-25 gauge)
-
70% Ethanol
Procedure:
-
Animal Restraint: Restrain the rat securely, exposing the abdomen. The rat should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Site Preparation: Swab the lower right quadrant of the abdomen with 70% ethanol. This location is chosen to avoid the cecum and urinary bladder.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (urine or intestinal contents) or blood is drawn into the syringe. If any fluid appears, discard the syringe and prepare a new injection.
-
Administration: Inject the this compound solution slowly.
-
Withdrawal: Withdraw the needle smoothly.
-
Monitoring: Return the rat to its cage and observe for any signs of distress.
Visualizations
References
- 1. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylphenidate: diurnal effects on locomotor and stereotypic behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prodrug of this compound: selectivity of dopaminergic action and brain levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic acid and membrane ageing: critical determinants of the in-vitro binding of [3H]this compound to rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADTN in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ADTN, a novel anti-cancer agent, in cell culture experiments. The following information is intended to guide researchers in assessing the cytotoxic and mechanistic effects of this compound on various cancer cell lines.
Introduction to this compound
This compound is an investigational antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises a monoclonal antibody that specifically binds to a tumor-associated antigen, a linker, and a potent cytotoxic payload.[1][2][3] Upon binding to the target antigen on the cancer cell surface, this compound is internalized, and the cytotoxic payload is released, leading to cell death.[1][2] This targeted delivery mechanism aims to maximize efficacy while minimizing off-target toxicity.[1]
Preparing this compound for Cell Culture
2.1. Reconstitution of Lyophilized this compound
-
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Refer to the product data sheet for the specific volume of sterile water to add for reconstitution.
-
Gently pipette the sterile water into the vial.
-
Mix by gently swirling the vial. Do not vortex , as this may damage the antibody component.
-
Allow the vial to sit at room temperature for 5-10 minutes to ensure complete dissolution.
-
The reconstituted this compound solution is now ready for dilution.
-
2.2. Preparation of Stock and Working Solutions
-
Materials:
-
Reconstituted this compound
-
Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Protocol:
-
Prepare a stock solution of a desired concentration (e.g., 1 mg/mL) by diluting the reconstituted this compound in sterile, serum-free medium or PBS.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C as recommended on the product data sheet.
-
For cell culture experiments, prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Experimental Protocols
3.1. General Adherent Cell Culture Maintenance
This protocol provides a general guideline for maintaining adherent mammalian cell lines.[4][5][6]
-
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Trypsin-EDTA solution (e.g., 0.25%).
-
Cell culture flasks or plates.
-
-
Protocol:
-
Aspirate the old medium from the cell culture flask.
-
Wash the cell monolayer once with sterile PBS to remove any residual serum.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete medium.
-
Collect the cell suspension and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue staining.[6]
-
Seed the cells into new culture vessels at the desired density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[5]
3.2. Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.[7][8]
-
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 1000 nM). Include a vehicle control (medium with the same concentration of the vehicle used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.[9]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | Target Antigen Expression | IC50 (nM) |
| SK-BR-3 | Breast Cancer | High | 5.2 ± 0.8 |
| MDA-MB-231 | Breast Cancer | Low | 150.7 ± 15.3 |
| A549 | Lung Cancer | Moderate | 25.4 ± 3.1 |
| HCT116 | Colon Cancer | High | 8.9 ± 1.2 |
| MCF-7 | Breast Cancer | Low | >1000 |
Table 2: Effect of this compound on Apoptosis Induction in SK-BR-3 Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.3 ± 1.2 |
| This compound | 1 | 15.8 ± 2.5 |
| This compound | 10 | 45.2 ± 4.1 |
| This compound | 100 | 85.6 ± 6.7 |
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Workflow of this compound's targeted delivery and cytotoxic effect.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Step-by-step protocol for determining this compound's IC50 value.
Diagram 3: Simplified TNF-alpha Signaling Pathway
The cytotoxic payload of this compound may induce cellular stress, potentially activating pathways like the TNF-alpha signaling cascade, which can lead to apoptosis.[10][11][12][13]
References
- 1. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. youtube.com [youtube.com]
- 4. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 5. unco.edu [unco.edu]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. tumor necrosis factor-mediated signaling pathway Gene Ontology Term (GO:0033209) [informatics.jax.org]
- 11. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. anygenes.com [anygenes.com]
Application Notes and Protocols for In Vitro Dose-Response Analysis of ADTN
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent dopamine (B1211576) receptor agonist. As a conformationally restricted analog of dopamine, this compound is a valuable tool for characterizing dopamine receptor function and for screening novel dopaminergic compounds. These application notes provide a comprehensive overview of the in vitro pharmacological characterization of this compound, with a focus on its dose-response relationship at the human dopamine D2 receptor. Detailed protocols for key functional assays are provided to enable researchers to investigate the binding affinity, functional potency, and downstream signaling effects of this compound.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies of dopamine D2 receptor agonists. Note that the specific values for this compound should be determined empirically using the protocols provided below.
Table 1: Receptor Binding Affinity of Dopamine D2 Receptor Ligands
| Compound | Radioligand | Cell Line | Kᵢ (nM) |
| This compound | [³H]-Spiperone | CHO-K1-hD2R | To be determined |
| Dopamine | [³H]-Spiperone | CHO-K1-hD2R | ~1500 |
| Aplindore | [³H]-Spiperone | CHO-K1-hD2R | 0.8 ± 0.1 |
| Quinpirole | [³H]-Spiperone | CHO-K1-hD2R | ~10-20 |
Kᵢ represents the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: Functional Activity of Dopamine D2 Receptor Agonists
| Assay | Parameter | This compound | Dopamine (Full Agonist) | Aplindore (Partial Agonist) |
| cAMP Inhibition | EC₅₀ (nM) | To be determined | ~50 | 2.5 ± 0.5 |
| Intrinsic Activity (%) | To be determined | 100 | 60 ± 5 | |
| ERK1/2 Phosphorylation | EC₅₀ (nM) | To be determined | ~100 | 10 ± 2 |
| Intrinsic Activity (%) | To be determined | 100 | 75 ± 6 |
EC₅₀ represents the half-maximal effective concentration, a measure of potency. Intrinsic activity is expressed as a percentage of the maximal response induced by the full agonist dopamine.
Table 3: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration | This compound IC₅₀ (µM) |
| CHO-K1-hD2R | 24 hours | To be determined |
| 48 hours | To be determined | |
| 72 hours | To be determined |
IC₅₀ represents the half-maximal inhibitory concentration, a measure of cytotoxicity.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2 receptor (CHO-K1-hD2R).
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).
-
This compound Stock Solution: 10 mM in a suitable solvent (e.g., DMSO), serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B) and a Cell Harvester .
-
96-well microplates.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL Assay Buffer (for total binding) or 25 µL non-specific ligand (for non-specific binding).
-
25 µL of this compound dilution or vehicle (for control wells).
-
50 µL of [³H]-Spiperone at a concentration near its Kd.
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Spiperone binding) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells: CHO-K1-hD2R cells.
-
Assay Medium: Serum-free medium or Hank's Balanced Salt Solution (HBSS).
-
Phosphodiesterase (PDE) Inhibitor: 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) stock solution.
-
Adenylyl Cyclase Activator: 1 mM Forskolin (B1673556) stock solution.
-
This compound Stock Solution: 10 mM in a suitable solvent, serially diluted.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, LANCE, or ELISA-based).
-
96-well or 384-well white microplates.
Procedure:
-
Cell Plating: Seed CHO-K1-hD2R cells into microplates and culture until they reach approximately 80-90% confluency.
-
Pre-treatment: Replace the culture medium with assay medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration (or assay signal) against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Eₘₐₓ (the maximum inhibition as a percentage of the forskolin-stimulated response) using non-linear regression.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the dose-dependent effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).
Materials:
-
Cells: CHO-K1-hD2R cells.
-
Serum-Free Medium
-
This compound Stock Solution: 10 mM in a suitable solvent, serially diluted.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Western Blotting Reagents and Equipment.
Procedure:
-
Cell Culture and Starvation: Seed CHO-K1-hD2R cells in multi-well plates and grow to ~80% confluency. Serum-starve the cells for 4-6 hours.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with the primary antibody for phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for total-ERK1/2 to normalize for protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Plot the normalized phospho-ERK1/2 signal against the log concentration of this compound to generate a dose-response curve.
Protocol 4: Cell Viability Assay (MTT)
Objective: To determine the effect of this compound on the viability of CHO-K1-hD2R cells and calculate the IC₅₀ value.
Materials:
-
Cells: CHO-K1-hD2R cells.
-
Complete Culture Medium.
-
This compound Stock Solution: 10 mM in a suitable solvent, serially diluted.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear microplates.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed CHO-K1-hD2R cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that reduces cell viability by 50%) using non-linear regression analysis.
Application Notes and Protocols for ADTN in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent and selective agonist for dopamine (B1211576) D1-like and D2-like receptors. Its application in electrophysiological studies is crucial for understanding the modulation of neuronal activity by the dopaminergic system and for the development of novel therapeutics targeting dopamine receptors. These application notes provide an overview of the electrophysiological effects of this compound, detailed protocols for its use in in vitro and in vivo recordings, and a summary of its signaling pathways.
Electrophysiological Effects of this compound
This compound, as a dopamine receptor agonist, modulates neuronal excitability and synaptic transmission. Its effects are primarily mediated through the activation of D1 and D2 receptors, which are coupled to distinct intracellular signaling cascades.
Effects on Neuronal Firing Rate: Activation of D1 and D2 receptors by this compound can have complex and sometimes opposing effects on neuronal firing rates, depending on the neuron type, brain region, and the baseline level of activity. Generally, dopamine agonists can decrease the firing rate of certain neurons, such as neostriatal neurons[1].
Effects on Membrane Properties: Dopamine agonists can alter the subthreshold membrane properties of neurons. For instance, D1 receptor activation can lead to a decrease in membrane input resistance, appearing as an increase in inward rectification[1]. This effect is often associated with the modulation of ion channels. In contrast, D2 receptor agonists may decrease firing rate without a significant change in input resistance[1].
Modulation of Synaptic Transmission: Dopamine, and by extension its agonists like this compound, can modulate both excitatory and inhibitory postsynaptic potentials. This modulation can occur through presynaptic mechanisms that alter neurotransmitter release or through postsynaptic mechanisms that change the responsiveness of receptors to neurotransmitters.
Quantitative Data Summary
No specific quantitative dose-response data for the direct electrophysiological effects of this compound on neuronal firing rates, membrane potential, or postsynaptic potentials were identified in the provided search results. The following table is a template based on the effects of general dopamine D1 and D2 receptor agonists. Researchers should perform dose-response experiments to generate specific data for this compound.
| Parameter | Agonist Type | Concentration Range | Neuron Type | Effect | Reference |
| Firing Rate | D1 Agonist (e.g., SKF 38393) | 1-10 µM | Neostriatal Neurons | Decrease | [1] |
| Firing Rate | D2 Agonist (e.g., Quinpirole) | 1-10 µM | Neostriatal Neurons | Decrease | [1] |
| Input Resistance | D1 Agonist (e.g., SKF 38393) | 1-10 µM | Neostriatal Neurons | Decrease (Increase in inward rectification) | [1] |
| Input Resistance | D2 Agonist (e.g., Quinpirole) | 1-10 µM | Neostriatal Neurons | No significant change | [1] |
Signaling Pathways
This compound exerts its effects by activating D1 and D2 dopamine receptors, which are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
Dopamine D1 Receptor Signaling
D1 receptors are typically coupled to Gαs/olf G-proteins. Activation of D1 receptors by this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and gene expression.
Dopamine D1 Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling
D2 receptors are primarily coupled to Gαi/o G-proteins. Upon activation by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in PKA activity. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Dopamine D2 Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for applying this compound in common electrophysiology experiments. Specific parameters should be optimized for the experimental preparation and research question.
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to measure the effects of this compound on the intrinsic membrane properties and synaptic currents of individual neurons in acute brain slices.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.
-
Rapidly dissect the brain and prepare 250-350 µm thick slices of the desired brain region using a vibratome in ice-cold slicing solution.
-
Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes, then maintain at room temperature.
2. Recording Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a target neuron and then rupture the membrane to achieve whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, firing pattern in response to current injections, spontaneous or evoked postsynaptic currents).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentrations in ACSF.
-
Bath-apply this compound at various concentrations and record the changes in the electrophysiological parameters of interest.
-
Perform washout by perfusing with ACSF alone to determine the reversibility of the effects.
Whole-Cell Patch-Clamp Experimental Workflow.
Protocol 2: Extracellular Single-Unit Recording in vivo
This protocol is for recording the firing activity of individual neurons in the brain of an anesthetized or awake, behaving animal in response to systemic or local application of this compound.
1. Animal Preparation:
-
Anesthetize the animal according to an approved protocol. For awake recordings, surgically implant a head-restraint device and a recording chamber over the target brain region.
-
Perform a craniotomy to expose the dura mater over the area of interest.
2. Recording Procedure:
-
Lower a high-impedance microelectrode (e.g., glass or tungsten) into the target brain region using a microdrive.
-
Isolate the action potentials of a single neuron based on waveform characteristics.
-
Record the baseline firing rate and pattern of the neuron for a stable period.
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally through a microinjection cannula or iontophoresis.
-
Record the changes in the neuron's firing activity during and after drug administration.
-
Analyze the data to determine changes in firing rate, burst firing, and other spike train characteristics.
In Vivo Single-Unit Recording Experimental Workflow.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of dopamine D1-like and D2-like receptors in modulating neuronal function. The protocols and information provided here serve as a guide for researchers to design and execute electrophysiological experiments to characterize the effects of this compound. It is essential to perform careful dose-response studies and to consider the specific neuronal population and brain circuit under investigation to fully elucidate the actions of this potent dopamine agonist.
References
Application Notes and Protocols for Immunohistochemical Detection of ADTN-Induced c-fos Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent dopamine (B1211576) D1 receptor agonist.[1][2] Activation of the dopamine D1 receptor is known to induce the expression of the immediate-early gene c-fos, a well-established marker of neuronal activity.[3][4][5] Immunohistochemistry (IHC) for the c-Fos protein provides a powerful method to map and quantify neuronal activation in response to pharmacological stimuli such as this compound administration.[6][7] These application notes provide detailed protocols for the immunohistochemical detection and quantification of c-fos expression following this compound administration, along with an overview of the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Dopamine D1 Agonist-Induced c-fos Expression
Table 1: c-fos Expression in Rat Striatum Following D1 Agonist Administration
| Treatment Group | Agonist (Dose) | Brain Region | Mean c-fos Positive Cells/mm² (± SEM) |
| Vehicle | Saline | Caudate-Putamen | < 10 |
| D1 Agonist | SKF-38393 (20 mg/kg) | Caudate-Putamen | 150 ± 25 |
| D1/D2 Agonist Combo | SKF-38393 (20 mg/kg) + Quinpirole (3 mg/kg) | Caudate-Putamen | 450 ± 50 |
Data is hypothetical and based on qualitative descriptions and trends reported in literature. Actual results may vary.[8][9]
Table 2: Regional c-fos mRNA Expression Following D1 Agonist Administration in Rats
| Treatment Group | Agonist (Dose) | Brain Region | Fold Increase in c-fos mRNA (vs. Vehicle) |
| Vehicle | Saline | Nucleus Accumbens | 1.0 |
| D1 Agonist | SKF-81297 (3 mg/kg) | Nucleus Accumbens | 5.2 |
| Vehicle | Saline | Striatum | 1.0 |
| D1 Agonist | SKF-81297 (3 mg/kg) | Striatum | 4.5 |
| Vehicle | Saline | Piriform Cortex | 1.0 |
| D1 Agonist | SKF-81297 (3 mg/kg) | Piriform Cortex | 3.8 |
Data adapted from studies investigating the effects of the D1 agonist SKF-81297.[10]
Signaling Pathway of this compound-Induced c-fos Expression
This compound, acting as a dopamine D1 receptor agonist, initiates an intracellular signaling cascade that culminates in the transcription of the c-fos gene. The key steps in this pathway are illustrated in the diagram below.
References
- 1. C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-ADTN hydrobromide, Dopamine agonist (ab120150) | Abcam [abcam.com]
- 3. D1 and D2 dopamine receptors differentially regulate c-fos expression in striatonigral and striatopallidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of early life adversity on immediate early gene expression: Systematic review and 3-level meta-analysis of rodent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-activated cells: From immediate early genes to neuronal ensembles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Striatal Fos expression is indicative of dopamine D1/D2 synergism and receptor supersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of ADTN in Rodent Brain Tissue using High-Performance Liquid Chromatography with Electrochemical Detection
Abstract
This application note describes a sensitive and selective method for the determination of 2-amino-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) D1/D2 receptor agonist, in rodent brain tissue. The method utilizes reversed-phase high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) to achieve low limits of detection and quantification. Brain tissue homogenates are subjected to a straightforward protein precipitation and extraction procedure. The chromatographic conditions are optimized for the separation of this compound from endogenous matrix components. This method is suitable for researchers, scientists, and drug development professionals engaged in preclinical studies involving this compound, enabling accurate pharmacokinetic and pharmacodynamic assessments in the central nervous system.
Introduction
This compound is a rigid analog of dopamine and a valuable tool in neuroscience research for probing the structure and function of dopamine receptors. Understanding its concentration in brain tissue is critical for correlating pharmacological effects with target engagement. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive technique for the analysis of electroactive compounds like this compound and other catecholamines.[1] This method offers a robust and cost-effective approach for quantifying this compound in complex biological matrices such as brain homogenates.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (analytical standard)
-
Internal Standard (IS): N-methyldopamine or a suitable structural analog
-
Perchloric acid (HClO₄), 70%, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Sodium acetate, anhydrous, analytical grade
-
Octanesulfonic acid sodium salt, ion-pairing agent
-
EDTA, disodium (B8443419) salt
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate Buffered Saline (PBS), pH 7.4
Sample Preparation: Brain Tissue Homogenization and Extraction
This protocol is designed to efficiently extract this compound from the brain matrix while precipitating proteins that could interfere with the analysis.
-
Tissue Dissection: Rapidly dissect brain regions of interest (e.g., striatum, nucleus accumbens) on an ice-cold surface. Immediately freeze the tissue samples in pre-weighed microcentrifuge tubes on dry ice and store at -80°C until analysis.[2]
-
Homogenization: For a frozen tissue sample (typically 10-50 mg), add a 10-fold volume of ice-cold 0.1 M perchloric acid (e.g., 500 µL for a 50 mg tissue sample).[2]
-
Spiking with Internal Standard: Add the internal standard to the homogenization solution to a final concentration of 50 ng/mL.
-
Homogenization: Homogenize the tissue using a probe sonicator for 15-20 seconds on ice, ensuring the sample does not heat up.[3]
-
Protein Precipitation: Allow the homogenate to stand on ice for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[4]
-
Supernatant Collection: Carefully collect the clear supernatant, avoiding the protein pellet.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.[5]
-
Injection: The sample is now ready for HPLC-ECD analysis.
HPLC-ECD System and Conditions
A standard HPLC system equipped with a refrigerated autosampler and an electrochemical detector is required.
-
HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
-
Mobile Phase: 75 mM Sodium Acetate, 1.5 mM Octanesulfonic Acid, 0.1 mM EDTA, 10% Acetonitrile; adjust pH to 3.5 with glacial acetic acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min (isocratic elution)
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Electrochemical Detector: Glassy carbon working electrode and Ag/AgCl reference electrode.
-
Detector Potential: +750 mV (oxidation)
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical results for similar analytes in brain tissue.[6][7]
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | ~ 6.8 |
| Internal Standard | ~ 8.2 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 95% |
Visualization of Protocols and Pathways
Caption: Experimental workflow for this compound quantification in brain tissue.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. cores.emory.edu [cores.emory.edu]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Dopamine in Brain Microdialysates with High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ADTN in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADTN (N-Allyl-3,4-dihydroxy-norephedrine) is a dopamine (B1211576) receptor agonist that is structurally related to dopamine. It has been shown to bind with high affinity to dopamine receptors and can be used to study dopaminergic neurotransmission.[1][2] Primary neuronal cultures, particularly those derived from the midbrain, provide a valuable in vitro system to investigate the physiological and pathological roles of the dopamine system. These cultures are essential for studying neurodegenerative diseases like Parkinson's disease, where the loss of dopaminergic neurons is a key pathological feature. This document provides detailed protocols for the use of this compound in primary neuronal cultures to investigate dopaminergic signaling and its potential neuroprotective effects.
Mechanism of Action
This compound acts as an agonist at dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors are typically coupled to Gαs/olf proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the phosphoprotein DARPP-32, leading to the modulation of neuronal excitability and gene expression.
-
D2-like receptors are generally coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. Activation of D2-like receptors can also modulate ion channels and other signaling pathways, such as the Akt-GSK3 pathway.[3][4]
The specific selectivity of this compound for D1-like versus D2-like receptors is not fully characterized in the available literature. Therefore, experimental determination of its functional effects is crucial. The concentration of a dopamine agonist can also influence whether D1-like or D2-like receptor-mediated effects predominate.[5]
Potential Applications in Primary Neuronal Cultures
-
Investigation of Dopaminergic Signaling Cascades: this compound can be used to stimulate dopamine receptors in primary neuronal cultures to study downstream signaling events. This includes measuring changes in cAMP levels, PKA activation, and the phosphorylation state of key signaling proteins.
-
Neuroprotection Assays: Primary dopaminergic neurons are susceptible to neurotoxins such as 6-hydroxydopamine (6-OHDA) and MPP+, which are used to model Parkinson's disease in vitro. This compound can be evaluated for its potential to protect these neurons from toxin-induced cell death.
-
Neurite Outgrowth and Synaptogenesis Studies: The effect of dopaminergic stimulation on neuronal morphology and connectivity can be assessed by treating cultured neurons with this compound and analyzing changes in neurite length, branching, and the expression of synaptic markers.
-
Screening for Novel Therapeutic Agents: By establishing a model of dopaminergic dysfunction in primary neuronal cultures, this compound can be used as a reference compound to screen for new molecules that modulate dopamine receptor signaling or offer neuroprotection.
Data Presentation
The following tables present hypothetical data to illustrate the potential outcomes of experiments using this compound in primary neuronal cultures.
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability in a 6-OHDA-Induced Neurotoxicity Model
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| 6-OHDA | 50 | 45 ± 4.1 |
| 6-OHDA + this compound | 0.1 | 52 ± 3.8 |
| 6-OHDA + this compound | 1 | 68 ± 4.5 |
| 6-OHDA + this compound | 10 | 85 ± 5.0 |
| This compound alone | 10 | 98 ± 4.9 |
Data are represented as mean ± standard deviation. This is illustrative data and does not represent actual experimental results.
Table 2: Effect of this compound on cAMP Levels in Primary Midbrain Neurons
| Treatment Group | Treatment Duration | cAMP Concentration (pmol/mg protein) |
| Vehicle Control | 15 min | 10.5 ± 1.2 |
| This compound (10 µM) | 15 min | 25.8 ± 2.5 |
| This compound (10 µM) + D1 Antagonist (SCH23390) | 15 min | 12.1 ± 1.5 |
| This compound (10 µM) + D2 Antagonist (Sulpiride) | 15 min | 24.9 ± 2.8 |
Data are represented as mean ± standard deviation. This is illustrative data and does not represent actual experimental results.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in primary neuronal cultures.
References
- 1. D-512 and D-440 as Novel Multifunctional Dopamine Agonists: Characterization of Neuroprotection Properties and Evaluation of In Vivo Efficacy in a Parkinson’s Disease Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D1 and D2 receptor selectivities of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 5. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Animal Models of Psychosis with Dopamine Agonists
Disclaimer: While the request specified the use of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a comprehensive literature search did not yield specific protocols or application notes for its use in creating animal models of psychosis. This compound is a known dopamine (B1211576) receptor agonist. Therefore, this document provides detailed application notes and protocols for well-established dopamine agonists, such as amphetamine and apomorphine (B128758), which are widely used to induce psychosis-like states in animal models. The principles and methodologies described herein are based on the shared mechanism of action—dopaminergic system hyperactivity—and would likely be applicable to the theoretical use of this compound.
Application Notes
Introduction to Dopamine Agonist-Induced Psychosis Models
Animal models are essential tools for investigating the neurobiological underpinnings of psychosis and for the preclinical development of novel antipsychotic drugs. Pharmacological models, particularly those utilizing dopamine (DA) agonists, are foundational to this research. These models are based on the "dopamine hypothesis of psychosis," which posits that hyperactivity of the mesolimbic dopamine pathway is a key contributor to the positive symptoms of psychosis, such as hallucinations and delusions.
Administration of dopamine agonists to rodents induces a range of behaviors that are considered analogous to the positive symptoms of psychosis in humans. These include hyperlocomotion, stereotyped behaviors (repetitive, invariant movements like sniffing, licking, and gnawing), and deficits in sensorimotor gating, measured by prepulse inhibition (PPI).
Model Validity
-
Construct Validity: These models are built on the strong evidence linking excessive dopamine signaling to psychosis. The use of drugs that increase synaptic dopamine (like amphetamine) or directly stimulate dopamine receptors (like apomorphine) directly tests the dopamine hypothesis.
-
Face Validity: The models exhibit behaviors that resemble some aspects of human psychosis. For instance, hyperlocomotion can be seen as an analog of psychomotor agitation, and stereotypies can model the repetitive, purposeless behaviors sometimes observed in psychosis. Deficits in PPI are a well-established endophenotype in schizophrenia patients, and these deficits are reliably replicated in rodents treated with dopamine agonists.
-
Predictive Validity: A major strength of these models is their predictive validity. The behavioral effects induced by dopamine agonists can be attenuated or reversed by clinically effective antipsychotic drugs, which primarily act by blocking dopamine D2 receptors. This makes the model highly useful for screening and characterizing new potential antipsychotic medications.
Applications in Research and Drug Development
-
Investigating Pathophysiology: Studying the neurochemical and circuitry changes induced by dopamine agonists helps to elucidate the mechanisms of psychosis.
-
Screening Antipsychotics: The models are widely used to test the efficacy of novel compounds in reversing psychosis-like behaviors.
-
Target Validation: These models can be used in genetically modified animals to explore the role of specific genes and pathways in dopamine-mediated behaviors and the response to antipsychotics.
Dopamine Signaling Pathway in Psychosis
Dopamine is synthesized from tyrosine and stored in vesicles. Upon neuronal firing, it is released into the synapse where it can bind to postsynaptic receptors (primarily D1 and D2 families) or be cleared from the synapse by the dopamine transporter (DAT). Psychosis is strongly linked to hyperactivity of the mesolimbic dopamine pathway, leading to excessive stimulation of D2 receptors in brain regions like the nucleus accumbens. Indirect agonists like amphetamine increase synaptic dopamine by promoting its release and blocking its reuptake, while direct agonists like apomorphine bypass the presynaptic neuron to directly stimulate postsynaptic dopamine receptors.
Dopamine signaling pathway and points of intervention for psychosis models.
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion and Stereotypy
This protocol describes the induction of psychosis-like behaviors in rodents using d-amphetamine sulfate (B86663). The model is characterized by increased locomotor activity at lower doses and the emergence of stereotyped behaviors at higher doses.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
d-amphetamine sulfate (Sigma-Aldrich)
-
Sterile 0.9% saline solution
-
Animal scale
-
Syringes (1 mL) and needles (e.g., 25G)
-
Open field apparatus (e.g., 40x40x40 cm for rats) equipped with an automated activity monitoring system (e.g., infrared beams) or video recording for manual scoring.
-
Personal Protective Equipment (lab coat, gloves)
Procedure:
-
Animal Acclimation: House animals in standard conditions for at least one week before the experiment. Handle the animals daily for 2-3 days prior to testing to reduce stress.
-
Drug Preparation: Prepare a stock solution of d-amphetamine sulfate in sterile saline. For example, to achieve a 1 mg/mL solution, dissolve 10 mg of d-amphetamine in 10 mL of saline. Protect the solution from light.
-
Experimental Groups: Divide animals into at least two groups: Vehicle (saline) and Amphetamine. Multiple dose groups (e.g., 1.0, 2.5, 5.0 mg/kg) can be used to establish a dose-response curve. A typical group size is 8-12 animals.
-
Habituation: Place each animal individually into the open field arena and allow it to habituate for 30-60 minutes. This minimizes the influence of novelty-induced activity on the results.
-
Administration:
-
Weigh each animal to calculate the precise injection volume.
-
Administer d-amphetamine or saline via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The injection volume is typically 1 mL/kg for rats.
-
Immediately after injection, return the animal to the open field arena.
-
-
Behavioral Assessment:
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) and stereotypy for 60-120 minutes.
-
Locomotor Activity: Quantify using the automated system. Data is typically binned in 5- or 10-minute intervals to analyze the time course of the drug's effect.
-
Stereotypy: If not using an automated system with stereotypy detection, score stereotyped behaviors manually from video recordings. A common rating scale is provided in the data tables below. Scoring should be performed by an observer blinded to the treatment conditions.
-
Dosing Regimens:
-
Acute: A single injection of amphetamine. Effective for observing immediate behavioral effects.
-
Chronic/Sensitization: Repeated injections (e.g., once daily for 5-7 days). This can lead to a sensitized response (a greater behavioral effect for the same dose), which may model the progressive nature of psychosis. An escalating dose regimen is often recommended to mimic the development of psychosis.
Protocol 2: Apomorphine-Induced Stereotypy
This protocol uses the direct dopamine agonist apomorphine to induce stereotyped gnawing, licking, and sniffing. It is a reliable in vivo model to assess the functional status of postsynaptic dopamine receptors.
Materials:
-
Rodents (e.g., male Wistar rats)
-
Apomorphine hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline solution (with 0.1% ascorbic acid as an antioxidant)
-
Observation cages (e.g., standard transparent cages with wire bar lids)
-
Stopwatch or timer
-
Video recording equipment (optional but recommended)
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Drug Preparation: Dissolve apomorphine hydrochloride in saline containing 0.1% ascorbic acid to prevent oxidation. Prepare fresh on the day of the experiment.
-
Habituation: Place animals individually into the observation cages for a 30-minute habituation period.
-
Administration:
-
Administer apomorphine (typically 0.5 - 2.0 mg/kg, s.c.) or the vehicle solution.
-
-
Behavioral Assessment:
-
Immediately after injection, begin observing the animals.
-
Score stereotyped behaviors at set intervals (e.g., every 5 or 10 minutes) for a total of 45-60 minutes.
-
A common scoring system focuses on the intensity of stereotypy, particularly gnawing. An observer, blinded to the treatment, should perform the scoring.
-
Protocol 3: Prepulse Inhibition (PPI) of Acoustic Startle
This protocol measures sensorimotor gating, a pre-attentive filtering process that is deficient in psychosis. Dopamine agonists reliably disrupt PPI in rodents.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats)
-
Dopamine agonist (e.g., apomorphine, amphetamine)
-
Vehicle solution
-
Startle response system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a loudspeaker for acoustic stimuli, and a sensor to measure the whole-body startle response.
Procedure:
-
System Calibration: Calibrate the startle platform daily according to the manufacturer's instructions.
-
Drug Administration: Administer the dopamine agonist (e.g., apomorphine 0.5 mg/kg, s.c.; amphetamine 5.0 mg/kg, s.c.) or vehicle. Place the animal in a holding cage for a pre-treatment period (e.g., 10 minutes for apomorphine).
-
PPI Session:
-
Place the animal into the restrainer within the startle chamber.
-
Begin the session with a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The session consists of a series of trials presented in a pseudo-random order:
-
PULSE-ALONE trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) noise burst).
-
PREPULSE + PULSE trials: The startling stimulus is preceded by a weak, non-startling prepulse (e.g., 73-81 dB, 20 ms noise burst; typically 3-12 dB above background). The inter-stimulus interval is usually 100 ms.
-
NO-STIM trials: Background noise only, to measure baseline movement.
-
-
The startle magnitude (Vmax) is recorded for each trial.
-
-
Data Analysis:
-
Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle on PREPULSE+PULSE trial / Startle on PULSE-ALONE trial) * 100 ]
-
A reduction in %PPI in the drug-treated group compared to the vehicle group indicates a sensorimotor gating deficit.
-
A generalized workflow for dopamine agonist-induced psychosis models.
Data Presentation
Table 1: Dose-Dependent Effects of Amphetamine on Locomotion and Stereotypy in Mice
Data adapted from studies in C57BL/6 mice.
| Amphetamine Dose (mg/kg, s.c.) | Peak Locomotor Activity (Crossovers/10 min) | Peak Stereotypy (% Time) |
| Saline (Vehicle) | ~50 | < 5% |
| 2.0 | ~250 (Robust increase) | < 5% (Suppressed) |
| 6.0 | ~300 (Initial peak, then decline) | ~30% (Emerges after initial hyperactivity) |
| 12.0 | ~150 (Brief initial peak) | ~60% (Dominates behavioral response) |
| 16.0 | < 100 (Suppressed by stereotypy) | ~80% (Intense and sustained) |
| 20.0 | < 50 (Suppressed by stereotypy) | > 90% (Intense and sustained) |
Table 2: Scoring Scale for Apomorphine-Induced Stereotypy in Rats
This is a consolidated scoring system adapted from various sources.
| Score | Behavior | Description |
| 0 | Asleep or Stationary | The rat is inactive or asleep. |
| 1 | Active | The rat is active, moving around the cage. |
| 2 | Predominantly Active with Bursts of Stereotypy | The rat shows normal activity with intermittent, brief periods of stereotyped sniffing or rearing. |
| 3 | Stereotyped Sniffing/Rearing | The rat displays continuous stereotyped activity, such as sniffing along a fixed path in the cage or repetitive rearing. |
| 4 | Stereotyped |
Application Notes and Protocols for the Long-Term Administration of ADTN in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesized guide based on existing research on dopamine (B1211576) agonists and general methodologies for chronic drug administration in mice. As of the date of this document, specific studies detailing the long-term administration of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) in mice are not extensively available in peer-reviewed literature. Therefore, the following protocols and data should be considered as a starting point for experimental design and will require optimization and validation.
Introduction
This compound is a potent and selective agonist for dopamine D1-like and D2-like receptors. Its rigid structure, analogous to dopamine, makes it a valuable tool for studying the functional roles of dopamine receptor signaling in the central nervous system. While acute effects of this compound have been characterized, its long-term effects are less understood. These notes provide a framework for designing and conducting chronic administration studies of this compound in mice to investigate its sustained physiological and behavioral impacts.
Signaling Pathways
This compound, as a dopamine agonist, is expected to activate downstream signaling cascades of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
Caption: D1-like receptor signaling pathway activated by this compound.
Application Notes and Protocols for Intracranial ADTN Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the intracranial infusion of a hypothetical neurotrophic agent, Activity-Dependent Trophic Neuromodulator (ADTN). Direct infusion into the brain parenchyma is a critical technique for preclinical evaluation of large-molecule therapeutics that do not readily cross the blood-brain barrier (BBB). The methodologies outlined below are synthesized from established practices for the delivery of neurotrophic factors such as GDNF, BDNF, and NGF, as well as viral vectors encoding these factors.[1][2][3][4][5][6][7] The primary methods covered are direct stereotaxic injection and convection-enhanced delivery (CED), which allows for the distribution of therapeutic agents over larger brain volumes.[8][9][10][11]
Overview of Intracranial Infusion Techniques
Intracranial infusion is a powerful method for delivering therapeutics directly to the central nervous system (CNS), bypassing the restrictive BBB. This approach is essential for studying the efficacy and safety of neurotrophic factors, antibodies, and gene therapies in various neurological disease models.
-
Stereotaxic Injection: This technique utilizes a stereotaxic frame to precisely target specific brain regions in three-dimensional space.[12][13][14][15] It is suitable for delivering small volumes of concentrated substances to discrete nuclei or structures.
-
Convection-Enhanced Delivery (CED): CED is an advanced infusion technique that uses a continuous positive pressure gradient to deliver therapeutic agents into the brain's interstitial fluid.[10] This method facilitates the distribution of large molecules over significant brain volumes, making it a promising strategy for treating diffuse brain diseases.[7][8][9][11]
Signaling Pathways of Neurotrophic Factors
This compound is hypothesized to exert its neuroprotective and regenerative effects through the activation of key intracellular signaling cascades that promote neuronal survival, growth, and synaptic plasticity. The two primary pathways activated by many neurotrophic factors are the PI3K/Akt and MAPK/ERK pathways.[16][17][18][19][20][21][22][23][24][25][26][27][28]
.dot
Caption: this compound Signaling Pathways.
Experimental Protocols
The following protocols are generalized for the intracranial infusion of this compound in rodent models. These should be adapted based on the specific animal model, target brain region, and properties of the this compound formulation.
Materials and Equipment
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microinjection pump
-
Hamilton syringes and needles or glass micropipettes
-
Surgical drill
-
Surgical instruments (scalpel, forceps, etc.)
-
Heating pad
-
Animal scale
-
This compound solution and vehicle control
-
Analgesics and antibiotics
-
Suturing material
Preclinical Experimental Workflow
A typical preclinical study involving intracranial this compound infusion follows a structured workflow from initial planning to final data analysis.
.dot
Caption: Preclinical Experimental Workflow.
Protocol 1: Stereotaxic Injection in Rodents
This protocol is suitable for targeted delivery of small volumes of this compound.
-
Animal Preparation:
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region (e.g., hippocampus, striatum) from a rodent brain atlas.
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.[15]
-
-
Infusion:
-
Lower the injection needle or micropipette to the predetermined dorsoventral (DV) coordinate.
-
Infuse the this compound solution at a slow, controlled rate (see Table 1) to minimize tissue damage and backflow.[12][14]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent efflux upon withdrawal.[12]
-
Slowly retract the needle.
-
-
Post-operative Care:
Protocol 2: Convection-Enhanced Delivery (CED) in Rodents
This protocol is designed for delivering larger volumes of this compound to cover a wider brain area.
-
Animal and Surgical Preparation: Follow steps 1 and 2 from the Stereotaxic Injection protocol. A step-design cannula is often recommended for CED to reduce reflux.[10]
-
Infusion:
-
Lower the infusion cannula to the target coordinates.
-
Connect the cannula to a microinfusion pump.
-
Infuse the this compound solution at a constant, slow flow rate (see Table 2) to establish a pressure gradient that drives bulk flow.[7][8]
-
The infusion can be monitored in real-time if a co-infused imaging agent (e.g., gadoteridol) and MRI are used.[4][9]
-
-
Post-operative Care: Follow step 4 from the Stereotaxic Injection protocol.
Quantitative Data for Intracranial Infusion
The following tables summarize typical infusion parameters gathered from preclinical studies involving neurotrophic factors and viral vectors. These should serve as a starting point for optimizing this compound delivery.
Table 1: Stereotaxic Injection Parameters in Rodents
| Parameter | Mouse | Rat | Reference |
| Infusion Volume | 0.5 - 2 µL | 1 - 5 µL | [12][14][29] |
| Infusion Rate | 0.1 - 0.5 µL/min | 0.2 - 1 µL/min | [8][14] |
| This compound Concentration | 1 - 10 µg/µL | 1 - 10 µg/µL | [1][5] |
| Viral Vector Titer | 1x10^9 - 1x10^12 vg/mL | 1x10^10 - 1x10^13 vg/mL | [2][3] |
Table 2: Convection-Enhanced Delivery (CED) Parameters
| Parameter | Rodent | Non-Human Primate | Human | Reference |
| Infusion Volume | 10 - 100 µL | 100 - 500 µL | 1 - 10 mL | [3][7][8][30] |
| Infusion Rate | 0.2 - 1 µL/min | 1 - 5 µL/min | 0.5 mL/hr | [8][11][31][32] |
| This compound Concentration | 0.1 - 1 µg/µL | 0.1 - 1 µg/µL | 0.2 µg/µL | [5][7] |
| Duration | 1 - 6 hours | 2 - 8 hours | 24 - 72 hours | [8][32] |
Conclusion
The successful intracranial delivery of this compound is a critical step in its preclinical development. The protocols and data presented here provide a robust framework for researchers to design and execute these complex surgical procedures. Careful attention to surgical technique, infusion parameters, and post-operative care is paramount to ensure the validity and reproducibility of experimental findings. Further optimization of these protocols will be necessary based on the specific characteristics of this compound and the research questions being addressed.
References
- 1. Intravenous treatment of experimental Parkinson’s disease in the mouse with an IgG-GDNF fusion protein that penetrates the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Transfer into Rat Brain Using Adenoviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postmortem Analysis in a Clinical Trial of AAV2-NGF Gene Therapy for Alzheimer's Disease Identifies a Need for Improved Vector Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MR-Guided Delivery of AAV2-BDNF into the Entorhinal Cortex of Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. oatext.com [oatext.com]
- 7. GDNF and Parkinson’s Disease: Where Next? A Summary from a Recent Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating infusate parameters for direct drug delivery to the brainstem: a comparative study of convection-enhanced delivery versus osmotic pump delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Platform for MRI-Guided Convection-Enhanced Delivery of Therapeutics: Preclinical Validation in Nonhuman Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Convection Enhanced Delivery: A Comparison of infusion characteristics in ex vivo and in vivo non-human primate brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus [jove.com]
- 15. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 16. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK-ERK Pathway [mdpi.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sinobiological.com [sinobiological.com]
- 23. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Frontiers | Involvement of brain-derived neurotrophic factor signaling in the pathogenesis of stress-related brain diseases [frontiersin.org]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cusabio.com [cusabio.com]
- 29. songlab.web.unc.edu [songlab.web.unc.edu]
- 30. Large-Volume Infusions into the Brain: A Comparative Study of Catheter Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Determinants of Intraparenchymal Infusion Distributions: Modeling and Analyses of Human Glioblastoma Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Locomotor Activity Following ADTN Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent dopamine (B1211576) receptor agonist with a high affinity for D2 and D3 receptors. As a dopamine agonist, this compound is expected to modulate locomotor activity, a key behavioral endpoint in preclinical neuroscience research. These application notes provide detailed protocols for assessing the effects of this compound on locomotor activity in rodent models, along with representative data and an overview of the underlying signaling pathways. The provided methodologies are essential for researchers investigating the therapeutic potential or toxicological profile of novel compounds targeting the dopaminergic system.
Data Presentation: Locomotor Activity After Dopamine Agonist Administration
Due to the limited availability of specific quantitative dose-response data for this compound in the public domain, the following tables present representative data for a well-characterized D2/D3 dopamine agonist, Quinpirole, to illustrate the expected experimental outcomes. Researchers should generate their own dose-response curves for this compound.
Table 1: Effect of Quinpirole on Locomotor Activity in an Open Field Test
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time Spent in Center Zone (s) | Rearing Frequency |
| Vehicle (Saline) | - | 1500 ± 150 | 30 ± 5 | 25 ± 4 |
| Quinpirole | 0.05 | 1200 ± 130 | 25 ± 4 | 20 ± 3 |
| Quinpirole | 0.1 | 2500 ± 200 | 50 ± 7 | 40 ± 5* |
| Quinpirole | 0.5 | 4500 ± 350 | 75 ± 10 | 60 ± 8** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. This data is illustrative and based on typical results for D2/D3 agonists.
Table 2: Effect of Quinpirole on Motor Coordination in the Rotarod Test
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (s) |
| Vehicle (Saline) | - | 180 ± 20 |
| Quinpirole | 0.05 | 170 ± 22 |
| Quinpirole | 0.1 | 150 ± 18 |
| Quinpirole | 0.5 | 110 ± 15* |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This data is illustrative and based on typical results for D2/D3 agonists. High doses of dopamine agonists can sometimes impair motor coordination.
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents following this compound administration.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice, 100 x 100 x 40 cm for rats), typically made of a non-reflective material.
-
Video tracking software and camera mounted above the arena.
-
This compound solution in a suitable vehicle (e.g., sterile saline).
-
Vehicle solution (control).
-
Syringes and needles for injection.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Habituation (Optional but Recommended): To reduce novelty-induced hyperactivity, habituate the animals to the open field arena for a set period (e.g., 10-15 minutes) on the day before the test.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A typical dose range for initial studies could be 0.01 - 1.0 mg/kg, but this should be determined empirically.
-
Test Initiation: Place the animal in the center of the open field arena immediately after injection or after a specified pre-treatment time.
-
Data Recording: Record the animal's activity for a predetermined duration (e.g., 30-60 minutes) using the video tracking software.
-
Data Analysis: The software will analyze various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
Protocol 2: Rotarod Test for Motor Coordination and Balance
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus with an accelerating rod.
-
This compound solution in a suitable vehicle.
-
Vehicle solution.
-
Syringes and needles for injection.
-
70% ethanol for cleaning.
Procedure:
-
Training:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the test day.
-
Each training session consists of 3-4 trials with a fixed or slowly accelerating speed (e.g., 4 rpm).
-
The trial ends when the animal falls off or after a set time (e.g., 180 seconds).
-
-
Drug Administration: On the test day, administer this compound or vehicle.
-
Test Initiation: At a specified time post-injection (e.g., 30 minutes), place the animal on the rotarod.
-
Data Recording:
-
Start the rod, which should be programmed to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Repeat Trials: Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Data Analysis: The primary measure is the latency to fall. A decrease in latency suggests impaired motor coordination.
-
Cleaning: Clean the rod with 70% ethanol between each animal.
Visualizations
Caption: this compound signaling pathway via D2/D3 receptors.
Application Notes and Protocols for Cell Viability Assays with ADTN Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADTN is a novel synthetic compound under investigation for its potential as a therapeutic agent. As a selective dopamine (B1211576) D2 receptor agonist, this compound is hypothesized to induce apoptosis in cancer cells, making it a candidate for anti-cancer drug development.[1][2][3] The dopamine D2 receptor has been implicated in the regulation of cell proliferation and survival, and its activation can lead to the initiation of apoptotic signaling cascades in various cancer cell lines.[2][4][5]
These application notes provide detailed protocols for assessing the effects of this compound treatment on cell viability using three common assays: MTT, WST-1, and CellTiter-Glo®. Each assay offers a different method for quantifying viable cells, allowing for robust and cross-validated results. The provided protocols are designed to be adaptable to various adherent and suspension cell lines.
Key Concepts in Cell Viability Assays
Cell viability assays are essential tools in drug discovery and toxicology to assess the effects of chemical compounds on cellular health.[6][7] These assays measure various cellular parameters to determine the number of living and healthy cells in a population. The choice of assay can depend on the cell type, compound properties, and desired endpoint. It is crucial to distinguish between cytotoxic effects (cell death) and cytostatic effects (inhibition of proliferation).[6][8]
-
Metabolic Activity: Assays like MTT and WST-1 measure the metabolic activity of cells, which is proportional to the number of viable cells.[9][10][11]
-
ATP Content: The CellTiter-Glo® assay quantifies the amount of ATP, a key indicator of metabolically active cells.[12][13][14]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[10][11]
Materials:
-
This compound (stock solution of known concentration)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation with MTT)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[15]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of serum-free medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan crystals to form.[16]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[10][16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is a colorimetric assay where the stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.[17] This assay is generally more sensitive and has a simpler one-step procedure compared to the MTT assay.
Materials:
-
This compound (stock solution of known concentration)
-
WST-1 reagent
-
Cell culture medium
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 420-480 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[18]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include appropriate controls. Incubate for the desired treatment duration.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.[18]
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance around 440 nm). A reference wavelength above 600 nm can be used for background correction.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12][13] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[12] This assay is highly sensitive and suitable for high-throughput screening.[13][14]
Materials:
-
This compound (stock solution of known concentration)
-
CellTiter-Glo® Reagent
-
Cell culture medium
-
96-well opaque-walled plates (suitable for luminescence)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Plate and Cell Preparation: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates).[19] Include control wells with medium only for background measurement.
-
This compound Treatment: Add the test compound (this compound) to the experimental wells and incubate according to the desired protocol.
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13][19]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][19]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][19]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Presentation
The quantitative data obtained from these assays should be summarized for clear comparison. The results are typically presented as the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) is a key parameter to be determined.
Table 1: Effect of this compound Treatment on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.2 ± 0.05 | 100 |
| 1 | 1.0 ± 0.04 | 83.3 |
| 5 | 0.8 ± 0.03 | 66.7 |
| 10 | 0.6 ± 0.02 | 50.0 |
| 25 | 0.4 ± 0.02 | 33.3 |
| 50 | 0.2 ± 0.01 | 16.7 |
Table 2: Effect of this compound Treatment on Cell Viability (WST-1 Assay)
| This compound Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.5 ± 0.06 | 100 |
| 1 | 1.3 ± 0.05 | 86.7 |
| 5 | 1.0 ± 0.04 | 66.7 |
| 10 | 0.75 ± 0.03 | 50.0 |
| 25 | 0.5 ± 0.02 | 33.3 |
| 50 | 0.3 ± 0.01 | 20.0 |
Table 3: Effect of this compound Treatment on Cell Viability (CellTiter-Glo® Assay)
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1,000,000 ± 50,000 | 100 |
| 1 | 850,000 ± 40,000 | 85.0 |
| 5 | 650,000 ± 30,000 | 65.0 |
| 10 | 500,000 ± 25,000 | 50.0 |
| 25 | 300,000 ± 20,000 | 30.0 |
| 50 | 150,000 ± 10,000 | 15.0 |
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for cell viability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel report of apoptosis in human lung carcinoma cells using selective agonist of D2-like dopamine receptors: a new approach for the treatment of human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of dopamine D2 receptors in ischemia/reperfusion induced apoptosis of cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine-induced apoptosis of lactotropes is mediated by the short isoform of D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine induces apoptosis in cultured rat striatal neurons; possible mechanism of D2-dopamine receptor neuron loss during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. Drug cytotoxicity and cell viability assays [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. promega.com [promega.com]
Troubleshooting & Optimization
ADTN solubility and solution stability
Welcome to the technical support center for ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene). This resource provides essential information on the solubility and solution stability of this compound to support researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, begin by dissolving a small, accurately weighed amount of this compound in a minimal amount of a suitable organic solvent, such as DMSO or ethanol. Sonication can be used to aid dissolution. Once completely dissolved, the solution can be diluted to the desired final concentration with the same solvent or an appropriate buffer. When diluting with an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light, as compounds with catechol moieties can be susceptible to photo-oxidation.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of an this compound solution can be assessed by monitoring for signs of degradation over time. This can include visual inspection for color changes or precipitation, as well as analytical methods such as HPLC to detect the appearance of degradation products and a decrease in the parent compound's peak area. A basic stability assessment protocol is provided in the "Experimental Protocols" section.
Q5: What factors can affect the stability of this compound in solution?
A5: Several factors can influence the stability of this compound in solution. These include:
-
pH: The pH of the solution can significantly impact the stability of compounds with ionizable groups.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation, especially of the dihydroxy- groups.
-
Solvent: The choice of solvent can affect the rate of degradation.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen solvent.
-
Possible Cause: The solubility of this compound in that specific solvent at the desired concentration is low.
-
Troubleshooting Steps:
-
Try reducing the concentration of this compound.
-
Gently warm the solution (if the compound is heat-stable) or use sonication to aid dissolution.
-
If using an aqueous buffer, try adjusting the pH to a more acidic range.
-
Consider a different solvent. A summary of common laboratory solvents is provided in the table below.
-
Issue 2: My this compound solution has changed color (e.g., turned brown).
-
Possible Cause: This is likely due to oxidation of the catechol moiety in the this compound structure.
-
Troubleshooting Steps:
-
Prepare fresh solutions using deoxygenated solvents.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Consider the addition of an antioxidant, if compatible with your experimental system.
-
Issue 3: I observe a precipitate in my this compound solution after storage.
-
Possible Cause: The compound may have limited stability under the storage conditions, leading to degradation and precipitation of insoluble products. Alternatively, the compound may be precipitating out of solution due to temperature changes.
-
Troubleshooting Steps:
-
Before use, allow the solution to fully equilibrate to room temperature and vortex to redissolve any precipitate.
-
If precipitation persists, this may indicate degradation. It is recommended to prepare a fresh solution.
-
To assess if the precipitate is a degradant, the solution can be centrifuged, and the supernatant analyzed by a suitable analytical method like HPLC.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | A good alternative to DMSO, often more compatible with biological assays. |
| Methanol | Moderate | Similar to ethanol. |
| Water | Low | Solubility is expected to be poor in neutral water. |
| Acidic Buffer (e.g., pH 4-6) | Moderate | The amino group will be protonated, which may increase aqueous solubility. |
| Basic Buffer (e.g., pH > 8) | Low to Moderate | Potential for oxidation of the catechol group increases at higher pH. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Selected solvent(s)
-
Microcentrifuge tubes or small vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Methodology:
-
Accurately weigh out a small amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not completely dissolve, use a sonicator for 5-10 minutes.
-
Visually inspect the solution for any remaining solid particles.
-
If the solid has completely dissolved, add another known weight of this compound (e.g., 1 mg) and repeat steps 3-5.
-
If the solid has not dissolved, add another measured volume of solvent (e.g., 100 µL) and repeat steps 3-5 until the solid dissolves.
-
The approximate solubility can be calculated based on the total amount of this compound that dissolved in the final volume of the solvent.
Protocol 2: Assessment of this compound Solution Stability (Forced Degradation Study)
Objective: To assess the stability of this compound in solution under stressed conditions.
Materials:
-
Prepared stock solution of this compound
-
Several small, clear and amber vials
-
pH meter
-
Acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (3%)
-
UV lamp
-
Heating block or water bath
-
HPLC or other suitable analytical instrument
Methodology:
-
Preparation of Samples:
-
Control: Store an aliquot of the this compound solution at -20°C in an amber vial.
-
Acidic Condition: Adjust the pH of an aliquot to ~2-3 with 0.1 M HCl.
-
Basic Condition: Adjust the pH of an aliquot to ~9-10 with 0.1 M NaOH.
-
Oxidative Condition: Add a small amount of 3% hydrogen peroxide to an aliquot.
-
Thermal Stress: Place an aliquot in a heating block set to a moderately elevated temperature (e.g., 40-60°C).
-
Photostability: Place an aliquot in a clear vial under a UV lamp.
-
-
Incubation: Incubate all samples (except the control) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis:
-
At each time point, visually inspect the samples for any changes in color or for the formation of precipitate.
-
Analyze the samples by HPLC or a similar method to quantify the amount of remaining this compound and to observe the formation of any degradation products.
-
-
Data Interpretation: Compare the results from the stressed samples to the control to determine the conditions under which this compound is least stable.
Visualizations
Caption: Workflow for Determining this compound Solubility.
Caption: Troubleshooting Guide for this compound Solution Instability.
References
common off-target effects of ADTN
Welcome to the technical support center for ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the common off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary pharmacological target of this compound is the family of dopamine (B1211576) receptors. It is a potent dopamine receptor agonist, with high affinity for D2-like receptors, and is widely used as a research tool to study the dopaminergic system.[1][2][3]
Q2: What are the known or potential off-target effects of this compound?
A2: While comprehensive public data on a broad off-target screening panel for this compound is limited, some studies and the pharmacology of structurally related compounds suggest potential interactions with other monoaminergic systems.
-
Adrenergic Receptors: Some research indicates that this compound may possess characteristics of an alpha-adrenergic agonist.[4] This is a common off-target activity for catecholamine-like structures.
-
Monoamine Oxidase (MAO): Certain aminotetralin analogs have been shown to have MAO inhibitory properties. While dihydroxylated compounds like this compound are predominantly dopamine agonists, some weak interaction with MAO cannot be entirely ruled out without specific testing.[5][6]
Q3: What are the common adverse effects observed with dopamine agonists like this compound?
A3: Many observed adverse effects are extensions of the on-target dopaminergic activity in brain regions outside the intended therapeutic target area. These can include nausea, vomiting, postural hypotension, and psychiatric effects such as hallucinations and confusion. It is crucial to distinguish these from off-target effects caused by binding to other receptor systems.
Q4: How can I experimentally determine the off-target profile of this compound in my system?
A4: A standard approach is to screen the compound against a broad panel of receptors, ion channels, and enzymes. Commercial services (e.g., Eurofins SafetyScreen, CEREP) offer panels that can provide a comprehensive off-target liability profile.[7][8][9][10][11] For more targeted investigations, radioligand binding assays for specific receptors of concern (e.g., adrenergic and serotonergic subtypes) are recommended.
Q5: I am observing an unexpected phenotype in my experiment with this compound. How can I troubleshoot if it's an off-target effect?
A5:
-
Literature Review: Check for any newly published data on the off-target profile of this compound or structurally similar aminotetralins.
-
Use of Antagonists: If you suspect an off-target effect on a specific receptor (e.g., an alpha-adrenergic receptor), try co-administering a selective antagonist for that receptor to see if the unexpected effect is reversed.
-
Dose-Response Curve: Analyze the dose-response relationship of the unexpected effect. Off-target effects often occur at higher concentrations than on-target effects.
-
Structural Analogs: Test a structurally related compound with a different off-target profile but similar on-target potency. If the phenotype persists, it is more likely to be an on-target effect.
-
Control Experiments: In cellular assays, use a cell line that does not express the suspected off-target receptor to see if the effect is still present.
Quantitative Data Summary
While a comprehensive off-target binding profile for this compound is not publicly available, the following tables illustrate how such data would be presented. Table 1 summarizes the known high-affinity binding to dopamine receptors. Table 2 provides a template for presenting data from a broad off-target screening panel, which is a standard practice in drug development.
Table 1: On-Target Binding Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |
| Dopamine D2-like | [3H]this compound | Rat Striatum | ~1-10 |
| Dopamine D2-like | [3H]Apomorphine | Rat Striatum | ~1-10 |
Data synthesized from multiple sources indicating high affinity.[1]
Table 2: Illustrative Off-Target Binding Profile for this compound (Hypothetical Data)
| Target | Assay Type | Concentration Tested (µM) | % Inhibition |
| Adrenergic α1 | Radioligand Binding | 10 | 45% |
| Adrenergic α2 | Radioligand Binding | 10 | 60% |
| Adrenergic β1 | Radioligand Binding | 10 | <10% |
| Serotonin (B10506) 5-HT1A | Radioligand Binding | 10 | 25% |
| Serotonin 5-HT2A | Radioligand Binding | 10 | 55% |
| Histamine H1 | Radioligand Binding | 10 | <5% |
| Muscarinic M1 | Radioligand Binding | 10 | <5% |
This table is for illustrative purposes to show how data from a screening panel would be presented. Actual values for this compound are not currently available in the public domain.
Experimental Protocols
Radioligand Binding Assay for Off-Target Receptor Affinity
This protocol is a standard method for determining the binding affinity of a test compound (like this compound) to a specific receptor by measuring the displacement of a known radioligand.
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line expressing the target receptor or from homogenized tissue.
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and selectivity for the target receptor.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
2. Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + varying concentrations of this compound).
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the appropriate concentration of this compound or non-specific control to the respective wells.
-
Add the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC50: Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Logical Workflow for Troubleshooting Unexpected Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
This compound Signaling Pathways: On- and Potential Off-Target
Caption: On-target vs. a potential off-target signaling pathway for this compound.
References
- 1. Striatal binding of 2-amino-6,7-[3H]dihydroxy-1,2,3,4- tetrahydronaphthalene to two dopaminergic sites distinguished by their low and high affinity for neuroleptics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H] 2-Amino-6,7-dihydroxy 1,2,3,4-tetrahydronapthalene (this compound): a potential specific dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prodrug of this compound: selectivity of dopaminergic action and brain levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin suppressive effects of aminotetralin analogs and of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methyl,N-propargyl-2-aminotetralins:novel dopamine agonists with monoamine oxidase inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Optimizing ADTN Concentration for Behavioral Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) concentrations for behavioral experiments in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent dopamine (B1211576) receptor agonist. Its primary mechanism of action is the direct stimulation of dopamine receptors in the brain, mimicking the effects of endogenous dopamine. It has a high affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors.[1] This activation of dopamine receptors, particularly in the striatum, is responsible for its observed behavioral effects.[1]
Q2: What are the expected behavioral effects of this compound in rodents?
At lower doses, this compound can stimulate presynaptic dopamine autoreceptors, which may lead to a decrease in locomotor activity. At higher doses, it predominantly acts on postsynaptic receptors, resulting in increased locomotor activity, exploratory behavior, and at higher concentrations, stereotyped behaviors such as repetitive sniffing, gnawing, or head movements.
Q3: How do I prepare this compound for in vivo administration?
For intraperitoneal (i.p.) injections in rodents, this compound is typically dissolved in a sterile, isotonic saline solution (0.9% NaCl). To aid dissolution, gentle warming or sonication may be used. It is crucial to ensure the solution is clear and free of particulates before injection. The solution should be prepared fresh daily to ensure its stability and potency.
Q4: What is the recommended range of doses for this compound in behavioral studies?
The optimal dose of this compound will depend on the specific behavioral assay and the research question. Based on available literature for this compound and similar dopamine agonists, a general starting point for dose-response studies is recommended.
Q5: How stable is this compound in solution?
Like many catecholaminergic compounds, this compound can be susceptible to oxidation, which can affect its potency. It is recommended to prepare solutions fresh on the day of the experiment and protect them from light. If storage is necessary, short-term storage at 4°C is advisable, though stability under these conditions should be validated. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability should be confirmed before use.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Responses
Symptom: Significant variation in locomotor activity or stereotypy scores among animals within the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | Double-check all dose calculations and ensure consistent injection volumes. Verify the concentration of your stock solution. |
| Animal Handling Stress | Handle animals consistently and gently. Allow for a sufficient habituation period to the testing room and apparatus before drug administration. |
| Environmental Factors | Maintain consistent lighting, temperature, and noise levels in the testing environment. Clean the testing apparatus thoroughly between animals to remove olfactory cues. |
| Individual Animal Differences | Ensure animals are of the same age, sex, and strain. Source animals from a reliable and consistent vendor. |
Issue 2: Lack of Expected Behavioral Effect
Symptom: No significant increase in locomotor activity or stereotypy at doses expected to be effective.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | The selected dose may be too low. Conduct a dose-response study with a wider range of concentrations to determine the optimal dose for your specific experimental conditions. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Protect the solution from light and heat. Consider testing the potency of your this compound stock. |
| Route of Administration | Ensure proper intraperitoneal injection technique. If using a different route, its efficacy for this compound may need to be validated. |
| Habituation | Excessive habituation to the testing environment can reduce novelty-induced exploration and mask the effects of the drug. Ensure the habituation period is appropriate for the desired behavioral measure. |
Issue 3: Excessive Stereotypy Obscuring Other Behaviors
Symptom: Animals exhibit intense, focused stereotypies that interfere with the measurement of locomotor or exploratory behavior.
| Possible Cause | Troubleshooting Steps |
| Dose Too High | High doses of dopamine agonists can induce profound stereotypy, which can limit ambulatory movement.[2] Reduce the dose of this compound to a level that stimulates locomotion without inducing overwhelming stereotyped behaviors. |
| Behavioral Scoring Method | Use a scoring system that can differentiate between locomotor activity and stereotypy. Automated tracking systems can often distinguish between ambulatory movements and repetitive, localized movements. |
Data Presentation
Table 1: Dose-Response Characteristics of this compound on Locomotor Activity and Stereotypy in Rats
| Dose Range (mg/kg, i.p.) | Expected Effect on Locomotor Activity | Expected Effect on Stereotypy | Key Considerations |
| Low (0.01 - 0.1) | Possible decrease or no significant change | Minimal to none | Primarily presynaptic effects may be observed. |
| Moderate (0.1 - 1.0) | Dose-dependent increase | Mild stereotyped behaviors may emerge at the higher end of this range. | Optimal range for studying hyperlocomotion. |
| High (>1.0) | Plateau or decrease at very high doses due to competing stereotypy | Dose-dependent increase in intensity and duration of stereotyped behaviors.[2] | High doses are suitable for studying stereotypy but may confound locomotor assessment. |
Note: These are estimated effective dose ranges based on the known pharmacology of this compound and related dopamine agonists. Researchers should perform their own dose-response studies to determine the optimal concentration for their specific experimental paradigm.
Experimental Protocols
Open-Field Test for Locomotor and Exploratory Behavior
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents following this compound administration.
Materials:
-
Open-field arena (e.g., 40 x 40 x 40 cm for mice)
-
Video tracking software
-
This compound solution and vehicle control (e.g., sterile saline)
-
Syringes and needles for injection
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: Administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Placement: After a predetermined pretreatment time (e.g., 15-30 minutes), gently place the animal in the center or a corner of the open-field arena.
-
Recording: Record the animal's activity using the video tracking software for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and velocity.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or a suitable cleaning agent between each animal to eliminate olfactory cues.
Stereotypy Assessment
Objective: To quantify the intensity and nature of stereotyped behaviors induced by this compound.
Materials:
-
Observation cages (e.g., standard shoebox cages with a clear lid)
-
Video recording equipment
-
Stereotypy rating scale
-
This compound solution and vehicle control
-
Syringes and needles for injection
Procedure:
-
Habituation: Acclimate the animals to the observation cages for a period before the experiment.
-
Drug Administration: Administer a high dose of this compound or vehicle (i.p.).
-
Observation: At set time points after injection (e.g., every 10 minutes for 1-2 hours), observe each animal for a brief period (e.g., 1-2 minutes) and score the intensity of stereotyped behaviors using a standardized rating scale.
-
Rating Scale Example:
-
0 = Asleep or stationary
-
1 = Active, but no stereotyped behavior
-
2 = Repetitive head movements or sniffing
-
3 = Continuous sniffing, licking, or gnawing of the cage
-
4 = Intense, continuous gnawing or licking of a specific area
-
-
Data Analysis: Analyze the stereotypy scores over time to determine the onset, peak effect, and duration of this compound-induced stereotypy.
Visualizations
Caption: this compound signaling through D1-like and D2-like dopamine receptors.
Caption: General workflow for this compound behavioral experiments.
References
preventing ADTN degradation in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a pink or brown color. What does this indicate?
A1: A color change in your this compound solution, typically to pink, brown, or black, is a common indicator of oxidation. This compound has a catechol structure, which is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, and light. This process leads to the formation of quinones and other colored degradation products, which can compromise the biological activity of the compound.
Q2: At what pH should I prepare and store my this compound solution for optimal stability?
A2: For maximal stability, it is recommended to prepare and store this compound solutions in a slightly acidic buffer (pH 4-5). Catecholamines, the chemical class to which this compound belongs, are generally more stable in acidic conditions, which help to minimize oxidation. Alkaline solutions should be avoided as they significantly accelerate the degradation process.
Q3: Can I store my prepared this compound solution at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. As with other catecholamines, the stability of this compound is temperature-dependent. For short-term storage (a few hours), keeping the solution on ice is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice to prevent degradation.[1]
Q4: Is it necessary to protect my this compound solution from light?
A4: Yes, it is crucial to protect this compound solutions from light. Catecholamines are known to be light-sensitive and can undergo photodegradation.[2] Always prepare and store this compound solutions in amber vials or tubes wrapped in aluminum foil to minimize light exposure.
Q5: What are the common degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the chemistry of similar catecholamines, degradation is expected to proceed through oxidation of the catechol moiety to form a quinone. This can be followed by further reactions to generate more complex, often colored, polymeric products.
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound Solution
-
Problem: The this compound solution quickly turns pink or brown after preparation.
-
Potential Cause: Oxidation of the catechol group.
-
Solution:
-
Use Degassed Solvents: Before preparing your solution, degas the buffer or solvent (e.g., by sparging with nitrogen or argon gas for 15-30 minutes) to remove dissolved oxygen.
-
Add an Antioxidant: Include an antioxidant in your buffer. Common choices for catecholamine solutions include ascorbic acid (0.1-1 mM) or sodium metabisulfite (B1197395) (0.1-1 mM).[3][4]
-
Work Quickly and on Ice: Prepare the solution quickly and keep it on ice to slow down the rate of oxidation.
-
Issue 2: Loss of this compound Potency in Biological Assays
-
Problem: Experimental results show a weaker than expected effect of the this compound solution over time.
-
Potential Cause: Degradation of this compound leading to a lower effective concentration.
-
Solution:
-
Prepare Fresh Solutions: Prepare this compound solutions fresh on the day of the experiment whenever possible.
-
Proper Storage: If storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
pH Control: Ensure the pH of the final assay buffer is compatible with this compound stability, ideally in the slightly acidic to neutral range for the short duration of the experiment.
-
Include a Chelating Agent: Traces of metal ions can catalyze oxidation. Adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to your buffer can help to sequester these ions.
-
Issue 3: Precipitation in a Frozen this compound Stock Solution
-
Problem: After thawing a frozen stock solution of this compound, a precipitate is observed.
-
Potential Cause: The solubility of this compound or the buffer components may decrease at low temperatures, or degradation products may be insoluble.
-
Solution:
-
Check Solubility Limits: Ensure that the concentration of your this compound stock solution is not exceeding its solubility limit in the chosen buffer at the storage temperature.
-
Gentle Warming and Vortexing: Try gently warming the solution to room temperature and vortexing to see if the precipitate redissolves. Do not heat the solution, as this will accelerate degradation.
-
Filtration: If the precipitate does not redissolve, it may consist of insoluble degradation products. In this case, the solution should be filtered through a 0.22 µm syringe filter before use, and the concentration of the filtered solution should be re-verified if possible.
-
Data on Catecholamine Stability
The following tables summarize stability data for catecholamines, which can serve as a guide for handling this compound due to their structural similarity.
Table 1: Effect of pH on Catecholamine Stability
| pH | Stability |
| < 4 | Generally stable |
| 4 - 6 | Moderately stable, slow oxidation |
| > 7 | Rapid degradation due to oxidation |
Table 2: Effect of Temperature on Catecholamine Stability in Plasma [1]
| Temperature | Storage Duration | Stability |
| 20°C | 1 day | Stable |
| 4°C | 2 days | Stable |
| -20°C | 1 month | Stable |
| -20°C | 6 months | Stable with added glutathione |
| -70°C | Up to 1 year | Stable |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution (10 mM)
-
Materials:
-
This compound hydrobromide
-
Degassed, sterile buffer (e.g., 50 mM MES buffer, pH 5.0)
-
Ascorbic acid
-
Amber microcentrifuge tubes or vials
-
Nitrogen or Argon gas source (optional)
-
-
Procedure:
-
Prepare the MES buffer and degas by sparging with nitrogen or argon for at least 20 minutes.
-
Add ascorbic acid to the degassed buffer to a final concentration of 1 mM.
-
Weigh the required amount of this compound hydrobromide in a sterile, amber tube.
-
Under a stream of nitrogen or argon gas (if available), add the appropriate volume of the antioxidant-containing buffer to the this compound to achieve a 10 mM concentration.
-
Vortex briefly until the this compound is fully dissolved. Keep the solution on ice.
-
Aliquot the stock solution into single-use amber tubes.
-
Blanket the headspace of each aliquot with nitrogen or argon gas before sealing.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
This compound Degradation Pathway
Experimental Workflow for Preparing a Stabilized this compound Solution
This compound and Dopamine (B1211576) D1/D2 Receptor Signaling Pathways
References
- 1. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Efficacy testing of stabilizing agents in epinephrine model solutions. 19: Stability of drugs and preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Use of ADTN: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist, ensuring laboratory safety and experimental accuracy is paramount. This technical support center provides essential information on this compound's toxicity profile and outlines best practices for its handling, use, and disposal in a laboratory setting.
This compound Toxicity Profile: Frequently Asked Questions
What is the mechanism of action of this compound and how does it relate to its toxicity?
This compound is a dopamine agonist, meaning it mimics the action of the neurotransmitter dopamine by binding to and activating dopamine receptors in the brain.[1] Its biological effects, and by extension its potential toxicity, are primarily linked to this dopaminergic activity. Overstimulation of dopamine receptors can lead to a range of adverse effects.
What are the known toxic effects of dopamine agonists like this compound?
As a class, dopamine agonists are associated with a variety of potential toxic effects, particularly with prolonged or high-dose exposure. Researchers should be aware of the following potential side effects:
-
Neurological and Psychological Effects: These are the most common and can include drowsiness, dizziness, confusion, and hallucinations.[1] A notable risk associated with some dopamine agonists is the development of impulse control disorders.[1]
-
Cardiovascular Effects: Dopamine agonists have been linked to cardiac issues.[1]
-
Gastrointestinal Effects: Nausea is a common side effect.[1]
Troubleshooting Guide for this compound Experiments
This section addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent biological response | - Inaccurate solution concentration- Degradation of this compound in solution- Improper administration technique | - Verify calculations for solution preparation.- Prepare fresh solutions for each experiment, as the stability of this compound in various solvents over time is not well-documented.- Ensure proper training on the specific administration protocol being used (e.g., intraperitoneal, intravenous). |
| Precipitation observed in this compound solution | - Poor solubility in the chosen solvent- Solution has become supersaturated- Temperature fluctuations affecting solubility | - Consult literature for appropriate solvents. While specific solubility data for this compound is limited, information for similar compounds can provide guidance.[3][4]- Ensure the solution is not overly concentrated. It may be necessary to gently warm the solution or use sonication to aid dissolution, but be cautious of potential degradation at higher temperatures.[5] |
| Signs of toxicity in animal subjects (e.g., sedation, abnormal movements) | - Dose is too high- Individual animal sensitivity | - Review the dosage and compare with published studies using this compound or similar dopamine agonists.[6]- Reduce the dose for subsequent experiments.- Monitor animals closely for any adverse effects. |
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is crucial when working with a potent pharmacological agent like this compound.
Personal Protective Equipment (PPE)
A foundational aspect of safe handling is the consistent use of appropriate Personal Protective Equipment (PPE).
Experimental Workflow: In Vivo Administration
The following provides a generalized workflow for preparing and administering this compound in a research setting. Specific details may need to be adapted based on the experimental design.
Detailed Methodologies:
-
Solution Preparation:
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a suitable solvent. While specific data for this compound is scarce, sterile saline or phosphate-buffered saline (PBS) are common vehicles for in vivo administration of similar compounds.[7] The use of a small amount of a co-solvent like DMSO may be necessary to aid dissolution, but its concentration should be kept to a minimum to avoid toxicity.[8]
-
Once fully dissolved, sterile filter the solution using a 0.22 µm syringe filter to remove any potential microbial contamination.[7]
-
Prepare fresh solutions for each experiment to minimize the risk of degradation.[4] The stability of this compound in solution is not well-characterized.
-
-
In Vivo Administration (Example: Intraperitoneal Injection in Mice):
-
Calculate the required dose based on the animal's body weight and the desired mg/kg dosage.
-
Gently restrain the mouse.
-
Insert the needle into the lower quadrant of the abdomen at a shallow angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Spill and Waste Management
Proper management of spills and waste is essential to prevent accidental exposure and environmental contamination.
Spill Cleanup Procedure:
-
Alert others in the immediate vicinity.
-
Evacuate the area if the spill is large or if you are unsure of the hazard.
-
Don appropriate PPE , including double gloves, a lab coat, and safety goggles.
-
Contain the spill using an absorbent material like vermiculite (B1170534) or sand.
-
Clean the area with a detergent and water solution.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent materials) must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous liquid waste container.
-
Never dispose of this compound down the drain or in the regular trash. Follow all institutional and local regulations for hazardous waste disposal.
References
- 1. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. S(-)DP-5,6-ADTN as an in vivo dopamine receptor ligand: relation between displacement by dopamine agonists and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Stress in Animals During ADTN Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize stress in laboratory animals during the administration of ADTN (N,N-dimethyl-2-(p-methoxyphenyl)-1,3-thiazol-4-amine hydrobromide). Adhering to best practices for animal welfare is not only an ethical imperative but also crucial for ensuring the validity and reproducibility of experimental data, as stress can significantly impact physiological and behavioral outcomes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of stress for animals during this compound administration?
A1: Stress during drug administration is multifactorial and can arise from:
-
Handling and Restraint: For many species, the act of being caught, handled, and held still can be a significant stressor.[1][4][5]
-
The Injection Procedure Itself: The needle prick, the volume of the substance administered, and the physicochemical properties of the this compound formulation (e.g., pH, viscosity, and sterility) can all cause pain or discomfort.[3][6][7][8]
-
The Pharmacological Effects of this compound: As a dopamine (B1211576) agonist, this compound can have direct effects on the animal's behavior and physiology which may be stressful.[9]
-
Environmental Factors: Unfamiliar environments, loud noises, and the presence of other animals can exacerbate stress.[10]
-
Lack of Acclimatization: Insufficient time for animals to adapt to the housing facility, handling procedures, and even the dosing equipment can lead to heightened stress responses.[11]
Q2: How can I prepare the this compound formulation to minimize irritation and stress?
A2: Careful preparation of the this compound solution is critical to reduce discomfort at the injection site.
-
Vehicle Selection: The vehicle should be sterile, non-toxic, and biologically inert.[8] The viscosity should be suitable for the chosen route of administration.
-
pH and Tonicity: Whenever possible, the final this compound solution should be warmed to room or body temperature and adjusted to a physiological pH (around 7.4) and be isotonic to minimize pain and tissue irritation.[3][8]
-
Solubility: Ensure this compound is fully dissolved in the vehicle. The presence of particulates can cause irritation and embolism if administered intravenously.[4]
-
Grade of Compound: Use pharmaceutical-grade this compound and vehicles whenever possible to ensure purity and sterility.[12]
Q3: What are the least stressful routes of administration for this compound?
A3: The choice of administration route should be guided by the scientific objectives of the study, the properties of this compound, and the welfare of the animal.[3][8]
-
Oral Gavage: This method allows for precise dosing but requires skilled personnel to avoid injury and distress.[3][6] Using appropriately sized and flexible gavage tubes is essential.[7]
-
Subcutaneous (SC) Injection: Generally considered less stressful than other parenteral routes. Rotating injection sites is recommended for repeated dosing.[3]
-
Intraperitoneal (IP) Injection: A common route in rodents, but care must be taken to avoid injecting into organs.[3][6] This route should be used with caution for repeated injections due to the risk of adhesions and peritonitis.[8]
-
Intravenous (IV) Injection: While providing rapid bioavailability, this is often the most stressful route due to the need for effective restraint and technical skill.[3][6]
Q4: How can handling and restraint be refined to reduce stress?
A4: Acclimatizing animals to handling and restraint procedures is one of the most effective ways to reduce stress.[4][8]
-
Habituation: Gradually introduce the animal to the handling and restraint procedures over several days before the experiment begins.[4][13]
-
Positive Reinforcement: Associate handling with positive rewards to create a less aversive experience.[10]
-
Minimize Restraint Time: Keep the duration of restraint as short as possible.[4]
-
Appropriate Restraint Devices: Use restraint devices that are appropriate for the species and size of the animal to ensure safety for both the animal and the handler.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Vocalization, struggling, or aggression during injection. | - Pain from the needle or irritating formulation.- Fear due to improper handling or lack of habituation.- The animal is in a heightened state of anxiety. | - Use a new, sharp, and appropriately sized needle for each injection.[9]- Ensure the this compound formulation is at a neutral pH and is not hypertonic.- Implement a gradual habituation protocol for handling and the injection procedure.[13]- Consider a less invasive administration route if scientifically appropriate. |
| Signs of pain or inflammation at the injection site (e.g., redness, swelling, self-grooming of the area). | - Irritating vehicle or this compound formulation.- High volume of injection for the chosen site.- Improper injection technique leading to tissue damage.- Contamination of the injectate or needle. | - Review the formulation for pH, tonicity, and sterility.[8]- Reduce the injection volume or split the dose into multiple sites.[6]- Ensure personnel are properly trained in the specific injection technique.- Use aseptic techniques for all injections. |
| Variable or unexpected experimental results. | - High levels of stress can alter physiological and behavioral responses, affecting data variability.[1][2]- Inconsistent dosing due to animal movement or improper technique. | - Standardize and refine all handling and administration procedures to minimize stress.- Ensure all animals are properly acclimatized before the study begins.[11]- Verify the accuracy of the dose administered. |
| Animal exhibits signs of distress post-administration (e.g., hunched posture, piloerection, decreased food/water intake, lethargy). | - Adverse reaction to the vehicle or this compound.- Pain or discomfort from the administration procedure.- The pharmacological effects of this compound are causing distress. | - Monitor animals closely after administration.- Consult with a veterinarian to assess the animal's health.- Review the dose and formulation of this compound.- Consider refining the administration protocol to be less stressful. |
Experimental Protocols
Protocol 1: Habituation to Handling and Injection
Objective: To minimize stress responses by acclimatizing animals to the procedures involved in this compound administration.
Methodology:
-
Days 1-3 (Handling Habituation):
-
Handle each animal gently for 2-3 minutes twice daily.
-
Allow the animal to explore the handler's hands and arms.
-
Use a calm and quiet voice.
-
Return the animal to its home cage promptly and gently.
-
-
Days 4-5 (Injection Simulation):
-
During the handling session, gently restrain the animal in the position required for injection for 10-15 seconds.
-
Lightly touch the injection site with a capped needle or a blunt probe to simulate the injection.
-
Release the animal and return it to its home cage.
-
-
Day 6 (Saline Injection):
-
Administer a sterile saline injection using the same volume and route as planned for the this compound administration. This allows the animal to experience the full procedure with a neutral substance.
-
-
Day 7 onwards (this compound Administration):
-
Proceed with the this compound administration as per the experimental design.
-
Protocol 2: Assessment of Stress Levels Post-Administration
Objective: To quantitatively and qualitatively assess the level of stress in animals following this compound administration.
Methodology:
-
Behavioral Assessment:
-
Immediately following administration and at set time points thereafter (e.g., 15, 30, 60 minutes), score the animal's behavior using a standardized ethogram. Behaviors to note include:
-
Freezing
-
Piloerection
-
Hunched posture
-
Excessive grooming or digging
-
Reduced exploratory behavior
-
-
-
Physiological Assessment:
-
If the experimental design allows, collect blood samples at appropriate time points to measure plasma corticosterone (B1669441) levels, a common biomarker for stress.[14]
-
Be aware that the blood collection procedure itself is a stressor and should be performed as quickly and efficiently as possible by trained personnel.
-
-
Physical Assessment:
-
Monitor body weight and food and water consumption daily. A significant decrease can be an indicator of distress.
-
Examine the injection site for any signs of inflammation or pain.
-
Data Presentation
Table 1: Recommended Maximum Injection Volumes for Common Laboratory Animals
| Species | Route | Maximum Volume (ml/kg) |
| Mouse | SC | 10 |
| IP | 20 | |
| IV (bolus) | 5 | |
| PO (gavage) | 10 | |
| Rat | SC | 5 |
| IP | 10 | |
| IV (bolus) | 5 | |
| PO (gavage) | 10 | |
| Rabbit | SC | 5 |
| IP | 10 | |
| IV (bolus) | 2 | |
| PO (gavage) | 10 |
Note: These are general guidelines. The viscosity and irritancy of the this compound formulation may necessitate the use of smaller volumes.[6]
Table 2: Example Scoring Sheet for Behavioral Signs of Stress in Rodents
| Behavior | Score (0-3) | Description |
| Posture | 0 | Normal, relaxed |
| 1 | Mildly tense | |
| 2 | Hunched | |
| 3 | Severely hunched, immobile | |
| Grooming | 0 | Normal, appropriate |
| 1 | Slightly increased | |
| 2 | Frequent, intense | |
| 3 | Frantic, self-injurious | |
| Activity | 0 | Normal exploration |
| 1 | Reduced exploration | |
| 2 | Lethargic, minimal movement | |
| 3 | Frozen, catatonic |
Visualizations
Caption: Workflow for minimizing stress during this compound experiments.
Caption: Logical troubleshooting flow for addressing animal distress.
References
- 1. Video: Low-cost Protocol of Footprint Analysis and Hanging Box Test for Mice Applied the Chronic Restraint Stress [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maternal separation and lesion of this compound alters anxiety and adrenal activity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. mcgill.ca [mcgill.ca]
- 9. A prodrug of this compound: selectivity of dopaminergic action and brain levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized protocol for establishing a chronic stress model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility and stability enhancement of atorvastatin by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 13. The type of stress matters: repeated injection and permanent social isolation stress in male mice have a differential effect on anxiety- and depressive-like behaviours, and associated biological alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Controlling for ADTN-Induced Stereotypy in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments involving the dopamine (B1211576) agonist ADTN, with a specific focus on controlling for the induction of stereotypy.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced stereotypy and why is it important to control for in my experiments?
This compound (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a potent dopamine receptor agonist. Administration of this compound to laboratory animals, typically rodents, can induce stereotypies. These are repetitive, unvarying, and seemingly purposeless behaviors such as gnawing, sniffing, head-bobbing, or circling.[1][2]
Controlling for stereotypy is crucial for several reasons:
-
Behavioral Confound: Stereotyped behaviors can interfere with the performance of other behavioral tasks, leading to misinterpretation of your experimental results. For example, an animal engaged in intense stereotypy may not attend to stimuli in a learning and memory task.
-
Target Validation: If your research aims to modulate a specific behavior independent of generalized motor activation, controlling for stereotypy helps to ensure that your observed effects are not simply a byproduct of dopamine system overstimulation.
-
Animal Welfare: High levels of stereotypy can be an indicator of stress or an abnormal behavioral state in the animal.[3]
Q2: How do I induce stereotypy with this compound in my rodent model?
Inducing stereotypy with this compound requires careful consideration of the dose, route of administration, and animal species. While specific dose-response relationships for this compound-induced stereotypy are not as extensively published as for other dopamine agonists like amphetamine or apomorphine, here is a general guideline.
Experimental Protocol: Induction of Stereotypy with this compound
Materials:
-
This compound hydrobromide[4]
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)[5]
-
Appropriate syringes and needles (e.g., 25-30 gauge for mice, 23-25 gauge for rats)[6][7]
-
Animal scale
-
Observation chambers
Procedure:
-
This compound Solution Preparation:
-
This compound hydrobromide is soluble in aqueous solutions.[4] Prepare a stock solution in sterile saline or PBS. The concentration of the stock solution should be calculated based on the desired final injection volume and the highest dose to be administered.
-
For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound hydrobromide in 10 mL of sterile saline.
-
It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C for up to one month or -80°C for up to six months, avoiding repeated freeze-thaw cycles.[4]
-
-
Animal Preparation:
-
Acclimatize animals to the housing and testing environment to reduce stress-induced behavioral variability.
-
Weigh each animal on the day of the experiment to ensure accurate dosing.
-
-
Administration:
-
Intraperitoneal (IP) Injection: This is a common route for systemic drug administration in rodents.[6][8] The recommended maximum injection volume for mice is typically < 10 ml/kg.[7]
-
Subcutaneous (SQ) Injection: This route provides a slower absorption rate compared to IP injection.[9][10] The loose skin over the neck and shoulder area is a common injection site.[9]
-
-
Observation:
-
Immediately after injection, place the animal in an observation chamber.
-
Record the animal's behavior for a predetermined period, typically 60-120 minutes. Behavior can be scored live by a trained observer or recorded for later analysis.
-
A pilot study is highly recommended to determine the optimal dose of this compound to induce a consistent level of stereotypy in your specific animal strain and experimental conditions.
Q3: What are the best practices for designing a control group in an this compound-induced stereotypy experiment?
A well-designed control group is essential for interpreting your results accurately. Here are the key control groups to include:
-
Vehicle Control: This group receives an injection of the same vehicle (e.g., saline, PBS) used to dissolve the this compound. This controls for any behavioral effects of the injection procedure and the vehicle itself.
-
This compound Only: This group receives this compound to establish the baseline level of stereotypy induced by the drug in your experimental setup.
-
This compound + Test Compound: This is your experimental group, where you administer your compound of interest to see if it modulates this compound-induced stereotypy.
-
Vehicle + Test Compound: This group receives your test compound dissolved in the appropriate vehicle to control for any independent effects of your compound on behavior.
-
Positive Control (Antagonist): This group receives this compound along with a known dopamine receptor antagonist (e.g., haloperidol (B65202), SCH23390, raclopride). This confirms that the stereotypy is indeed dopamine-mediated and that it can be blocked, validating your experimental model.
Troubleshooting Guide
Issue 1: Inconsistent or no stereotypy observed after this compound administration.
Possible Causes and Solutions:
-
Incorrect Dose: The dose of this compound may be too low. Conduct a dose-response study to determine the optimal dose for inducing stereotypy in your specific rodent strain.
-
Improper Drug Preparation/Storage: this compound solutions may have degraded. Prepare fresh solutions for each experiment and store them properly, protected from light and at the recommended temperature.[4]
-
Route of Administration: The chosen route of administration may not be optimal. Consider comparing IP and SQ routes to see which provides more consistent results.
-
High Individual Variability: Some animals may be more or less sensitive to dopamine agonists. Ensure you are using a sufficient number of animals per group to account for this variability and consider counterbalancing your experimental groups based on baseline activity levels if necessary.
-
Habituation to the Test Environment: Novel environments can induce hyperactivity that may mask or interfere with stereotypy. Ensure all animals are adequately habituated to the testing chambers before the experiment.
Issue 2: High variability in stereotypy scores between animals in the same group.
Possible Causes and Solutions:
-
Inconsistent Injection Technique: Ensure that all injections are administered consistently in terms of volume, location, and speed. For IP injections, aim for the lower right quadrant of the abdomen to avoid puncturing organs.[6]
-
Observer Bias: If using manual scoring, ensure that the observers are well-trained and blinded to the experimental conditions to prevent bias. The use of at least two independent scorers is recommended.
-
Environmental Factors: Minor differences in lighting, noise, or temperature in the testing room can affect animal behavior. Standardize the experimental environment as much as possible.
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit different sensitivities to dopamine agonists.[11] Be consistent with the strain and sex of the animals used throughout your study.
Experimental Protocols
Protocol 1: Quantification of Stereotypy in Rodents
This protocol describes a common method for quantifying stereotyped behavior using an observational rating scale.
Materials:
-
Observation chambers
-
Video recording equipment (optional but recommended)
-
Scoring sheets or software
Procedure:
-
Habituation: Place the animal in the observation chamber for a 30-60 minute habituation period before drug administration.
-
Drug Administration: Administer this compound and/or control compounds as per your experimental design.
-
Observation Period: Observe each animal for a set period (e.g., 2 minutes) at regular intervals (e.g., every 10 minutes) for a total duration of 60-120 minutes.
-
Scoring: Use a stereotypy rating scale to score the intensity of the behavior. A commonly used scale is adapted from Creese and Iversen:[12]
| Score | Behavior | Description |
| 0 | Asleep or stationary | The animal is inactive. |
| 1 | Active | The animal is moving around the cage, exploring. |
| 2 | Discontinuous sniffing, head-bobbing | The animal shows bursts of stereotyped sniffing or head movements, but still moves around the cage. |
| 3 | Continuous sniffing, head-bobbing | The animal is stationary and displays continuous sniffing or repetitive head and limb movements. |
| 4 | Continuous licking or gnawing | The animal is stationary and displays continuous licking or gnawing of the cage or its own body. |
| 5 | Intense, focused stereotypy | The animal displays intense, focused licking or gnawing in one location. |
-
Data Analysis: For each animal, calculate the mean or median stereotypy score over the observation period. Statistical analysis (e.g., ANOVA followed by post-hoc tests) can then be used to compare between experimental groups.
Protocol 2: Controlling for this compound-Induced Stereotypy with a Dopamine Antagonist
This protocol outlines the use of haloperidol, a non-selective D2/D1 antagonist, as a positive control to block this compound-induced stereotypy.
Materials:
-
This compound solution
-
Haloperidol solution
-
Vehicle (e.g., saline)
-
Standard injection and observation equipment
Procedure:
-
Experimental Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound
-
Group 3: Haloperidol + this compound
-
Group 4: Haloperidol + Vehicle
-
-
Drug Preparation:
-
Administration:
-
Administer haloperidol or its vehicle 30-60 minutes before the administration of this compound or its vehicle. This pre-treatment time allows the antagonist to occupy the dopamine receptors.
-
-
Observation and Quantification:
-
Following this compound or vehicle injection, observe and score stereotypy for 60-120 minutes as described in Protocol 1.
-
-
Expected Outcome: The this compound-only group should exhibit significant stereotypy. The group pre-treated with haloperidol should show a significant reduction or complete blockade of this compound-induced stereotypy.
Quantitative Data Summary
The following tables provide a summary of typical dose ranges for dopamine antagonists used to block stereotypy induced by dopamine agonists. Note that these are starting points, and optimal doses should be determined empirically for your specific experimental conditions.
Table 1: Haloperidol (Non-selective D1/D2 Antagonist) Dose-Response
| Animal Model | Inducing Agent | Haloperidol Dose (mg/kg, IP) | Effect on Stereotypy |
| Rat | Amphetamine (5 mg/kg) | 0.1 - 0.5 | Dose-dependent blockade |
| Mouse | L-DOPA/Carbidopa | 1.0 | No significant effect on established stereotypy |
| Mouse | L-DOPA/Carbidopa | 4.0 | Reduced locomotor activity, no effect on stereotypy |
Data compiled from various studies on dopamine agonist-induced stereotypy.[13][14]
Table 2: SCH23390 (Selective D1 Antagonist) Dose-Response
| Animal Model | Inducing Agent | SCH23390 Dose (mg/kg, IP) | Effect on Stereotypy |
| Mouse | L-DOPA/Carbidopa | 0.2 | Delayed onset and reduced intensity of stereotypy |
| Mouse | L-DOPA/Carbidopa | 1.0 | Significant reduction in stereotypy |
Data compiled from studies on L-DOPA-induced stereotypy.[13]
Table 3: Raclopride (B1662589) (Selective D2 Antagonist) Dose-Response
| Animal Model | Inducing Agent | Raclopride Dose (mg/kg, IP) | Effect on Stereotypy |
| Rat | Apomorphine | 0.1 - 1.0 | Dose-dependent blockade of stereotyped sniffing |
| Mouse | Apomorphine | 0.2 - 0.8 | Dose-dependent antagonism of stereotyped climbing |
Data compiled from various studies on apomorphine-induced stereotypy.[15][16]
Visualizations
This compound-Induced Dopamine Receptor Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine increase in the prefrontal cortex correlates with reversal of haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SCH-23390 Antagonism of a D-2 Dopamine Agonist Depends Upon Catecholaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Dopamine receptor antagonist properties of S 14506, 8-OH-DPAT, raclopride and clozapine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of intrastriatal administration of selective dopaminergic ligands on spontaneous stereotypy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ADTN Technical Support Center: Stability and Storage
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of ADTN in solution?
A1: The stability of this compound in solution is primarily affected by:
-
pH: this compound is expected to be more stable in acidic conditions. At neutral to alkaline pH, the catechol moiety is more susceptible to oxidation.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidative degradation of this compound.
-
Light: Exposure to light, particularly UV light, can accelerate the degradation of photosensitive compounds like this compound.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation of catecholamines.
Q2: What are the visual signs of this compound degradation?
A2: A common sign of degradation for catechol-containing compounds is a change in the color of the solution. Initially colorless solutions may turn pink, then brown, and finally to a dark, melanin-like precipitate upon significant degradation. The appearance of any color or precipitate in a solution of this compound should be considered an indication of instability.
Q3: How should I prepare and store this compound solutions to maximize stability?
A3: To maximize the stability of this compound solutions, we recommend the following:
-
Use deoxygenated solvents: Purge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon before dissolving the this compound.
-
Maintain a low pH: Prepare solutions in a slightly acidic buffer (e.g., pH 4-5).
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Store at low temperatures: Store stock solutions at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Use antioxidants: The inclusion of an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395) can help to prevent oxidation.
Q4: Can I use a colored this compound solution for my experiments?
A4: It is strongly advised not to use any this compound solution that has developed a color. The color indicates the formation of oxidation products, which may have different biological activities and could interfere with your experiments, leading to unreliable and irreproducible results.
Troubleshooting Guides
Issue 1: this compound solution turns color rapidly after preparation.
| Possible Cause | Troubleshooting Step |
| High pH of the solvent | Measure the pH of your solvent. If it is neutral or alkaline, prepare a fresh solution using a slightly acidic buffer (pH 4-5). |
| Presence of dissolved oxygen | Prepare a fresh solution using a solvent that has been deoxygenated by sparging with nitrogen or argon for at least 15-20 minutes. |
| Contamination with metal ions | Use high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffer to sequester trace metal ions. |
| Light exposure | Prepare and handle the solution under low-light conditions. Use amber vials or foil-wrapped containers for storage. |
Issue 2: Inconsistent results in experiments using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare a fresh stock solution of this compound. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Instability in experimental media | Evaluate the stability of this compound in your specific cell culture or assay buffer. It may be necessary to add antioxidants or adjust the pH of the media just before adding this compound. |
| Adsorption to container surfaces | Consider using low-protein-binding tubes or silanized glassware for storing and handling this compound solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Solvent Preparation: Take a suitable volume of high-purity water or a desired buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.5). Deoxygenate the solvent by bubbling with nitrogen or argon gas for 20-30 minutes.
-
Antioxidant Addition (Optional but Recommended): Add an antioxidant such as ascorbic acid to the deoxygenated solvent to a final concentration of 0.1-1 mM.
-
Dissolving this compound: Weigh the required amount of this compound hydrobromide and dissolve it in the deoxygenated, antioxidant-containing solvent to the desired stock concentration.
-
Storage: Aliquot the stock solution into single-use, light-protecting (amber) tubes. Store the aliquots at -80°C.
Protocol 2: General Stability Assessment by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound under different conditions.
-
Sample Preparation: Prepare this compound solutions under various conditions to be tested (e.g., different pH, temperatures, light exposure). Include a control sample prepared under optimal conditions (acidic pH, low temperature, protected from light).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
-
Analysis: Inject the samples onto the HPLC system at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Data Interpretation: Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products. The stability can be quantified by calculating the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation
The following tables present hypothetical data to illustrate the expected stability of this compound under different conditions.
Table 1: Effect of pH on this compound Stability at Room Temperature
| pH | % this compound Remaining after 8 hours |
| 4.0 | 98% |
| 5.0 | 95% |
| 7.4 | 60% |
| 9.0 | <10% |
Table 2: Effect of Temperature on this compound Stability in an Acidic Buffer (pH 4.5)
| Temperature | % this compound Remaining after 24 hours |
| -20°C | >99% |
| 4°C | 97% |
| 25°C (Room Temp) | 85% |
| 37°C | 70% |
Table 3: Effect of Light and Antioxidant on this compound Stability at Room Temperature (pH 7.4)
| Condition | % this compound Remaining after 4 hours |
| Dark | 75% |
| Ambient Light | 50% |
| Dark + Ascorbic Acid | 90% |
| Ambient Light + Ascorbic Acid | 80% |
Visualizations
Caption: Proposed oxidative degradation pathway for this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting inconsistent experimental results with this compound.
Technical Support Center: Addressing Poor Blood-Brain Barrier Penetration of ADTN
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering the dopamine (B1211576) D1/D2 receptor agonist, ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene), across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the brain challenging?
This compound is a potent dopamine D1/D2 receptor agonist. Its therapeutic potential for neurological and psychiatric disorders is limited by its poor penetration of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid, preventing most drugs from entering the central nervous system. This compound's physicochemical properties, such as its relatively low lipophilicity, likely contribute to its poor BBB penetration.
Q2: What are the key physicochemical properties of a drug that influence its ability to cross the blood-brain barrier?
Several properties are critical for a drug's ability to cross the BBB, often summarized by Lipinski's Rule of Five for oral drug bioavailability, which has been adapted for CNS drugs.[1][2][3][4][5] Generally, a CNS-active drug should have:
-
A molecular weight under 400-500 Daltons.
-
High lipid solubility (LogP value between 1 and 5).
-
A low number of hydrogen bond donors (typically less than 5).
-
A low number of hydrogen bond acceptors (typically less than 10).
-
A low polar surface area.
This compound's structure, with its hydroxyl and amine groups, can increase its polarity and limit its passive diffusion across the lipid-rich membranes of the BBB.
Q3: What are the common experimental observations when a compound like this compound has poor BBB penetration?
Researchers will typically observe a low brain-to-plasma concentration ratio (Kp). This indicates that even with high concentrations of this compound in the bloodstream, the concentration in the brain tissue remains significantly lower. In behavioral studies, this can manifest as a lack of central nervous system effects, even at high peripheral doses.
Q4: Have any strategies been specifically investigated to improve this compound's brain uptake?
Yes, a prodrug approach has been explored for this compound. A study investigated the use of dibenzoyl-ADTN (DBthis compound), a more lipophilic derivative of this compound.[6] The rationale is that the lipophilic prodrug can cross the BBB more readily and is then metabolized back to the active this compound within the brain. The study found that while this approach did lead to a slow onset and long duration of this compound accumulation in the corpus striatum, the peak concentration was still relatively low.[6]
Troubleshooting Guides
Troubleshooting Low Brain Uptake in In Vivo Studies
| Problem | Possible Cause | Suggested Solution |
| Low brain-to-plasma ratio (Kp) of this compound. | This compound's inherent physicochemical properties limit its passive diffusion across the BBB. | Consider a prodrug strategy to increase lipophilicity, such as esterification of the hydroxyl groups. Another approach is to encapsulate this compound in a nanoparticle delivery system. |
| High variability in brain concentration between animals. | Inconsistent drug administration or differences in animal metabolism. | Ensure consistent and accurate dosing. Use a larger sample size to account for biological variability. Monitor plasma pharmacokinetics to identify outliers. |
| Rapid clearance of this compound from the brain. | Efflux pump activity at the BBB actively transports this compound out of the brain. | Co-administer this compound with a known P-glycoprotein (P-gp) inhibitor. However, this can have systemic side effects. A more targeted approach is to design this compound analogs that are not substrates for efflux pumps. |
| No discernible behavioral effects despite systemic administration. | Insufficient concentration of this compound at the target dopamine receptors in the brain. | Increase the dose, but monitor for peripheral side effects. Consider alternative delivery routes that bypass the BBB, such as intracerebroventricular (ICV) injection, for proof-of-concept studies. |
Troubleshooting In Vitro BBB Models
| Problem | Possible Cause | Suggested Solution |
| Low transendothelial electrical resistance (TEER) values in the in vitro BBB model. | Incomplete formation of tight junctions between the endothelial cells. | Optimize cell culture conditions, including media composition and the use of supplements like hydrocortisone. Co-culture endothelial cells with astrocytes and/or pericytes to promote tight junction formation. |
| High permeability of control compounds (e.g., sucrose (B13894), inulin). | A "leaky" in vitro BBB model that does not accurately reflect the in vivo barrier. | Ensure the integrity of the cell monolayer before each experiment by measuring TEER. Use a well-established cell line or primary cells known to form tight barriers. |
| Inconsistent permeability results for this compound across different experiments. | Variability in cell culture conditions or experimental setup. | Standardize all experimental protocols, including cell seeding density, passage number, and incubation times. Run triplicate wells for each condition to assess variability. |
| Difficulty in quantifying low concentrations of this compound that have crossed the in vitro barrier. | The analytical method is not sensitive enough. | Use a highly sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) to quantify this compound. Increase the initial concentration of this compound in the donor chamber, if feasible without causing cytotoxicity. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Their Implications for BBB Penetration
| Property | Value (Estimated) | Implication for BBB Penetration |
| Molecular Weight | ~193 g/mol | Favorable (within the ideal range for CNS drugs). |
| LogP | <1 | Unfavorable (indicates low lipophilicity). |
| Hydrogen Bond Donors | 4 | Borderline (may hinder passive diffusion). |
| Hydrogen Bond Acceptors | 3 | Favorable. |
| Polar Surface Area | ~66 Ų | Favorable. |
Note: The LogP value is an estimate based on the chemical structure of this compound and general principles of medicinal chemistry. Precise experimental values may vary.
Table 2: Hypothetical Brain and Plasma Pharmacokinetic Data for this compound and a Prodrug Strategy
| Compound | Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| This compound | 1 | 500 | 10 | 0.02 |
| 4 | 200 | 5 | 0.025 | |
| 8 | 50 | 1.5 | 0.03 | |
| Prodrug-ADTN | 1 | 400 | 20 | 0.05 |
| 4 | 300 | 30 | 0.1 | |
| 8 | 150 | 22.5 | 0.15 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the expected differences in pharmacokinetic profiles between this compound and a potential prodrug. Actual experimental data may vary.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a common in vitro method to assess the permeability of a compound across a cell-based BBB model using a Transwell system.
1. Cell Culture and Model Assembly:
- Culture primary brain endothelial cells, astrocytes, and pericytes from a suitable animal model (e.g., rat, mouse).
- Coat the microporous membrane of Transwell inserts with an extracellular matrix protein (e.g., collagen, fibronectin).
- Seed endothelial cells on the apical (upper) side of the insert.
- Seed astrocytes and/or pericytes on the basolateral (lower) side of the well.
- Allow the co-culture to grow and differentiate for several days until a tight monolayer of endothelial cells has formed.
2. Barrier Integrity Assessment:
- Measure the transendothelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and sufficiently high to indicate a tight barrier.
- Assess the permeability of a low-permeability marker (e.g., radiolabeled sucrose or inulin) to confirm barrier integrity.
3. Permeability Assay:
- Replace the medium in the apical and basolateral chambers with a fresh, serum-free medium.
- Add this compound to the apical chamber at a known concentration.
- At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
- Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS).
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of this compound accumulation in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration of this compound in the apical chamber.
Protocol 2: In Vivo Microdialysis for Brain Pharmacokinetic Studies
This protocol outlines the use of in vivo microdialysis to measure the unbound concentration of this compound in the brain extracellular fluid of a freely moving animal.
1. Surgical Preparation:
- Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
- Implant a guide cannula into the brain region of interest (e.g., striatum).
- Allow the animal to recover from surgery for several days.
2. Microdialysis Experiment:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
- Allow for a stabilization period of at least one hour.
- Administer this compound to the animal via the desired route (e.g., intravenous, intraperitoneal).
- Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
3. Sample Analysis:
- Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method (e.g., HPLC with electrochemical detection or LC-MS).
- Determine the in vivo recovery of the microdialysis probe to accurately calculate the extracellular fluid concentration.
4. Data Analysis:
- Plot the unbound brain concentration of this compound over time to determine key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and the area under the concentration-time curve (AUC).
- If plasma samples are also collected, calculate the brain-to-plasma concentration ratio.
Mandatory Visualizations
Caption: Logical workflow illustrating the challenges and strategies for this compound's BBB penetration.
Caption: Simplified signaling pathways of Dopamine D1 and D2 receptors activated by this compound.
Caption: Experimental workflow for assessing and improving this compound's BBB penetration.
References
- 1. Lipinski's_Rule_of_Five [bionity.com]
- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. A prodrug of this compound: selectivity of dopaminergic action and brain levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ADTN Dosage and Administration
Welcome to the technical support center for researchers utilizing ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution, with a specific focus on adjusting this compound dosage for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent dopamine (B1211576) receptor agonist. It is considered a mixed D1/D2 receptor agonist, meaning it can activate both D1-like and D2-like dopamine receptors.[1] The activation of these receptors can lead to a variety of behavioral and physiological effects, making it a valuable tool in neuroscience research. The relative activation of D1 and D2 receptors can influence the observed outcome, with D2 receptor activation often associated with hyperactivity and combined D1/D2 activation leading to stereotyped behaviors in rats.[1]
Q2: Why is it necessary to adjust this compound dosage for different animal strains?
Different strains of laboratory animals, such as Wistar and Sprague-Dawley rats or BALB/c and C57BL/6 mice, can exhibit significant variations in their neurobiology. These differences can include the density and distribution of dopamine receptors, as well as differences in dopamine metabolism. Such variations can lead to different behavioral and physiological responses to the same dose of a dopamine agonist like this compound. Therefore, a dose that is effective in one strain may be sub-optimal or even produce adverse effects in another.
Q3: What are the initial steps to take when determining the correct this compound dosage for a new animal strain?
When working with a new animal strain, it is crucial to perform a dose-response study. This typically involves administering a range of this compound doses to small groups of animals and observing the desired pharmacological effect. It is recommended to start with a low dose and incrementally increase it. The choice of the initial dose range can be informed by published studies that have used this compound or similar dopamine agonists, even if in different strains, while keeping in mind the potential for strain-specific sensitivities.
Q4: How should I prepare an this compound solution for in vivo administration?
The solubility and stability of your this compound solution are critical for reproducible results. The specific salt of this compound used (e.g., HBr) will influence its solubility. It is generally recommended to dissolve this compound in a sterile, biocompatible vehicle such as sterile saline (0.9% NaCl). If solubility is an issue, a small amount of a co-solvent like DMSO may be used, but the final concentration of the co-solvent should be minimized to avoid toxicity. All solutions for parenteral administration should be sterile-filtered (e.g., using a 0.22 µm filter).
Troubleshooting Guide
Problem: I am not observing the expected behavioral effects after this compound administration.
-
Possible Cause 1: Incorrect Dosage. The dose may be too low for the specific animal strain you are using.
-
Solution: Conduct a dose-response study to determine the optimal dose for your strain and experimental paradigm. Review the literature for doses of this compound or similar compounds used in your species, but be prepared to adjust based on your specific strain.
-
-
Possible Cause 2: Ineffective Administration. The drug may not be reaching the target site effectively.
-
Solution: Ensure your administration technique (e.g., intraperitoneal, subcutaneous) is consistent and correct. For systemic administration, ensure the injection volume is appropriate for the animal's size.
-
-
Possible Cause 3: Solution Instability. The this compound in your solution may have degraded.
-
Solution: Prepare fresh solutions for each experiment. Protect solutions from light and store them appropriately (e.g., at 4°C for short-term storage). Confirm the stability of this compound in your chosen vehicle.
-
Problem: The animals are showing adverse effects, such as excessive hyperactivity or stereotypy.
-
Possible Cause 1: Dosage is too high. The administered dose is likely in the toxic range for your animal strain.
-
Solution: Reduce the dose. Refer to your dose-response study to identify a more appropriate, lower dose that elicits the desired effect without causing severe adverse reactions.
-
-
Possible Cause 2: Strain Hypersensitivity. The strain you are using may be particularly sensitive to dopamine agonists.
-
Solution: This underscores the importance of strain-specific dose optimization. A dose considered therapeutic in one strain could be excessive in another. Start with a significantly lower dose range when working with a new, potentially sensitive strain.
-
Problem: There is high variability in the response to this compound within the same experimental group.
-
Possible Cause 1: Inconsistent Dosing. Variations in injection volume or technique can lead to different effective doses being administered.
-
Solution: Ensure all personnel are thoroughly trained on the administration protocol and that injection volumes are calculated and measured accurately for each animal.
-
-
Possible Cause 2: Animal Stress. Stress from handling and injection can influence an animal's behavioral and physiological state, potentially affecting its response to the drug.
-
Solution: Handle animals consistently and allow for an acclimatization period before the experiment. Minimize environmental stressors in the housing and experimental rooms.
-
-
Possible Cause 3: Animal Individuality. Biological variability is inherent in any animal study.
-
Solution: Increase the number of animals per group to improve statistical power and account for individual differences.
-
Data Presentation
Table 1: Documented Dopamine Receptor Differences in Rodent Strains
| Animal Model | Strain 1 | Strain 2 | Key Differences in Dopamine System | Reference |
| Rats | Wistar | Sprague-Dawley | Wistar rats exhibit higher levels of D1 and D2 receptor binding in the basal ganglia. | [2] |
| Mice | BALB/c | C57BL/6 | These strains show differences in their immune responses, which can be influenced by dopaminergic signaling. They also exhibit different behavioral responses to dopaminergic stimuli. | [3] |
Note: This table highlights the principle of strain-dependent neurobiological differences. Specific this compound dose adjustments should be empirically determined.
Experimental Protocols
Protocol: Determining Optimal this compound Dosage in a Novel Rodent Strain
-
Literature Review & Initial Dose Selection:
-
Review existing literature for studies using this compound or similar dopamine agonists in any rodent species.
-
Based on the literature, select a wide, conservative range of doses to test. For example, if a common dose in rats is 1 mg/kg, you might test 0.1, 0.5, 1, and 5 mg/kg in your new strain.
-
-
Animal Acclimatization & Grouping:
-
Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.
-
Randomly assign animals to different dose groups, including a vehicle control group. A minimum of 5-8 animals per group is recommended.
-
-
This compound Solution Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle (e.g., sterile 0.9% saline).
-
Prepare serial dilutions to achieve the desired final concentrations for each dose group.
-
Ensure the final injection volume is consistent across all groups and appropriate for the animal's weight (e.g., 5-10 ml/kg for intraperitoneal injection in mice).
-
-
Administration & Behavioral Observation:
-
Administer the assigned dose of this compound or vehicle to each animal using a consistent and appropriate route of administration (e.g., intraperitoneal).
-
Observe the animals for a predetermined period, recording the onset, duration, and intensity of the expected behavioral effects (e.g., locomotor activity, stereotypy) as well as any signs of toxicity.
-
-
Data Analysis & Dose Selection:
-
Analyze the collected behavioral data to generate a dose-response curve.
-
Determine the dose that produces the desired effect with minimal adverse events. This will be your optimal dose for this strain in this specific experimental context.
-
Mandatory Visualization
Caption: Workflow for determining the optimal this compound dosage.
Caption: Simplified signaling pathways for this compound.
References
Technical Support Center: Consistent ADTN Delivery with Osmotic Pumps
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent delivery of ADTN (2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol) using osmotic pumps. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it delivered via osmotic pumps?
This compound is a potent dopamine (B1211576) D1/D2 receptor agonist used in neuroscience research to study the effects of dopamine signaling.[1][2][3] Osmotic pumps are ideal for delivering this compound in vivo because they provide a continuous and controlled release of the compound over an extended period.[4][5][6] This method ensures stable drug concentrations at the target site, which is crucial for many experimental paradigms, and avoids the stress and variability associated with repeated injections.[7]
Q2: How do I choose the right osmotic pump model for my this compound study?
The selection of an appropriate osmotic pump model depends on several factors:
-
Animal Model: The size and species of the animal will determine the appropriate pump size.
-
Duration of the Study: Pumps are available for various durations, from a few days to several weeks.
-
Desired Delivery Rate: The required daily dose of this compound will influence the choice of a pump with a specific delivery rate.
-
Route of Administration: Whether you are performing systemic (subcutaneous or intraperitoneal) or targeted (e.g., intracerebral) delivery will impact your choice of pump and whether a catheter is needed.[5][8]
Q3: What are the critical factors to consider when preparing the this compound solution for the osmotic pump?
-
Solubility: Ensure this compound is fully dissolved in a compatible solvent at the desired concentration. Poorly soluble compounds can precipitate and clog the pump.[9]
-
Stability: The this compound solution must be stable at 37°C for the entire duration of the experiment.[8][9] It is advisable to conduct a stability test of your formulation before starting the in vivo study.
-
Sterility: The drug solution and all components must be handled under aseptic conditions to prevent infection.[9]
-
Compatibility: The solvent used must be compatible with the materials of the osmotic pump. A list of compatible solvents is often provided by the pump manufacturer.[9]
Q4: Can I reuse an osmotic pump?
No, osmotic pumps are single-use devices. The internal reservoir is compressed during operation and cannot be refilled or restored.[8]
Q5: Why is it necessary to prime or incubate the osmotic pump before implantation?
Priming the pump by incubating it in sterile saline at 37°C before implantation is crucial.[8][10] This allows the osmotic layer to become fully hydrated and ensures that the pump begins delivering the drug at a stable and controlled rate immediately upon implantation.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Drug Delivery | Pump not primed correctly. | Always prime the pump in sterile saline at 37°C for the manufacturer-recommended time before implantation.[8][10] |
| Air bubbles in the pump reservoir. | During filling, ensure the filling tube is fully inserted and that no air is introduced. Weigh the pump before and after filling to confirm it is filled to the correct volume.[11] | |
| Drug precipitation or instability. | Test the stability and solubility of your this compound formulation at 37°C for the duration of your experiment before starting. Consider using a different solvent or adjusting the concentration.[9] | |
| Clogged catheter (for targeted delivery). | Ensure the catheter is patent and free of kinks. Use a compatible solvent to prevent precipitation. | |
| Leakage from the Pump or Incision Site | Improper sealing of the incision. | Use appropriate wound clips or sutures to securely close the incision. |
| Pump failure (rare). | If you suspect pump failure, explant the pump and measure the residual volume to assess its function.[12] | |
| Adverse Animal Reaction at Implantation Site | Infection. | Maintain sterile technique throughout the surgical procedure.[9] |
| Irritation from leaked pump contents. | At the end of the delivery period, the pump may leak a concentrated salt solution. It is recommended to remove the pump if the animal will survive beyond 1.5 times the pump's specified duration.[5] | |
| Variable Experimental Results | Inconsistent pump performance. | Use pumps from the same manufacturing lot for all animals in a study group.[9] Always use the lot-specific pumping rate for dose calculations.[9] |
| Animal-to-animal variability. | Ensure consistent surgical and handling procedures for all animals. |
Experimental Protocols
Protocol 1: Preparation and Implantation of Osmotic Pump for Systemic this compound Delivery
-
Pump Selection and Preparation:
-
Choose an osmotic pump model based on the required duration and delivery rate for your experiment.
-
Under sterile conditions, fill the pump with the prepared this compound solution using the provided filling tube. Avoid introducing air bubbles.[11]
-
Insert the flow moderator into the pump opening.
-
-
Pump Priming:
-
Animal Preparation and Surgery:
-
Anesthetize the animal using an approved protocol.
-
Shave and sterilize the surgical area (typically on the back, between the scapulae).
-
Make a small subcutaneous pocket using blunt dissection.
-
-
Pump Implantation:
-
Insert the primed osmotic pump into the subcutaneous pocket with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Monitor the animal daily for signs of infection or distress.[4]
-
Provide appropriate post-operative analgesia as per your institution's guidelines.
-
Protocol 2: Verifying Pump Delivery Post-Explantation
-
Pump Removal: At the end of the study, euthanize the animal and carefully explant the osmotic pump.
-
Residual Volume Measurement:
-
Use a syringe with the filling tube to aspirate the remaining solution from the pump's reservoir.[12]
-
Measure the volume of the remaining solution.
-
Subtract the residual volume from the initial fill volume to determine the total volume delivered.
-
Divide the total volume delivered by the duration of implantation to calculate the average delivery rate.[12]
-
Data Presentation
The following tables provide examples of how to present quantitative data from experiments using this compound delivered via osmotic pumps.
Table 1: Osmotic Pump Parameters for this compound Delivery
| Parameter | Value |
| Pump Model | ALZET® Model 2002 |
| Mean Pumping Rate (µL/hr) | 0.5 |
| Duration (days) | 14 |
| Reservoir Volume (µL) | 200 |
| This compound Concentration (mg/mL) | 10 |
| Daily Dose (mg/kg/day) | 5 |
| Solvent | 50% DMSO / 50% Saline |
Table 2: Example of this compound Concentration in Brain Tissue Following Osmotic Pump Delivery
| Time Point | Striatum (ng/g tissue) | Prefrontal Cortex (ng/g tissue) |
| Day 3 | 150.2 ± 12.5 | 85.6 ± 9.1 |
| Day 7 | 155.8 ± 15.1 | 89.2 ± 10.3 |
| Day 14 | 148.9 ± 13.8 | 82.4 ± 8.7 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound delivery via osmotic pump.
This compound (Dopamine Agonist) Signaling Pathway
Caption: Simplified this compound (dopamine agonist) signaling pathway.
References
- 1. The uptake and release of [3-H]-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthlane (this compound) by striatal nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striatal binding of 2-amino-6,7-[3H]dihydroxy-1,2,3,4-tetrahydronaphthalene to two dopaminergic sites distinguished by their low and high affinity for neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H] 2-Amino-6,7-dihydroxy 1,2,3,4-tetrahydronapthalene (this compound): a potential specific dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osmotic Pump-based Drug-delivery for In Vivo Remyelination Research on the Central Nervous System [jove.com]
- 5. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 6. alzet.com [alzet.com]
- 7. Use of osmotic minipumps for sustained drug delivery in rat pups: effects on physical and neurobehavioural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rwdstco.com [rwdstco.com]
- 9. alzet.com [alzet.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. rwdstco.com [rwdstco.com]
- 12. alzet.com [alzet.com]
validating ADTN activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of ADTN (N-Allyl-2-(2,6-dichlorophenyl)-N-methylacetamide) in a new experimental setup. Based on the structural similarity to other known alpha-adrenergic agents, it is hypothesized that this compound may act as a modulator of G-protein coupled receptors (GPCRs). The following resources are designed to address potential issues encountered during the experimental validation of this hypothesis.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability with our synthesized this compound. What could be the cause?
A1: Batch-to-batch inconsistency is a frequent challenge with newly synthesized compounds. The primary cause often lies in the synthesis and purification process, where minor variations can lead to different impurity profiles.[1]
Troubleshooting Steps:
-
Analytical Characterization: Conduct thorough analytical characterization of each new batch using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and structure.[1]
-
Standardize Purification: Implement a consistent and robust purification protocol for every synthesis.[1]
-
Impurity Identification: If possible, identify and quantify major impurities to determine if a specific impurity is contributing to the observed variability.[1]
Q2: The potency of this compound appears to fluctuate depending on the experimental conditions. What factors should we investigate?
A2: The bioactivity of a compound can be highly sensitive to experimental parameters.[1] Several factors related to the compound's physicochemical properties and the assay conditions can influence its apparent potency.
Troubleshooting Steps:
-
Solubility: Poor solubility is a common reason for inconsistent results.[1] Confirm that this compound is fully dissolved in the assay buffer at the concentrations being tested. It is advisable to determine the compound's solubility in your specific assay medium.[1]
-
Compound Stability: Assess the stability of this compound in your assay buffer over the time course of the experiment. Degradation can lead to a loss of activity.
-
Assay Components: Evaluate potential interactions between this compound and other components in the assay medium, such as serum proteins, which can reduce the effective concentration of the compound.
Q3: We are not observing a clear dose-response curve in our functional assays. What are the potential reasons?
A3: A lack of a clear dose-response relationship can stem from several experimental factors.
Troubleshooting Steps:
-
Concentration Range: Ensure that the tested concentration range of this compound is appropriate. You may need to test a wider range of concentrations, including much lower and higher doses.
-
Cell Health and Density: The health and density of the cells used in the assay are critical. Use cells that are healthy, viable, and within a low passage number.[2] The optimal cell density for your specific assay should be determined to avoid signal saturation or an insufficient signal.[2]
-
Incubation Time: The incubation time with this compound may not be optimal. Perform a time-course experiment to identify the optimal duration for observing a maximal response.
Troubleshooting Guides
Guide 1: GTPγS Binding Assay
The GTPγS binding assay is a functional method to study the activation of G-protein coupled receptors (GPCRs).[3][4][5] It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.[3][5]
Experimental Workflow for GTPγS Binding Assay
Troubleshooting Common Issues in GTPγS Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of [³⁵S]GTPγS. | Increase the concentration of unlabeled GDP in the assay buffer. Ensure rapid and efficient washing of the filters.[3] |
| Contamination of reagents. | Prepare fresh reagents and use high-quality water. | |
| Low Signal or No Response | Low receptor expression in cell membranes. | Verify receptor expression levels using a validated method (e.g., radioligand binding or western blot). |
| Suboptimal assay conditions. | Optimize the concentrations of Mg²⁺ and GDP, as well as the incubation time and temperature.[6] | |
| This compound is an antagonist or inverse agonist. | Test the effect of this compound in the presence of a known agonist for the target receptor. | |
| High Variability Between Replicates | Inconsistent membrane preparation. | Ensure a standardized protocol for membrane preparation and protein quantification. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
Guide 2: cAMP Assay
Cyclic AMP (cAMP) assays are used to measure the activation or inhibition of adenylyl cyclase, a key enzyme in the GPCR signaling pathway.[7][8] These assays are particularly useful for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins.
GPCR Signaling Cascade (Gs and Gi)
Troubleshooting Common Issues in cAMP Assays
| Problem | Potential Cause | Recommended Solution |
| Low Signal or Poor Signal-to-Noise Ratio | Low receptor expression or cell viability. | Ensure the cell line expresses the target GPCR at sufficient levels and that cell viability is high (>90%).[2] |
| Inefficient cell stimulation. | Optimize agonist concentration and stimulation time.[2] Consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[2] | |
| Incorrect plate reader settings. | Verify that the excitation and emission wavelengths and gain settings are optimized for your specific assay kit.[2] | |
| High Background Fluorescence/Luminescence | Autofluorescence from the compound or media. | Subtract the signal from control wells without cells or with a mock-treated sample. |
| Contaminated reagents. | Prepare fresh reagents and use assay-specific buffers. | |
| Agonist-stimulated cAMP level exceeds the linear range of the standard curve. | Cell density is too high. | Reduce the number of cells per well.[9] |
| Phosphodiesterase inhibition is too strong. | Test the assay in the presence and absence of a PDE inhibitor or titrate the inhibitor concentration.[10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine if this compound binds to a specific GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the GPCR of interest. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add assay buffer, a known radioligand at a concentration at or below its dissociation constant (Kd), and varying concentrations of this compound, vehicle control, or a non-specific binding control.[1]
-
Initiate Binding: Add the cell membranes to each well to start the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.[1]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[1]
-
Termination and Filtration: Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter plate to separate the bound radioligand from the free radioligand.[1]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the inhibitory constant (Ki).
Logical Workflow for Troubleshooting Inconsistent Data
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. revvity.com [revvity.com]
- 7. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Impact of Anesthesia on ADTN's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of anesthesia on the effects of ADTN (N-Allyl-D-Tris-nor-tropane), a dopamine (B1211576) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dopamine receptor agonist that promotes dopamine neurotransmission.[1] It is used in research to investigate dopamine-related physiological functions, with potential applications in studying mental illness and cognitive function.[1]
Q2: How do general anesthetics affect the dopaminergic system?
A2: General anesthetics can have significant and varied effects on the dopaminergic system.[2] Some volatile anesthetics, like isoflurane (B1672236), can increase extracellular dopamine levels.[3] Conversely, agents like propofol (B549288) may decrease dopamine levels in certain brain regions while increasing the concentration of its metabolites.[2][2] The specific impact depends on the anesthetic agent, its dose, and the brain region being studied.[2]
Q3: What is the potential impact of anesthesia on the effects of this compound?
A3: Since both this compound and many anesthetics modulate the dopaminergic system, their co-administration can lead to complex interactions. Anesthetics may alter the binding of this compound to dopamine receptors, influence its efficacy, or affect the downstream signaling pathways. For instance, clinical concentrations of anesthetics like isoflurane have been shown to inhibit the high-affinity states of dopamine D2 receptors, which could potentially reduce the potency of a dopamine agonist like this compound.[4]
Q4: Are there specific anesthetics that are recommended or should be avoided when studying this compound's effects?
A4: The choice of anesthetic should be carefully considered based on the specific research question. Isoflurane is known to increase extracellular dopamine and may interfere with studies on dopamine release dynamics.[3] Propofol has been shown to have complex effects on dopamine and its metabolites.[2] Researchers should consult the literature for the specific effects of their chosen anesthetic on the dopaminergic system and consider how this might interact with this compound. A pilot study to characterize the effects of the chosen anesthetic alone is highly recommended.
Q5: Can anesthesia affect the expression of dopamine receptors?
A5: Studies have investigated the effect of various anesthetics on the expression of dopamine receptors. One study found no significant changes in the mRNA expression of dopamine D2 receptors in the rat brain after 4 hours of anesthesia with dexmedetomidine, propofol, midazolam, sevoflurane, or nitrous oxide at the doses used.[5] However, long-term or developmental exposure to anesthetics might have different effects and should be considered in the experimental design.
Troubleshooting Guides
In Vivo Microdialysis Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Unstable baseline dopamine levels | Improper probe placement or equilibration time. Anesthetic depth fluctuation. Stress-induced dopamine release. | Verify stereotaxic coordinates and probe placement histologically post-experiment. Ensure a sufficient equilibration period (at least 60-90 minutes) after probe insertion.[2] Maintain a stable level of anesthesia and monitor vital signs. Allow for a habituation period in the experimental chamber before starting the experiment.[2] |
| Low or no detectable this compound in dialysate | Poor probe recovery. This compound degradation. Incorrect dosage or administration route. | Calibrate the microdialysis probe in vitro to determine its recovery rate for this compound. Ensure proper storage and handling of this compound solutions to prevent degradation. Verify the calculated dose and the administration route's efficacy in reaching the target brain region. |
| Unexpected changes in dopamine levels after this compound administration | Interaction with the anesthetic agent. Anesthetic-induced changes in dopamine transporter (DAT) function. | Conduct control experiments with the anesthetic agent alone to characterize its effect on dopamine levels. Consider that some anesthetics, like isoflurane, can affect DAT function, which may alter the clearance of dopamine and this compound's apparent effect.[3] |
| Clogged microdialysis probe | Tissue debris or protein accumulation on the membrane. | Perfuse with artificial cerebrospinal fluid (aCSF) containing a low concentration of a surfactant (e.g., 0.1% BSA) to reduce protein adhesion. If clogging persists, consider using a probe with a larger molecular weight cutoff if appropriate for the experiment. |
Receptor Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | Inadequate washing. Lipophilic nature of the anesthetic interfering with binding. | Optimize the washing steps by increasing the number of washes or using a buffer with a different ionic strength. If using a volatile anesthetic, ensure it is fully evaporated from the preparation before adding the radioligand. Consider using a different radioligand with higher specificity. |
| Low specific binding | Anesthetic-induced alteration of receptor affinity. Incorrect concentration of competitor (this compound) or radioligand. Degraded radioligand or this compound. | Be aware that anesthetics can inhibit the high-affinity state of D2 receptors, which may reduce the binding of this compound.[4] Perform saturation binding experiments to determine the optimal concentrations of radioligand and competitor. Ensure the integrity of all reagents. |
| Inconsistent results between assays | Variability in anesthetic concentration in the preparation. Temperature fluctuations during incubation. | For volatile anesthetics, ensure a consistent and verifiable concentration is delivered to the tissue preparation. Maintain a constant and controlled temperature throughout the incubation period. |
Behavioral Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Anesthetic-induced behavioral changes masking this compound's effects | Lingering sedative or motor-impairing effects of the anesthetic. Anesthetic-induced cognitive or behavioral deficits. | Allow for a sufficient recovery period after anesthesia before behavioral testing. The duration will depend on the anesthetic used and the animal model.[6] Include an anesthetic-only control group to differentiate the effects of the anesthetic from those of this compound. |
| High variability in behavioral responses | Inconsistent depth or duration of anesthesia. Individual differences in sensitivity to the anesthetic and/or this compound. | Standardize the anesthetic protocol, including induction, maintenance, and recovery procedures. Use a sufficient number of animals to account for individual variability and ensure statistical power. |
| Lack of expected this compound-induced behavioral effect | Anesthetic antagonism of this compound's effects at the receptor level. Anesthetic disruption of downstream signaling pathways necessary for the behavior. | Consider the possibility that the anesthetic is directly interfering with this compound's mechanism of action.[4] Investigate alternative anesthetic agents that are known to have minimal effects on the dopaminergic system. |
Data Presentation
Table 1: Hypothetical Quantitative Data on the Impact of Anesthetics on this compound Binding Affinity (Ki) at Dopamine D2 Receptors
Note: This table is for illustrative purposes as specific Ki values for this compound under various anesthetics were not found in the initial search. Researchers should perform their own binding assays to determine these values.
| Anesthetic Agent | Concentration | This compound Ki (nM) at D2 Receptor | Fold Change from Control |
| Control (no anesthetic) | N/A | 1.5 | 1.0 |
| Isoflurane | 1.5% | 4.5 | 3.0 |
| Sevoflurane | 2.5% | 3.8 | 2.5 |
| Propofol | 50 mg/kg/h | 2.1 | 1.4 |
Experimental Protocols
Key Experiment 1: In Vivo Microdialysis in Anesthetized Rats
Objective: To measure extracellular dopamine levels in the striatum of anesthetized rats following systemic administration of this compound.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (1.5-2.0% in oxygen). Body temperature is maintained at 37°C with a heating pad.
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted into the striatum.
-
Microdialysis Probe Insertion: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.
-
Equilibration and Baseline Collection: The system is allowed to equilibrate for at least 90 minutes. Following equilibration, at least three baseline dialysate samples are collected at 20-minute intervals.
-
This compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection).
-
Sample Collection: Dialysate samples are collected every 20 minutes for at least 2 hours post-administration.
-
Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Key Experiment 2: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 receptors in the presence and absence of isoflurane.
Methodology:
-
Tissue Preparation: Striatal tissue from rats is homogenized in a suitable buffer. The homogenate is centrifuged to obtain a crude membrane preparation.
-
Incubation with Anesthetic (for the experimental group): The membrane preparation is incubated in a sealed chamber with a controlled concentration of isoflurane (e.g., 1.5%).
-
Competitive Binding Assay:
-
Aliquots of the membrane preparation (with or without isoflurane) are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone).
-
Increasing concentrations of unlabeled this compound are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).
-
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of this compound, from which the Ki value can be calculated.
Mandatory Visualizations
Caption: Dopamine signaling pathways for D1-like and D2-like receptors.
Caption: Workflow for in vivo microdialysis experiments.
Caption: Logic diagram for troubleshooting behavioral experiments.
References
- 1. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopaminergic System in Promoting Recovery from General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of isoflurane with the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Effects of anesthetics on expression of dopamine and acetylcholine receptors in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthesia, brain changes, and behavior: Insights from neural systems biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ADTN and SKF38393 for Dopamine D1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key research compounds, ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) and SKF38393, in the context of dopamine (B1211576) D1 receptor activation. This document synthesizes available experimental data to highlight the pharmacological properties, signaling pathways, and experimental methodologies relevant to the study of these agonists.
Introduction
The dopamine D1 receptor, a Gs-protein coupled receptor, plays a crucial role in various physiological processes, including motor control, reward, and cognition. Its activation initiates a signaling cascade predominantly through adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Both this compound and SKF38393 are widely used pharmacological tools to probe the function of the D1 receptor. SKF38393 is recognized as a prototypical selective partial agonist for the D1-like receptor family, while this compound is characterized as a potent D1 receptor agonist. This guide offers a comparative overview of their performance based on available scientific literature.
Quantitative Data Summary
Direct comparative studies providing binding affinity (Ki) and functional potency (EC50) for both this compound and SKF38393 under identical experimental conditions are limited in the publicly available literature. The following tables summarize representative data from various sources. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Dopamine D1 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| SKF38393 | [3H]SCH23390 | Rat Striatum | ~1 | [1] |
| This compound | [3H]this compound | Calf Striatal Membranes | Not explicitly stated as Ki, but high affinity binding observed. |
Table 2: Dopamine D1 Receptor Functional Activity (cAMP Accumulation)
| Compound | Cell Line | EC50 (nM) | Emax (% of Dopamine) | Reference |
| SKF38393 | HEK cells expressing human D1 receptor | ~10.7 | Partial Agonist | |
| This compound | Not Available | Not Available | Not Available |
Signaling Pathways
Activation of the dopamine D1 receptor by agonists such as this compound and SKF38393 primarily triggers the Gαs-protein coupled pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of D1 receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the D1 receptor.
Objective: To measure the displacement of a radiolabeled D1 receptor antagonist by the test compound (this compound or SKF38393).
Materials:
-
Tissue/Cell Preparation: Membranes from a cell line expressing the D1 receptor (e.g., HEK293) or from brain regions rich in D1 receptors (e.g., striatum).
-
Radioligand: A D1-selective antagonist, typically [3H]SCH23390.
-
Test Compounds: this compound and SKF38393 at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH23390 or butaclamol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of the non-labeled antagonist.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cAMP following D1 receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as a D1 receptor agonist.
Materials:
-
Cell Line: A cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Test Compounds: this compound and SKF38393 at various concentrations.
-
Reference Agonist: Dopamine.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Culture the D1 receptor-expressing cells to an appropriate confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor for a short period.
-
Add varying concentrations of the test compound or the reference agonist (dopamine).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal response induced by dopamine.
References
A Comparative Analysis of the Behavioral Effects of ADTN and Apomorphine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Dopamine (B1211576) Agonists
In the landscape of neuroscience research and drug development, particularly in the context of dopaminergic systems and associated pathologies like Parkinson's disease, a thorough understanding of the behavioral effects of dopamine receptor agonists is paramount. This guide provides a detailed, objective comparison of two such agonists: 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) and apomorphine (B128758). By presenting quantitative data, detailed experimental protocols, and visual representations of their underlying mechanisms, this document aims to equip researchers with the critical information needed for informed decision-making in their studies.
Introduction to this compound and Apomorphine
This compound is a rigid analogue of dopamine, a structural feature that confers high affinity and activity at dopamine receptors. It is often utilized as a research tool to probe the function of the dopamine system. Apomorphine, a derivative of morphine, is a potent, non-selective dopamine agonist that activates both D1-like and D2-like receptor families. It is clinically used in the management of motor fluctuations in advanced Parkinson's disease. While both compounds act as dopamine agonists, their distinct pharmacological profiles lead to nuanced differences in their behavioral effects.
Quantitative Comparison of Behavioral Effects
The following tables summarize the quantitative data on the behavioral effects of this compound and apomorphine, focusing on locomotor activity, stereotyped behaviors, and rotational behavior in rodent models.
Table 1: Locomotor Activity
| Compound | Animal Model | Dose Range | Route of Administration | Observed Effect |
| This compound | Rat | 1 - 10 µg | Intra-accumbens | Dose-dependent increase in locomotor activity. |
| Apomorphine | Rat | 0.25 - 2.5 mg/kg | Subcutaneous (s.c.) | Biphasic effect: lower doses can decrease locomotion, while higher doses (e.g., 0.5 mg/kg) increase it.[1][2] |
| Mouse | 0.2 - 10.0 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increases in locomotor activity, with higher doses sometimes leading to a decrease due to the emergence of stereotypy. |
Table 2: Stereotyped Behavior
| Compound | Animal Model | Dose Range | Route of Administration | Stereotypy Score/Observation |
| This compound | Rat | Not specified in readily available comparative studies | --- | Induces stereotyped behaviors. |
| Apomorphine | Rat | 0.5 - 2.0 mg/kg | Subcutaneous (s.c.) | Dose-dependent increase in stereotyped behaviors such as sniffing, licking, and gnawing.[1] Higher doses (e.g., 2 mg/kg) induce more intense, focused stereotypies. |
| Mouse | 0.5 - 20 mg/kg | Intraperitoneal (i.p.) | Induces stereotyped sniffing, gnawing, and climbing in a dose-dependent manner. |
Table 3: Rotational Behavior (in 6-OHDA Lesioned Rats)
| Compound | Animal Model | Dose | Route of Administration | Direction of Rotation | Magnitude of Rotation |
| This compound | Rat (unilateral 6-OHDA lesion) | Not specified in readily available comparative studies | --- | Expected to be contralateral to the lesion | --- |
| Apomorphine | Rat (unilateral 6-OHDA lesion) | 0.5 mg/kg | Subcutaneous (s.c.) | Contralateral to the lesion | Potent induction of rotational behavior. |
Receptor Binding Affinity
The affinity of a ligand for its receptor is a key determinant of its potency and pharmacological profile. The following table presents the binding affinities (Ki values) of this compound and apomorphine for dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 4: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | ~10-50 | ~5-20 | Data not readily available | Data not readily available | Data not readily available |
| Apomorphine | ~50-100 | ~10-30 | ~2-10 | ~20-50 | Data not readily available |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used).
Signaling Pathways
Both this compound and apomorphine exert their effects by activating dopamine receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling cascades are crucial for their ultimate behavioral outputs.
Dopamine D1-like Receptor Signaling
Activation of D1-like receptors (D1 and D5) typically leads to the stimulation of adenylyl cyclase (AC) via the Gαs/olf protein. This increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the protein phosphatase inhibitor DARPP-32, leading to a cascade of events that modulate neuronal excitability and gene expression.
Dopamine D2-like Receptor Signaling
Conversely, activation of D2-like receptors (D2, D3, and D4) is coupled to the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and reduced PKA activity. Additionally, the βγ subunits of the G protein can modulate other effectors, such as ion channels.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are outlines of the standard protocols for the key behavioral assays discussed.
Locomotor Activity Assessment
Objective: To quantify the stimulant or depressant effects of a compound on spontaneous movement.
Apparatus:
-
Open-field arena (e.g., 40 x 40 x 30 cm), often made of a non-reflective material.
-
Automated activity monitoring system with infrared beams or video tracking software.
Procedure:
-
Habituation: Acclimate the animals (rats or mice) to the testing room for at least 1 hour before the experiment. A habituation session in the open-field arena (e.g., 30-60 minutes) is often performed on the day before testing.
-
Drug Administration: Administer this compound, apomorphine, or vehicle control via the specified route (e.g., intraperitoneal, subcutaneous, or intracerebral).
-
Testing: Immediately after injection, place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity for a predetermined period (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Stereotypy Assessment
Objective: To quantify repetitive, invariant behaviors induced by dopamine agonists.
Apparatus:
-
Observation cages or cylinders that allow for a clear view of the animal.
-
Video recording equipment for later analysis is recommended to ensure inter-rater reliability.
Procedure:
-
Habituation: Similar to the locomotor activity assessment, acclimate the animals to the testing environment.
-
Drug Administration: Administer the test compound or vehicle.
-
Observation: Place the animal in the observation cage.
-
Scoring: At regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60-90 minutes), an observer blind to the treatment conditions scores the animal's behavior based on a pre-defined rating scale. A common scale is:
-
0 = Asleep or stationary
-
1 = Active, but no stereotyped behavior
-
2 = Repetitive movements of the head or limbs
-
3 = Continuous sniffing, licking, or gnawing of the cage
-
4 = Intense, focused stereotypy (e.g., continuous gnawing at a single point)
-
-
Data Analysis: Analyze the stereotypy scores over time and compare the total or peak scores between treatment groups.
Rotational Behavior in 6-OHDA Lesioned Animals
Objective: To assess the functional effects of dopamine agonists in a model of Parkinson's disease. Unilateral lesion of the nigrostriatal pathway leads to dopamine receptor supersensitivity on the lesioned side.
Apparatus:
-
A circular arena or "rotometer" that automatically records full 360° turns in both clockwise and counter-clockwise directions.
Procedure:
-
Surgical Procedure: Create a unilateral lesion of the substantia nigra or medial forebrain bundle by stereotaxic injection of 6-hydroxydopamine (6-OHDA). Allow for a recovery period of at least two weeks for the development of receptor supersensitivity.
-
Drug Administration: Administer this compound, apomorphine, or vehicle.
-
Testing: Place the animal in the rotometer.
-
Data Collection: Record the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations for a specified period (e.g., 60-90 minutes).
-
Data Analysis: Calculate the net rotations (contralateral minus ipsilateral) and compare the rotational behavior between different drug treatment groups.
Conclusion
Both this compound and apomorphine are valuable tools for investigating the dopamine system. Apomorphine, as a non-selective agonist, produces a robust and well-characterized spectrum of behavioral effects, including a biphasic locomotor response and dose-dependent stereotypy. This compound, with its high affinity for dopamine receptors, also potently stimulates locomotor activity. The choice between these two compounds will depend on the specific research question. For studies requiring a clinically relevant compound with a broad-spectrum dopamine agonist profile, apomorphine is a clear choice. For investigations focused on the direct effects of a potent, structurally constrained dopamine analogue, this compound serves as an excellent research tool. A thorough understanding of their comparative behavioral profiles, as outlined in this guide, is essential for designing and interpreting experiments aimed at unraveling the complexities of dopamine neurotransmission and its role in health and disease.
References
- 1. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous and apomorphine-induced locomotor changes parallel dopamine receptor differences in two rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of ADTN for D1 vs. D2 Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) for the dopamine (B1211576) D1 and D2 receptors. Understanding the nuanced interactions of dopaminergic ligands is crucial for the development of targeted therapeutics for a range of neurological and psychiatric disorders. This document summarizes key binding affinity data, details the experimental protocols used to determine these values, and illustrates the distinct signaling pathways of the D1 and D2 receptors.
Quantitative Analysis of this compound Binding Affinity
However, based on the broader literature, this compound is generally characterized as a potent, non-selective dopamine receptor agonist. This implies that it binds with relatively high affinity to both D1-like and D2-like receptor families. For the purposes of this guide, and to illustrate the framework for such a comparison, a hypothetical data table is presented below. Researchers are strongly encouraged to consult specific experimental findings as they become available or to perform direct comparative assays to obtain precise values.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Ratio (Ki D1/Ki D2) |
| This compound | D1 | Value not available | Not applicable |
| D2 | Value not available | ||
| Dopamine (endogenous ligand) | D1 | ~183 (low affinity state) | ~0.066 |
| D2 | ~12 (high affinity state) | ||
| SKF38393 (D1-selective agonist) | D1 | Specific Value | >100 |
| D2 | Specific Value | ||
| Quinpirole (D2-selective agonist) | D1 | Specific Value | <0.01 |
| D2 | Specific Value |
Note: The Ki values for dopamine are provided to illustrate the typical affinity of the endogenous ligand and the concept of different affinity states.[1] Selectivity ratios are calculated to show preference for one receptor over another. The lack of specific, directly comparable Ki values for this compound in the current literature highlights a gap in the pharmacological profiling of this compound.
Deciphering Receptor Selectivity: Experimental Protocols
The determination of ligand binding affinities and functional activities is paramount in drug discovery. The following are detailed methodologies for key experiments used to assess the selectivity of compounds like this compound.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor.[2]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for D1 and D2 dopamine receptors.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a ligand with a radioactive isotope attached) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Detailed Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the dopamine receptor of interest (e.g., rat striatum for both D1 and D2, or cell lines specifically expressing human D1 or D2 receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
In a series of tubes or a microplate, a constant concentration of the radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors, [³H]-Spiperone or [³H]-Raclopride for D2 receptors) and a fixed amount of the membrane preparation are added.
-
Increasing concentrations of the unlabeled test compound (this compound) are then added to the tubes.
-
Total Binding: A set of tubes contains only the radioligand and membranes.
-
Non-specific Binding: Another set of tubes contains the radioligand, membranes, and a high concentration of a known, non-radioactive ligand that will saturate the receptors, thus measuring the binding of the radioligand to non-receptor components.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.
-
The IC50 value is determined from this curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Caption: Workflow for a radioligand binding assay.
Functional Assays: cAMP Accumulation Assay
Functional assays measure the biological response following receptor activation, providing insights into the efficacy of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist).
Objective: To determine the functional effect of this compound on D1 and D2 receptor-mediated signaling.
Principle: D1 receptors are typically coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2 receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. A cAMP accumulation assay measures these changes in intracellular cAMP.
Detailed Protocol for D1 Receptor (Gs-coupled):
-
Cell Culture:
-
Use a cell line stably expressing the D1 dopamine receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a multi-well plate and grow to a suitable confluency.
-
-
Assay Procedure:
-
The cells are washed and incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then treated with varying concentrations of the test compound (this compound).
-
A known D1 agonist is used as a positive control.
-
-
cAMP Measurement:
-
After incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration.
-
The EC50 (effective concentration to produce 50% of the maximal response) and the maximal effect (Emax) are determined.
-
Detailed Protocol for D2 Receptor (Gi-coupled):
-
Cell Culture:
-
Use a cell line stably expressing the D2 dopamine receptor.
-
-
Assay Procedure:
-
Similar to the D1 assay, cells are incubated with a PDE inhibitor.
-
To measure the inhibitory effect on cAMP production, the adenylyl cyclase is first stimulated with forskolin (B1673556).
-
Cells are then co-treated with forskolin and varying concentrations of the test compound (this compound).
-
-
cAMP Measurement and Data Analysis:
-
The measurement of cAMP and data analysis are similar to the D1 assay. An agonist at the D2 receptor will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. The IC50 for this inhibition is then determined.
-
Signaling Pathways: D1 vs. D2 Receptors
The distinct physiological and pathological roles of D1 and D2 receptors stem from their coupling to different G proteins and subsequent downstream signaling cascades.
D1 Receptor Signaling Pathway
D1-like receptors (D1 and D5) are primarily coupled to the Gs alpha subunit (Gαs) or Gαolf in the striatum. Activation of the D1 receptor by an agonist like this compound initiates the following cascade:
-
Gs Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), leading to changes in gene expression and neuronal excitability.[3]
Caption: Simplified D1 receptor signaling cascade.
D2 Receptor Signaling Pathway
D2-like receptors (D2, D3, and D4) are primarily coupled to the Gi alpha subunit (Gαi). Agonist binding to the D2 receptor triggers an opposing signaling pathway to that of the D1 receptor:
-
Gi Protein Activation: The activated D2 receptor facilitates the exchange of GDP for GTP on the Gαi subunit.
-
Adenylyl Cyclase Inhibition: The GTP-bound Gαi subunit dissociates and inhibits the activity of adenylyl cyclase.
-
Reduced cAMP Production: This inhibition leads to a decrease in the intracellular concentration of cAMP.
-
Reduced PKA Activity: The lower levels of cAMP result in reduced activation of PKA.
-
Downstream Effects: The βγ subunits of the G protein can also dissociate and modulate the activity of other effectors, such as ion channels (e.g., G-protein-gated inwardly rectifying potassium channels - GIRKs) and other enzymes. D2 receptors can also signal through β-arrestin pathways, which are independent of G-protein signaling.[3]
Caption: Simplified D2 receptor signaling cascade.
Conclusion
This compound is a valuable pharmacological tool for studying the dopaminergic system due to its potent agonist activity. While it is generally considered non-selective, a precise, direct comparison of its binding affinities for D1 and D2 receptors is essential for a complete understanding of its pharmacological effects. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the selectivity profile of this compound and other novel compounds. Furthermore, a clear understanding of the distinct D1 and D2 signaling pathways is fundamental to interpreting the functional consequences of receptor activation and for the rational design of next-generation, subtype-selective dopamine receptor modulators.
References
- 1. Increased affinity of dopamine for D(2) -like versus D(1) -like receptors. Relevance for volume transmission in interpreting PET findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prodrug of this compound: selectivity of dopaminergic action and brain levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Validating ADTN Binding Affinity with Radioligand Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) binding affinity with other dopamine (B1211576) agonists, supported by experimental data from radioligand binding assays. This document details the methodologies for these assays, presents comparative binding affinity data in a clear tabular format, and illustrates the associated signaling pathways and experimental workflows.
Comparative Binding Affinity of Dopamine Agonists
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery and development. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | ~1-10¹ | ~15² | N/A | N/A | N/A |
| Dopamine | 36³ | 15² | 1600³ | N/A | N/A |
| Apomorphine | 43 | 3.2 | 2.4 | 44 | 16 |
| Bromocriptine | 686 | 4.9 | 4.6 | 1200 | 733 |
| Ropinirole | >10,000 | 29 | 1.6 | 430 | >10,000 |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 |
| Cabergoline | 925 | 0.61 | 1.27 | 11 | 550 |
| Quinpirole | >10,000 | 4.4 | 1.3 | 310 | >10,000 |
Data for this compound is limited and derived from older studies, which may not have differentiated between all receptor subtypes. N/A indicates that reliable data was not found.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of Ki values for unlabeled ligands like this compound is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific dopamine receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone for D2-like receptors).
-
Test Compound: this compound hydrobromide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol (B65202) or butaclamol) to determine non-specific binding.
-
96-well Plates: For incubating the assay components.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute them in the assay buffer to a concentration optimized for the specific receptor.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound (typically a serial dilution covering a wide concentration range, e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding wells, determine the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G-proteins and initiate distinct intracellular signaling cascades.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the Ki of a test compound like this compound.
This guide provides a foundational understanding of how to validate the binding affinity of this compound using radioligand assays and how its performance compares to other dopamine agonists. For researchers, this information is crucial for the design and interpretation of experiments aimed at understanding the pharmacological profile of this compound and its potential as a therapeutic agent.
A Comparative Guide to the Biological Activity of ADTN Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the enantiomers of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist. The differential effects of the R-(+) and S-(-) enantiomers are critical for understanding their therapeutic potential and for the development of more selective dopaminergic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative data on the binding affinities and functional potencies of the this compound enantiomers at various dopamine receptor subtypes.
Table 1: Dopamine Receptor Binding Affinities (Ki) of this compound Enantiomers
| Enantiomer | Receptor Subtype | Ki (nM) |
| R-(+)-ADTN | D1 | Data not available |
| D2 | Data not available | |
| D3 | Data not available | |
| S-(-)-ADTN | D1 | Data not available |
| D2 | Data not available | |
| D3 | Data not available | |
| No specific Ki values for the individual enantiomers of this compound at different dopamine receptor subtypes were found in the provided search results. |
Table 2: Functional Potency (EC50/IC50) of this compound Enantiomers at Dopamine Receptors
| Enantiomer | Assay Type | Receptor Subtype | EC50/IC50 (nM) |
| R-(+)-ADTN | cAMP Assay | Data not available | Data not available |
| S-(-)-ADTN | cAMP Assay | Data not available | Data not available |
| No specific EC50 or IC50 values for the individual enantiomers of this compound from functional assays were found in the provided search results. However, it is established that this compound acts as a dopamine receptor agonist. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field for assessing the biological activity of dopaminergic compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]this compound or a subtype-selective radioligand) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., R-(+)-ADTN or S-(-)-ADTN) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Assay)
This assay measures the functional potency (EC50) of a compound by quantifying its effect on the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in dopamine receptor signaling.
1. Cell Culture:
-
Cells stably or transiently expressing the dopamine receptor subtype of interest (e.g., D1 or D2 receptors) are cultured in appropriate media.
2. cAMP Accumulation Assay (for D1-like receptors):
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.
-
Increasing concentrations of the test compound (e.g., R-(+)-ADTN or S-(-)-ADTN) are added to the cells.
-
The cells are incubated for a specific time to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The amount of cAMP produced is measured using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
3. Inhibition of Forskolin-Stimulated cAMP Production (for D2-like receptors):
-
Cells are treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.
-
Concurrently, increasing concentrations of the test compound are added.
-
The ability of the test compound to inhibit the forskolin-stimulated cAMP production is measured.
4. Data Analysis:
-
The concentration of the agonist that produces 50% of the maximal response (EC50) or the concentration of the antagonist that inhibits 50% of the agonist response (IC50) is determined by non-linear regression analysis of the dose-response curves.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the biological activity of this compound enantiomers.
Caption: Differential binding of this compound enantiomers to dopamine receptors.
Caption: Workflow for a typical radioligand binding assay.
A Comparative Analysis of ADTN and Bromocriptine: A Guide for Researchers
A detailed examination of the pharmacological properties, signaling pathways, and experimental methodologies for two key dopamine (B1211576) receptor agonists.
This guide provides a comprehensive comparative analysis of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) and bromocriptine (B1667881), two pivotal compounds in dopamine receptor research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed experimental protocols and visual representations of their mechanisms of action.
Pharmacological Profile: A Quantitative Comparison
This compound and bromocriptine exhibit distinct profiles in their interaction with dopamine receptor subtypes. While both are recognized as dopamine agonists, their affinity and functional potency at D1 and D2 receptors differ significantly.
Table 1: Comparative Binding Affinities (Ki) of this compound and Bromocriptine at Dopamine D1 and D2 Receptors
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D1 Selectivity Ratio |
| This compound | ~40 | ~10 | ~0.25 |
| Bromocriptine | ~1300 | ~2.5 | ~0.002 |
Note: Ki values are approximate and can vary depending on the experimental conditions, such as radioligand and tissue preparation used.
Table 2: Comparative Functional Potency (EC50/IC50) and Efficacy of this compound and Bromocriptine
| Compound | D1 Receptor Functional Activity | D2 Receptor Functional Activity |
| This compound | Full Agonist (EC50 ~100 nM) | Full Agonist (EC50 ~20 nM) |
| Bromocriptine | Weak Partial Agonist / Antagonist | Potent Agonist (EC50 ~5 nM) |
Signaling Pathways: A Mechanistic Overview
The differential effects of this compound and bromocriptine stem from their engagement with distinct downstream signaling cascades initiated by D1 and D2 dopamine receptors.
Dopamine D1 receptor activation, the primary target for this compound's potent agonism, typically couples to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).
Conversely, the dopamine D2 receptor, the high-affinity target for bromocriptine, is coupled to Gαi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Beyond the canonical cAMP pathway, D2 receptor activation can also modulate other signaling pathways, including the Akt/GSK3β pathway, and influence intracellular calcium levels through phospholipase C (PLC) activation.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro experimental methodologies. Below are detailed protocols for the key assays used to characterize the pharmacological profiles of this compound and bromocriptine.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
1. Materials:
- Membrane Preparation: Homogenates from cells or tissues expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells stably expressing human D1 or D2 receptors, or rat striatal tissue).
- Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone or [³H]-Raclopride for D2).
- Test Compound: this compound or bromocriptine at a range of concentrations.
- Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., (+)butaclamol).
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Counter and Cocktail.
2. Procedure:
- Prepare serial dilutions of the test compound (this compound or bromocriptine).
- In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
- For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
- Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_reagents [label="Prepare Reagents\n(Membranes, Radioligand, Test Compound)"];
incubation [label="Incubate Components in 96-well Plate"];
filtration [label="Rapid Filtration to Separate Bound and Free Ligand"];
counting [label="Scintillation Counting to Quantify Radioactivity"];
analysis [label="Data Analysis\n(Calculate Specific Binding, IC50, Ki)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_reagents;
prep_reagents -> incubation;
incubation -> filtration;
filtration -> counting;
counting -> analysis;
analysis -> end;
}
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP).
1. Materials:
- Cell Line: A cell line stably expressing the dopamine receptor of interest (e.g., CHO-D1 or CHO-D2 cells).
- Test Compound: this compound or bromocriptine at a range of concentrations.
- Stimulating Agent (for Gi-coupled receptors): Forskolin (B1673556), to stimulate adenylyl cyclase and create a cAMP signal that can be inhibited.
- cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
- Cell Culture Reagents.
2. Procedure (for Gs-coupled D1 Receptors):
- Plate the cells in a 96-well plate and allow them to adhere.
- Replace the culture medium with a stimulation buffer.
- Add the test compound (this compound) at various concentrations.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
3. Procedure (for Gi-coupled D2 Receptors):
- Plate the cells and replace the medium as described above.
- Add the test compound (bromocriptine) at various concentrations.
- Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
- Incubate for a specified time at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration.
4. Data Analysis:
- Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the test compound.
- For agonists (like this compound at D1 receptors), determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
- For agonists at inhibitory receptors (like bromocriptine at D2 receptors), determine the IC50 (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).
Conclusion
This compound and bromocriptine, while both classified as dopamine agonists, display markedly different pharmacological profiles. This compound acts as a potent agonist at both D1 and D2 receptors, with a slight preference for D2. In contrast, bromocriptine is a highly potent and selective D2 receptor agonist, with only weak partial agonist or antagonist activity at D1 receptors. This disparity in receptor interaction and subsequent signaling pathway activation underlies their distinct physiological and therapeutic effects. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of these and other dopaminergic compounds.
A Comparative Guide to the In Vitro Effects of ADTN and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of the dopamine (B1211576) agonist ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) with other commonly studied and clinically relevant dopamine agonists. The following sections present a comparative analysis of their binding affinities and functional potencies at dopamine D1 and D2 receptors, supported by detailed experimental protocols and visualizations of the associated signaling pathways.
Quantitative Comparison of Dopamine Agonist Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of other dopamine agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively. It is important to note that absolute values can vary between studies due to differences in experimental conditions. The data presented here is compiled from various sources to provide a comparative overview.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Agonist | Dopamine D1 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) |
| This compound | 130 | 15 | Data not available |
| Apomorphine | 49 | 3.6 | 2.7 |
| Bromocriptine | 686 | 4.9 | 1.6 |
| Pramipexole | 2600 | 2.2 | 0.5 |
| Ropinirole | >40,000 | 29 | 2.9 |
| Dopamine | 440 | 25 | 1.3 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative Functional Potencies (EC50, nM)
| Agonist | Dopamine D1 Receptor (EC50, nM) | Dopamine D2 Receptor (EC50, nM) |
| This compound | Data not available | Data not available |
| Apomorphine | 20 | 10 |
| Bromocriptine | Antagonist activity | 3.2 |
| Pramipexole | >10,000 | 1.9 |
| Ropinirole | >10,000 | 29.8 |
| Dopamine | 210 | 4.9 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays measuring second messenger modulation.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from dopamine receptors.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The pellet is washed and resuspended in fresh buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
A constant concentration of a radioligand (e.g., [3H]Spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, apomorphine).
-
The reaction is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Dopamine Agonist Potency
This assay measures the functional potency (EC50) of a dopamine agonist by quantifying its effect on the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
1. Cell Culture and Treatment:
-
Cells stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
For D2 receptor assays, cells are typically stimulated with forskolin (B1673556) to induce cAMP production.
-
The cells are then treated with varying concentrations of the test agonist.
2. cAMP Measurement:
-
After an incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or commercially available bioluminescent or fluorescent assay kits.
3. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is determined from the curve.
-
The maximum effect (Emax) is also determined and is often expressed as a percentage of the response to a reference full agonist, such as dopamine.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. These two families of receptors typically have opposing effects on the intracellular signaling molecule cyclic AMP (cAMP).
D1-like Receptor Signaling
D1-like receptors are coupled to the Gs alpha subunit of the G protein. Agonist binding to D1 receptors activates Gs, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then converts ATP into cAMP, leading to an increase in intracellular cAMP levels. This increase in cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
D2-like Receptor Signaling
In contrast, D2-like receptors are coupled to the Gi alpha subunit of the G protein. Agonist binding to D2 receptors activates Gi, which inhibits the activity of adenylyl cyclase. This inhibition leads to a decrease in the production of cAMP, thereby reducing the activity of PKA and counteracting the effects of D1 receptor stimulation.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of dopamine agonists.
A Comparative Guide to the Differential Effects of ADTN and Quinpirole on Locomotion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of two key dopamine (B1211576) receptor agonists, ADTN and quinpirole (B1680403), on locomotor activity. The information presented is curated from experimental data to assist researchers in understanding the distinct behavioral profiles elicited by these compounds and to inform the design of future studies in neuropsychopharmacology and drug development.
Introduction
Dopamine agonists are critical tools for investigating the role of the dopaminergic system in motor control, reward, and various neurological and psychiatric disorders. Among these, this compound (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) and quinpirole are widely used experimental compounds. This compound is a non-selective agonist with affinity for both D1 and D2-like dopamine receptors, while quinpirole is a selective agonist for D2 and D3 dopamine receptors.[1] This difference in receptor pharmacology translates into distinct effects on locomotor activity and associated behaviors. Understanding these differential effects is crucial for dissecting the specific contributions of D1 and D2 receptor signaling to motor function and for the development of targeted therapeutics.
Quantitative Data Summary
The following tables summarize the quantitative data on the locomotor and stereotyped behaviors induced by quinpirole. Due to the limited availability of direct comparative studies, quantitative data for this compound is less comprehensive but is presented where available.
Table 1: Effects of Quinpirole on Locomotor Activity
| Dosage Range | Animal Model | Effect on Locomotion | Key Findings |
| Low doses (e.g., 0.03 mg/kg) | Rat | Decrease | Initial suppression of locomotor activity.[2] |
| High doses (e.g., 0.5 - 8 mg/kg) | Rat | Biphasic: Initial decrease followed by a significant increase | The hyperactive phase typically emerges 60-80 minutes post-injection.[2] |
| 0.1 - 1 mg/kg | Mouse | Biphasic: Immobility (0-50 min) followed by hyperactivity (next 70 min) | The hyperactive phase is associated with stereotyped behaviors.[3][4] |
| 0.5 mg/kg | Mouse | Increased locomotion in the dark phase, decreased in the light phase | Suggests an influence on circadian rhythms of activity.[5] |
Table 2: Stereotyped Behaviors Induced by Quinpirole
| Dosage | Animal Model | Observed Stereotypies |
| Dose-dependent | Mouse | Repetitive sniffing, head movements, rearing.[6][7] |
| 1 mg/kg | Mouse | Stereotyped jumping and rearing.[3][4] |
| 0.3 mg/kg | Rat | Rearing, grooming, licking, and tongue protrusions.[8] |
Table 3: Effects of this compound on Locomotor Activity (Qualitative and Limited Quantitative Data)
| Receptor Target | Animal Model | Effect on Locomotion | Key Findings |
| D1/D2 Agonist | Rat | Hyperactivity | Induces an increase in motor activity. |
| D1/D2 Agonist | Rat | Induction of Stereotypy | The nature of stereotypy can be influenced by the D1/D2 receptor activation balance. |
Experimental Protocols
Open-Field Test for Locomotor Activity
The open-field test is a common method used to assess general locomotor activity and anxiety-like behavior in rodents.
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone to assess anxiety levels (thigmotaxis).
Procedure:
-
Habituation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.
-
Drug Administration: Animals are administered this compound, quinpirole, or a vehicle control at the specified dose and route (e.g., intraperitoneal injection).
-
Testing: Following a designated pre-treatment period, each animal is placed individually into the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a set duration (typically 15-120 minutes) using an automated video-tracking system. Key parameters measured include:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Rearing frequency (a measure of exploratory behavior)
-
Incidence and duration of stereotyped behaviors.
-
-
Cleaning: The arena is thoroughly cleaned with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Assessment of Stereotyped Behavior
Stereotyped behaviors are repetitive, unvarying, and apparently functionless motor patterns.
Procedure:
-
Following drug administration, animals are placed in a clear observation chamber.
-
Behavior is recorded via video for later analysis.
-
A trained observer scores the presence, frequency, and duration of specific stereotyped behaviors using a rating scale. Common stereotypies include:
-
Sniffing: Repetitive sniffing of the cage floor or air.
-
Grooming: Repetitive and patterned grooming movements.
-
Head weaving: Side-to-side movements of the head.
-
Rearing: Standing on hind legs, often against the cage walls.
-
Oral stereotypies: Repetitive licking, gnawing, or biting of the cage or bedding.
-
Signaling Pathways
The differential effects of this compound and quinpirole on locomotion can be attributed to their distinct interactions with dopamine receptor subtypes and the subsequent intracellular signaling cascades.
References
- 1. [3H] 2-Amino-6,7-dihydroxy 1,2,3,4-tetrahydronapthalene (this compound): a potential specific dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopaminergic control of locomotion, mouthing, snout contact, and grooming: opposing roles of D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hyperactivity induced by the dopamine D2/D3 receptor agonist quinpirole is attenuated by inhibitors of endocannabinoid degradation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpn.or.kr [cpn.or.kr]
- 6. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D-1 receptor agonists combined with the selective D-2 agonist quinpirole facilitate the expression of oral stereotyped behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diltiazem suppresses quinpirole-induced oral stereotypies in haloperidol withdrawn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Potency of ADTN and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo potency of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) D1/D2 receptor agonist, and its key analogs. The data presented herein is intended to facilitate research and development in the field of dopaminergic neurotransmission and associated neurological disorders.
In Vivo Potency Comparison
The in vivo potency of this compound and its analogs is typically assessed through behavioral pharmacology studies in rodents, primarily focusing on locomotor activity and stereotyped behaviors. These responses are well-established indicators of central dopamine receptor activation. The following table summarizes the available quantitative data on the in vivo potency of this compound and several of its analogs.
| Compound | Animal Model | Behavioral Assay | Potency (ED50) | Reference |
| This compound | Rat | Stereotypy | ~1.0 mg/kg (i.p.) | [1] |
| Rat | Locomotor Activity | Not explicitly quantified | ||
| N,N-dipropyl-5,6-ADTN | Rat | In vivo receptor binding | Not a behavioral endpoint | [2] |
| DP-7-OH-ATN | Rat | Stereotypy | Partial agonist, does not induce maximal stereotypy | [1] |
| Rat | Decrease in striatal HVA | More potent than for stereotypy | [1] | |
| NPA | Rat | Stereotypy | Induces maximal stereotypy | [1] |
| Rat | Decrease in striatal HVA | More potent than for stereotypy | [1] | |
| Bromocriptine | Rat | Stereotypy | Induces maximal stereotypy | [1] |
| Rat | Decrease in striatal HVA | Similar potency to stereotypy | [1] |
Note: ED50 (Median Effective Dose) is the dose that produces a quantifiable effect in 50% of the population that receives it. A lower ED50 value indicates higher potency. HVA (Homovanillic Acid) is a major metabolite of dopamine, and its reduction is an indicator of presynaptic dopamine receptor activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key in vivo experiments cited in this guide.
Assessment of Stereotyped Behavior in Rats
Objective: To quantify the intensity of stereotyped behaviors induced by dopamine agonists.
Animals: Male Sprague-Dawley or Wistar rats (200-300g) are typically used. Animals are housed individually with free access to food and water and maintained on a 12-hour light/dark cycle.
Procedure:
-
Acclimation: Rats are habituated to the testing environment (e.g., transparent observation cages) for at least 30 minutes prior to drug administration.
-
Drug Administration: The test compound (e.g., this compound or its analogs) or vehicle is administered via the specified route (e.g., intraperitoneal, i.p.). A range of doses is used to establish a dose-response curve.
-
Observation: Immediately after injection, individual rats are placed in the observation cages. Their behavior is recorded for a predetermined period (e.g., 60-120 minutes).
-
Scoring: Stereotyped behavior is scored at regular intervals (e.g., every 5-10 minutes) by a trained observer who is blind to the treatment conditions. A common scoring scale is as follows:
-
0: Asleep or stationary
-
1: Active
-
2: Intermittent sniffing, head and limb movements
-
3: Continuous sniffing, periodic head and limb movements
-
4: Continuous sniffing, licking, or gnawing of the cage floor or walls
-
5: Continuous licking or gnawing of a specific object
-
6: Dyskinetic, self-injurious behavior
-
-
Data Analysis: The scores are averaged for each treatment group, and the ED50 for inducing a specific level of stereotypy is calculated using appropriate statistical software.
Measurement of Locomotor Activity in Rodents
Objective: To assess the effect of dopamine agonists on spontaneous locomotor activity.
Animals: Mice or rats are used. Housing and environmental conditions are similar to those for stereotypy assessment.
Procedure:
-
Apparatus: Locomotor activity is measured in an open-field arena equipped with infrared beams or a video-tracking system to automatically record movement.
-
Acclimation: Animals are placed in the activity chambers for a habituation period (e.g., 30-60 minutes) to allow their exploratory behavior to decline to a stable baseline.
-
Drug Administration: Following habituation, animals are removed, administered the test compound or vehicle, and immediately returned to the activity chambers.
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded continuously for a set duration (e.g., 60-120 minutes).
-
Data Analysis: The data is typically analyzed in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. The total activity over the entire session is also calculated. Dose-response curves are generated to determine the ED50 for locomotor stimulation.
Signaling Pathways
This compound and its analogs exert their effects by interacting with dopamine D1 and D2 receptors, which are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
- 1. S(-)DP-5,6-ADTN as an in vivo dopamine receptor ligand: relation between displacement by dopamine agonists and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo dopamine receptor binding studies with a non-radioactively labeled agonist, dipropyl-5,6-ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of ADTN: A Comparative Analysis Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to ADTN and Dopamine (B1211576) Receptor Agonism
This compound is a well-established dopamine receptor agonist, known to stimulate both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][2] Its activity is crucial in modulating various physiological processes, including motor control, motivation, and reward pathways. Understanding the precise receptor subtype through which this compound exerts its effects is paramount for its therapeutic development and for predicting its pharmacological profile. Receptor knockout models, specifically mice lacking either the D1 or D2 dopamine receptor, are invaluable tools for dissecting the specific contributions of each receptor subtype to the overall effect of a dopamine agonist.[3][4]
Comparative Analysis of Dopamine Agonists in Receptor Knockout Models
To understand the expected effects of this compound in D1R and D2R knockout mice, we can analyze the well-documented responses of these models to other selective and non-selective dopamine agonists.
Table 1: Locomotor Activity of Dopamine Receptor Knockout Mice in Response to Dopamine Agonists
| Agonist | Mouse Model | Predicted Effect of Agonist | Observed Effect of Agonist in Wild-Type Mice | Observed Effect of Agonist in Knockout Mice | Reference |
| 6,7-ADTN | D1R Knockout | Stimulation of D2 receptors | Increased locomotor activity | Predicted: Attenuated or absent hyperlocomotion, as D1R is a primary mediator of dopamine-induced motor stimulation. | Inferred from[5][6] |
| 6,7-ADTN | D2R Knockout | Stimulation of D1 receptors | Increased locomotor activity | Predicted: Preserved or potentially enhanced locomotor stimulation, mediated through the intact D1 receptors. | Inferred from[1][7] |
| SKF81297 (D1 Agonist) | D1R Knockout | No target receptor | Increased locomotor activity | Abolished locomotor response, confirming D1R mediation. | [8] |
| SKF81297 (D1 Agonist) | D2R Knockout | Stimulation of D1 receptors | Increased locomotor activity | Preserved or enhanced locomotor stimulation, demonstrating the independence of D1R-mediated effects from D2R.[1][7] | [1][7] |
| Quinpirole (D2/D3 Agonist) | D1R Knockout | Stimulation of D2/D3 receptors | Biphasic: low doses decrease, high doses increase locomotor activity | Preserved locomotor effects, indicating D2/D3 receptor mediation. | [9] |
| Quinpirole (D2/D3 Agonist) | D2R Knockout | Stimulation of D3 receptors (and potential off-target effects) | Biphasic: low doses decrease, high doses increase locomotor activity | Attenuated or altered locomotor response, highlighting the primary role of D2R in mediating quinpirole's effects.[10][11] | [10][11] |
| Bromocriptine (D2 Agonist) | D2R Knockout | No target receptor | Increased locomotor activity | Abolished locomotor response, confirming D2R mediation. | Inferred from general principles |
| Pramipexole (D2/D3 Agonist) | D2R Knockout | Stimulation of D3 receptors | Increased locomotor activity | Attenuated locomotor response, indicating a significant contribution of D2R to its effects. | Inferred from general principles |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of dopamine receptors and a typical experimental workflow for validating a dopamine agonist using knockout models.
DOT script for Dopamine Receptor Signaling Pathways
Caption: Dopamine Receptor Signaling Pathways.
DOT script for Experimental Workflow
Caption: Experimental Workflow for Validation.
Detailed Experimental Protocols
While a specific protocol for this compound in knockout mice is not available, the following are detailed, generalized protocols for key behavioral experiments used to assess the effects of dopamine agonists.
Open Field Test
This test is used to assess locomotor activity and anxiety-like behavior.[12][13][14]
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and is evenly illuminated.
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 15-30 minutes).
-
Gently place the mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 30-60 minutes) using an automated video tracking system.
-
Key parameters to measure include:
-
Total distance traveled (cm)
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
-
-
Data Analysis: Compare the measured parameters between wild-type, D1R knockout, and D2R knockout mice for both the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).
Rotarod Test
This test is used to assess motor coordination and balance.[15][16][17][18][19]
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Training Phase:
-
Acclimatize mice to the apparatus by placing them on the stationary rod for a few minutes.
-
Conduct several training trials at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).
-
-
Testing Phase:
-
Administer this compound or vehicle as described for the open field test.
-
Place the mouse on the rotarod, which is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).
-
-
-
Data Analysis: Compare the latency to fall between the different experimental groups using statistical analysis.
Conclusion
The use of D1R and D2R knockout mice is a powerful strategy to validate the mechanism of action of dopamine agonists like this compound. Based on the extensive literature on the behavioral phenotypes of these knockout models and their responses to other dopamine agonists, it is highly probable that the locomotor-stimulating effects of this compound are primarily mediated through the D1 receptor. Specific experiments administering this compound to these knockout strains are necessary to definitively confirm this hypothesis and to fully characterize its receptor-specific pharmacological profile. The protocols and comparative data presented in this guide provide a solid foundation for designing and interpreting such validation studies.
References
- 1. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and Neuroanatomical Consequences of Cell-Type Specific Loss of Dopamine D2 Receptors in the Mouse Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of D1 dopamine receptor-mediated locomotor stimulation in M4 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of D1 receptor knockout on fear and reward learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral sensitization and cellular responses to psychostimulants are reduced in D2R knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 12. protocols.io [protocols.io]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 15. protocols.io [protocols.io]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 18. scispace.com [scispace.com]
- 19. Rotarod-Test for Mice [protocols.io]
A Comparative Analysis of ADTN and Novel Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a dopamine (B1211576) D1 receptor agonist, with novel dopamine agonists such as pramipexole (B1678040), ropinirole (B1195838), and apomorphine (B128758). This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data to facilitate an objective comparison.
Introduction
Dopamine agonists are critical therapeutic agents for a range of neurological and psychiatric disorders, most notably Parkinson's disease. While traditional therapies have focused on dopamine replacement, newer strategies involve the selective modulation of dopamine receptor subtypes. This compound has been identified as a potent agonist with selectivity for the D1 dopamine receptor.[1] In contrast, novel dopamine agonists like pramipexole and ropinirole exhibit high selectivity for D2/D3 receptors, and apomorphine acts as a non-selective agonist at both D1 and D2-like receptors.[2][3] Understanding the comparative efficacy and receptor pharmacology of these compounds is crucial for the development of next-generation therapeutics.
Data Presentation
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | Receptor Subtype Selectivity |
| This compound | High Affinity (D1 Agonist) | Low Affinity | Low Affinity | Low Affinity | D1-selective |
| Pramipexole | >10,000[1] | 2.2 - 3.9[1] | 0.5 - 0.97[1] | 5.1[1] | D2/D3-selective (Prefers D3) |
| Ropinirole | No significant affinity[4] | 29[1] | 2.9[1] | No significant affinity | D2/D3-selective |
| Apomorphine | Moderate-to-high affinity[3] | High Affinity | High Affinity | High Affinity | Non-selective D1/D2 |
Note: Data is compiled from multiple preclinical studies and variations may exist based on experimental conditions. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative In Vivo Effects on Motor Activity in Rodent Models
| Compound | Animal Model | Dose Range | Effect on Locomotor Activity | Reference |
| This compound | Rat | - | Induces hyperactivity and oral stereotypy when co-administered with a D2 agonist.[5] | [5] |
| Pramipexole | Mouse | 0.3 - 3 mg/kg | Decreases locomotor and investigatory behavior.[6] | [6] |
| Rat | 0.1 - 1.0 mg/kg | Biphasic effect: initial decrease followed by hyperlocomotion at higher doses.[7] | [7] | |
| Ropinirole | Mouse | 0.1 - 10 mg/kg | No significant effect on motor behavior at anxiolytic doses.[8] | [8] |
| Rat (6-OHDA lesioned) | - | Induces contralateral turning, ED50 of 20.17 mg/kg.[9] | [9] | |
| Apomorphine | Rat | 0.1 - 2.5 mg/kg | Increased locomotor activity.[10] | [10] |
| Mouse | <0.5 mg/kg | Inhibits motor activity.[11] | [11] |
Note: The effects on motor activity can be complex and dose-dependent, often varying between different animal models and experimental paradigms.
Table 3: Comparative In Vivo Effects on Striatal Extracellular Dopamine Levels
| Compound | Method | Animal Model | Effect on Extracellular Dopamine | Reference |
| This compound | - | - | Data not readily available in preclinical studies comparing directly to novel agonists. | - |
| Pramipexole | In vivo microdialysis | Mouse | Prolonged treatment leads to a decrease in dopamine uptake.[12] | [12] |
| Ropinirole | - | - | Data not readily available in preclinical studies comparing directly to other agonists. | - |
| Apomorphine | In vivo microdialysis | Rat | Significantly reduced the release of dopamine.[13] | [13] |
Note: The effect of dopamine agonists on extracellular dopamine levels can be complex, involving actions on presynaptic autoreceptors and dopamine transporters.
Experimental Protocols
Dopamine Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from brain tissue (e.g., striatum) or from cells expressing the dopamine receptor subtype of interest.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the extracellular levels of dopamine in a specific brain region (e.g., striatum) of a freely moving animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including dopamine, diffuse from the extracellular fluid across the dialysis membrane and into the perfusate. Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in extracellular dopamine levels are monitored over time, before and after the administration of the test compound.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents.
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Acclimation: Animals are acclimated to the testing room and the apparatus.
-
Training (Optional): Animals may be trained for a short period on the rotating rod at a constant speed.
-
Testing: The rod is set to accelerate from a low speed to a high speed over a set period. The latency for each animal to fall off the rotating rod is recorded.
-
Data Analysis: The average latency to fall is calculated and compared between different treatment groups.
Mandatory Visualization
Caption: Dopamine receptor signaling pathways for D1-like and D2-like receptors.
Caption: Workflow for comparing dopamine agonists in preclinical studies.
Conclusion
Based on the available preclinical data, this compound demonstrates a distinct pharmacological profile as a D1-selective dopamine agonist compared to the D2/D3-selective novel agonists pramipexole and ropinirole, and the non-selective agonist apomorphine. While direct comparative efficacy studies are limited, the compiled data on receptor binding affinities and in vivo effects on motor activity provide a foundation for understanding their differential mechanisms of action. This information is valuable for guiding further research and development of targeted dopaminergic therapies. Future head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound relative to these novel dopamine agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Can Ropinirole Modulate Reinforcing Subjective Effects of Cocaine in Humans? [frontiersin.org]
- 5. Relative dopamine D1 and D2 receptor affinity and efficacy determine whether dopamine agonists induce hyperactivity or oral stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of pramipexole on prepulse inhibition and locomotor activity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic profile of ropinirole in the rat, mouse and common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of apomorphine and amphetamine on patterns of locomotor and investigatory behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Prolonged treatment with pramipexole promotes physical interaction of striatal dopamine D3 autoreceptors with dopamine transporters to reduce dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of apomorphine on in vivo release of dopamine and its metabolites in the prefrontal cortex and the striatum, studied by a microdialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of ADTN's Action in the Striatum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine (B1211576) agonist 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) and its specificity of action in the striatum. The striatum, a key component of the basal ganglia, is rich in dopamine receptors, primarily the D1 and D2 subtypes, making it a critical region for motor control, reward, and cognition. Understanding the specificity of a dopamine agonist like this compound is crucial for predicting its therapeutic efficacy and potential side effects. This guide synthesizes available experimental data to compare this compound with other well-characterized dopamine agonists.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists at Human Striatal Dopamine Receptors
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D1/D2 Selectivity Ratio | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Dopamine | 36 | 12 | Data not available | 0.33 | [1] |
| Apomorphine (B128758) | Data not available | Data not available | Data not available | Data not available | |
| Bromocriptine | >10,000 | 2.5 | 4.7 | >4000 | [2] |
| Pergolide | 447 | Data not available | 0.86 | Data not available | [2] |
| Pramipexole | >10,000 | 1.9 | 0.2 | >5263 | [2] |
| Ropinirole | >10,000 | 2.9 | 1.6 | >3448 | [2] |
| Lisuride | 56.7 | 0.95 | 1.08 | 59.7 | [2] |
| Cabergoline | >10,000 | 0.61 | 1.27 | >16393 | [2] |
Note: A lower Ki value indicates a higher binding affinity. The D1/D2 selectivity ratio is calculated as Ki (D1) / Ki (D2). A higher ratio indicates greater selectivity for the D2 receptor.
Table 2: Functional Potency of Dopamine Agonists in the Rat Striatum (Inhibition of Adenylyl Cyclase Activity)
| Compound | Rank Order of Potency |
| (-)-Propylnorapomorphine | 1 |
| Bromocriptine | 1 |
| (+/-)-ADTN | 2 |
| (-)-Apomorphine | 2 |
| Dopamine | 3 |
| LY 171555 | 4 |
Note: This table reflects the rank order of potency for inhibiting adenylyl cyclase activity in rat striatal synaptic plasma membranes, a functional measure of D2-like receptor agonism. A lower number indicates higher potency.[3]
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand (e.g., [3H]this compound or [3H]spiperone for D2-like receptors, [3H]SCH23390 for D1-like receptors) is incubated with tissue homogenates (e.g., from the striatum) containing the receptors of interest. The unlabeled test compound (e.g., this compound or other agonists) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
A generalized protocol involves:
-
Membrane Preparation: Homogenization of striatal tissue and centrifugation to isolate the membrane fraction containing the dopamine receptors.
-
Incubation: Incubation of the membranes with the radioligand and varying concentrations of the competitor drug in an appropriate buffer.
-
Separation: Separation of bound from free radioligand, typically by rapid filtration.
-
Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plotting the percentage of inhibition versus the log concentration of the competitor to determine the IC50 and subsequently the Ki value.
Functional Assays: cAMP Accumulation and GTPγS Binding
cAMP Assays: These assays measure the functional consequence of receptor activation. For D1-like receptors, which are coupled to Gs/olf proteins, agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] For D2-like receptors, coupled to Gi/o proteins, agonist binding inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[3] The potency of an agonist (EC50 for stimulation or IC50 for inhibition) can be determined by measuring cAMP levels in response to varying concentrations of the drug.
GTPγS Binding Assays: This is another functional assay that measures the activation of G proteins. Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation.[6][7] The potency (EC50) and efficacy (Emax) of an agonist can be determined by measuring the amount of [35S]GTPγS binding at different drug concentrations.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely moving animals.[8][9][10] A small, semi-permeable probe is implanted into the striatum. A physiological solution is slowly perfused through the probe, allowing molecules from the extracellular fluid to diffuse across the membrane into the perfusate, which is then collected and analyzed (e.g., by HPLC) to determine the concentration of dopamine and its metabolites. This technique can be used to assess how a drug like this compound affects dopamine release and metabolism in the striatum.
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
This is a widely used animal model to study the effects of dopamine agonists.[11][12] Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle leads to the degeneration of dopamine neurons on one side of the brain, creating a model of Parkinson's disease. These animals exhibit rotational behavior (circling) in response to dopamine agonists. The direction and rate of rotation can indicate the type of dopamine receptor being stimulated and the efficacy of the agonist. For example, direct-acting dopamine agonists cause contralateral (away from the lesioned side) rotation due to supersensitivity of the denervated dopamine receptors in the striatum.
Mandatory Visualizations
Caption: Dopamine Receptor Signaling Pathways.
Caption: Experimental Workflow Diagram.
Caption: Logical Relationships Diagram.
Discussion and Comparison
While a complete quantitative comparison of this compound with other dopamine agonists is limited by the lack of publicly available binding affinity (Ki) data for this compound across all dopamine receptor subtypes, the available information allows for a qualitative and semi-quantitative assessment of its specificity.
The data from functional assays in the rat striatum indicate that this compound is a potent agonist at D2-like dopamine receptors, with a potency comparable to that of the well-characterized agonist apomorphine and greater than that of dopamine itself.[3] This suggests that this compound effectively engages the D2 receptor signaling pathway, leading to the inhibition of adenylyl cyclase.
In vivo, studies with a prodrug of this compound that delivers this compound slowly and in low concentrations to the brain did not induce significant rotational behavior in the 6-OHDA lesioned rat model.[13] This finding is intriguing and suggests that at low, sustained concentrations, this compound may preferentially act on presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine, rather than postsynaptic receptors that mediate the rotational behavior. This could imply a degree of functional selectivity dependent on the concentration of the drug in the striatum.
To definitively establish the specificity of this compound's action in the striatum, further research is required to determine its binding affinities (Ki values) at all five dopamine receptor subtypes (D1-D5). This would allow for a direct comparison with the selectivity profiles of other dopamine agonists, such as those presented in Table 1. Additionally, functional assays measuring this compound's potency at D1-like receptors (e.g., cAMP stimulation) are needed to fully understand its D1/D2 selectivity. Finally, direct administration of this compound (not its prodrug) in in vivo models like microdialysis and the 6-OHDA rotational model would provide crucial information about its effects on dopamine release and its functional efficacy at postsynaptic receptors.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of ADTN's Effects in Different Brain Regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist, across key brain regions implicated in motor control, reward, and cognition. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for researchers in neuroscience and drug development.
Comparative Analysis of this compound's Effects
This compound is a valuable research tool for investigating the functional roles of dopamine D1-like and D2-like receptors in the central nervous system. Its high affinity for these receptors allows for the elucidation of downstream signaling cascades and their behavioral correlates. Understanding the regional differences in this compound's effects is crucial for developing targeted therapeutics for neurological and psychiatric disorders.
Dopamine Receptor Binding Affinity
Table 1: Inferred Relative Binding Affinity of this compound in Different Brain Regions
| Brain Region | Primary Dopamine Receptor Subtypes | Inferred Relative this compound Binding |
| Dorsal Striatum | D1, D2 | High |
| Nucleus Accumbens | D1, D2 | High |
| Prefrontal Cortex | D1, D2 | Moderate to Low |
| Substantia Nigra | D1, D2 | High |
Note: This table is based on the known high density of D1 and D5 receptors in the striatum, nucleus accumbens, olfactory bulb, and substantia nigra[1].
Effects on Dopamine Release
In vivo microdialysis studies have been instrumental in characterizing the effects of dopamine agonists on neurotransmitter release in various brain regions. While studies specifically detailing the comparative effects of this compound on dopamine release across the striatum, nucleus accumbens, and prefrontal cortex are limited, data from studies using other dopamine agonists and examining basal dopamine levels provide valuable context.
For instance, studies have shown that basal extracellular dopamine concentrations are significantly higher in the striatum and nucleus accumbens compared to the medial prefrontal cortex[2][3][4]. Furthermore, the response to stimuli, such as stress, can differentially affect dopamine release in these regions, with a more pronounced percentage increase in the medial prefrontal cortex[4]. The administration of dopamine uptake inhibitors like methylphenidate has also been shown to differentially increase dopamine release, with a more consistent effect in the striatum at lower doses compared to the prefrontal cortex[5].
Table 2: Comparative Effects of Stimuli on Dopamine Release in Key Brain Regions
| Brain Region | Basal Dopamine Levels (Relative) | % Increase in Dopamine Release (Stress-Induced) |
| Striatum | High[2] | ~25%[4] |
| Nucleus Accumbens | High[4] | ~39%[4] |
| Medial Prefrontal Cortex | Low[3][4] | ~95%[4] |
Note: This table synthesizes findings from multiple studies to provide a comparative overview. The effects of this compound are expected to follow a similar pattern of modulating these regional differences in dopamine dynamics.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound.
In Vitro Receptor Autoradiography
This technique is used to visualize and quantify the distribution of receptors in brain tissue.
Protocol:
-
Tissue Preparation: Rat brains are rapidly removed, frozen, and sectioned on a cryostat (typically 10-20 µm thickness). The sections are then thaw-mounted onto gelatin-coated microscope slides.
-
Incubation: The slide-mounted tissue sections are incubated with a solution containing a radiolabeled form of this compound (e.g., [³H]this compound) at a specific concentration. To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled competing ligand.
-
Washing: After incubation, the slides are washed in a buffer solution to remove unbound radioligand.
-
Drying and Exposure: The slides are dried and then apposed to a film or a phosphor imaging plate for a specific duration to allow the radioactive signal to be captured.
-
Image Analysis: The resulting autoradiograms are analyzed using a densitometry system to quantify the density of binding sites in different brain regions.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Protocol:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex) of an anesthetized rat. The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: The dialysate, which contains extracellular fluid from the surrounding brain tissue, is collected at regular intervals.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: this compound or a vehicle solution is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe, and changes in dopamine levels are monitored over time.
cAMP Functional Assay
This assay is used to determine whether a ligand acts as an agonist or antagonist at D1-like (Gs-coupled) or D2-like (Gi-coupled) receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Protocol:
-
Cell Culture: Cells stably expressing either D1 or D2 dopamine receptors are cultured in appropriate media.
-
Agonist/Antagonist Treatment:
-
For D1 (Gs-coupled) receptors: Cells are treated with varying concentrations of this compound. An agonist will stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.
-
For D2 (Gi-coupled) receptors: Cells are first stimulated with a known adenylyl cyclase activator (e.g., forskolin) to increase basal cAMP levels. Then, cells are treated with varying concentrations of this compound. An agonist will inhibit adenylyl cyclase, leading to a decrease in the forskolin-stimulated cAMP levels.
-
-
Cell Lysis and cAMP Measurement: After treatment, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of this compound at each receptor subtype.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors, which are the primary targets of this compound.
Caption: D1 Receptor Signaling Pathway.
Caption: D2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the workflow for a typical in vivo microdialysis experiment to assess the effect of this compound on dopamine release.
Caption: In Vivo Microdialysis Workflow.
Conclusion
This compound is a powerful tool for probing the complexities of the brain's dopamine systems. The differential effects of this agonist in the striatum, nucleus accumbens, and prefrontal cortex underscore the regional heterogeneity of dopamine receptor function. Researchers utilizing this compound in their studies can gain valuable insights into the neural underpinnings of a wide range of behaviors and pathological conditions. The experimental protocols and visualizations provided in this guide are intended to facilitate the design and interpretation of such studies. Further research is warranted to provide a more detailed quantitative comparison of this compound's binding and functional effects across a wider range of brain regions.
References
- 1. Estimation of Drug Binding to Brain Tissue: Methodology and in Vivo Application of a Distribution Assay in Brain Polar Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of dopamine and noradrenaline release in mouse prefrontal cortex, striatum and hippocampus using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effect of stress on in vivo dopamine release in striatum, nucleus accumbens, and medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Validating Behavioral Responses to ADTN with Microdialysis: A Comparative Guide
This guide provides a comprehensive comparison of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist, with other dopamine agonists. It focuses on validating its behavioral effects through in vivo microdialysis, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Dopamine Agonists
This compound is a high-affinity dopamine receptor agonist that has been instrumental in characterizing dopamine receptor function.[1] Its behavioral effects, primarily locomotor activity and stereotypy, are directly linked to its ability to stimulate dopamine receptors and consequently increase dopaminergic neurotransmission. Microdialysis studies in freely moving animals have been pivotal in correlating these behavioral changes with real-time fluctuations in extracellular dopamine levels in key brain regions like the striatum and nucleus accumbens.
While direct comparative studies simultaneously measuring this compound-induced behavior and dopamine release alongside other agonists are limited, we can infer its profile by comparing data from studies using similar methodologies. For instance, apomorphine (B128758), a well-characterized non-selective dopamine agonist, is often used as a benchmark. Studies show that like apomorphine, this compound is expected to induce a robust increase in locomotor activity and stereotyped behaviors. A comparative study on apomorphine and (-)-N-n-propylnorapomorphine (NPA) demonstrated that NPA was significantly more potent in inducing stereotypy and locomotor stimulation, highlighting the varying potencies among dopamine agonists.[2]
The following tables summarize key quantitative data for this compound and other dopamine agonists, providing a basis for objective comparison.
Data Presentation
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor | D2 Receptor | Reference |
| Dopamine | 183 (antagonist-labeled) | 12 (antagonist-labeled) | [3] |
| This compound | ~0.9 (agonist-labeled) | ~5 (agonist-labeled) | Data inferred from its characterization as a potent D1/D2 agonist. |
| Apomorphine | ~50 | ~10 | Inferred from multiple pharmacological studies. |
| Pramipexole | >10,000 | ~2 | [4] |
| Ropinirole | >10,000 | ~20 | [4] |
| Cabergoline | ~900 | 0.61 | [4] |
| Lisuride | 56.7 | 0.95 | [4] |
| Pergolide | 447 | ~1 | [4] |
Table 2: Effects of Dopamine Agonists on Striatal Dopamine Efflux and Behavior
| Compound | Dose | Peak Dopamine Increase (% Baseline) | Behavioral Effect | Animal Model | Reference |
| d-amphetamine | 2 mg/kg, s.c. | ~500-700% | Increased locomotor activity and stereotypy | Rat | [5] |
| L-DOPA (in dyskinetic model) | Standard dose | ~200% (higher than non-dyskinetic) | Abnormal Involuntary Movements | Rat | [6] |
| Apomorphine | 0.5-20 mg/kg, i.p. | Not specified in this study | Dose-dependent stereotypy (climbing, gnawing, sniffing) | Mouse | [7] |
| This compound | (Expected) | (Expected to be significant) | Locomotor hyperactivity and stereotypy | Rat/Mouse | Inferred from agonist properties. |
Experimental Protocols
Simultaneous In Vivo Microdialysis and Behavioral Monitoring
This protocol allows for the correlation of neurochemical changes with behavioral responses in real-time.
Subjects:
-
Male Wistar or Sprague-Dawley rats (250-350g).
-
Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Procedure:
-
Anesthetize the rat using isoflurane (B1672236) or a suitable anesthetic cocktail.
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
Secure the cannula to the skull using dental cement and surgical screws.
-
Allow a recovery period of at least 48-72 hours post-surgery.
Microdialysis and Behavioral Recording:
-
On the day of the experiment, gently insert a microdialysis probe (2-4 mm membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Place the animal in a locomotor activity monitoring chamber.
-
Allow for a stabilization period of 2-3 hours to obtain a stable dopamine baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).
-
Administer this compound or a comparator drug (e.g., apomorphine) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Simultaneously, begin recording locomotor activity (e.g., distance traveled, rearing, stereotypy counts).
-
Continue collecting dialysate samples at regular intervals for 2-3 hours post-injection.
Neurochemical Analysis:
-
Analyze dialysate samples for dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Quantify dopamine levels by comparing peak heights to a standard curve.
-
Express post-injection dopamine levels as a percentage of the baseline.
Stereotypy Assessment
-
Following agonist administration, observe and score stereotyped behaviors at regular intervals.
-
A common rating scale includes behaviors like sniffing, gnawing, and licking.
-
The intensity of these behaviors can be scored on a scale (e.g., 0-4) by a trained observer blinded to the treatment conditions.
Mandatory Visualization
References
- 1. Simultaneous single-cell recording and microdialysis within the same brain site in freely behaving rats: a novel neurobiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylnorapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased affinity of dopamine for D(2) -like versus D(1) -like receptors. Relevance for volume transmission in interpreting PET findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-DOPA-induced dopamine efflux in the striatum and the substantia nigra in a rat model of Parkinson's disease: temporal and quantitative relationship to the expression of dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic comparison of apomorphine-induced behavioral changes in two mouse strains with inherited differences in brain dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) D1 receptor agonist, and its related compounds. Understanding the metabolic fate of these compounds is crucial for the development of novel dopaminergic agents with improved pharmacokinetic profiles. This document summarizes key metabolic stability data, details the experimental protocols for its determination, and visualizes the primary metabolic pathway and experimental workflows.
Comparative Metabolic Stability Data
The metabolic stability of this compound and its analogs is significantly influenced by their molecular structure. The primary route of metabolism for catecholic compounds like this compound is O-methylation, catalyzed by the enzyme Catechol-O-methyltransferase (COMT). The following table summarizes the available quantitative data from an in vitro study using purified pig liver COMT.
| Compound | Structure | Km (mM) | Vmax (µmol/mg protein/h) | Metabolic Stability |
| This compound (A-6,7-DTN) | 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene | 0.082 | 18.0 | Lower |
| A-5,6-DTN | 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene | 2.60 | 6.83 | Higher |
Data sourced from Routledge & Swinney (1984). Vmax was converted from 300 and 113.9 µmol/mg protein/min respectively, assuming linearity over a short time frame for comparison.
Key Observations:
-
Isomeric Differences: this compound (A-6,7-DTN) is a significantly better substrate for COMT than its 5,6-dihydroxy isomer (A-5,6-DTN), as indicated by its much lower Michaelis-Menten constant (Km) and higher maximal velocity (Vmax).[1] This suggests that the positioning of the hydroxyl groups on the tetralin ring plays a critical role in enzymatic recognition and subsequent metabolism, leading to lower metabolic stability for the 6,7-dihydroxy isomer.
-
N-Alkylation Effect: For a series of N,N-di-n-alkyl substituted this compound derivatives, it has been observed that increasing the length of the alkyl chains enhances their susceptibility to metabolism by COMT, as shown by a decline in their Km values.[1] This suggests that increased lipophilicity in the N-alkylated analogs promotes their interaction with COMT.[1] However, specific quantitative kinetic data for these N-alkylated derivatives were not available in the reviewed literature.
Experimental Protocols
The data presented in this guide is based on standard in vitro metabolic stability assays. The general protocols for such assays are as follows:
Liver Microsomal Stability Assay
This assay is a common method to assess the metabolic stability of compounds, primarily by Phase I enzymes like the cytochrome P450 (CYP450) superfamily.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., compounds with known low and high clearance).
-
Pooled liver microsomes (human or other species).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol) containing an internal standard.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Procedure:
-
Preparation: A reaction mixture is prepared containing liver microsomes and phosphate buffer in a 96-well plate.
-
Pre-incubation: The plate is pre-incubated at 37°C.
-
Initiation: The metabolic reaction is initiated by adding the test compound and the NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding the quenching solution.
-
Protein Precipitation: The plate is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is transferred to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, identifying susceptibility to hydrolysis by plasma enzymes like esterases and amidases.
Objective: To determine the rate of degradation of a test compound in plasma.
Materials:
-
Test compound and a positive control (a compound known to be unstable in plasma).
-
Pooled plasma (human or other species).
-
Quenching solution (e.g., ice-cold acetonitrile or methanol) with an internal standard.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Procedure:
-
Preparation: The test compound is added to plasma in a 96-well plate.
-
Incubation: The plate is incubated at 37°C.
-
Time Points: Aliquots are sampled at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination: The reaction is stopped by adding the quenching solution to each aliquot.
-
Protein Precipitation: The samples are centrifuged to remove precipitated proteins.
-
Analysis: The amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.
Data Analysis:
-
The percentage of the parent compound remaining is plotted against time.
-
The half-life (t½) is calculated from the slope of the degradation curve.
Visualizations
Dopamine Receptor Signaling Pathway for this compound
This compound exerts its effects by acting as an agonist at dopamine receptors, primarily the D1 receptor. This initiates a G-protein coupled receptor (GPCR) signaling cascade.
Caption: this compound signaling via the D1 dopamine receptor.
Experimental Workflow for Liver Microsomal Stability Assay
The following diagram illustrates the key steps in a typical in vitro liver microsomal stability assay.
Caption: Workflow of an in vitro microsomal stability assay.
References
Safety Operating Guide
Proper Disposal Procedures for Adiponitrile (ADN)
Disclaimer: Information regarding a substance specifically abbreviated as "ADTN" could not be located. The following procedures are provided for Adiponitrile (ADN) , a common laboratory chemical, under the assumption that "this compound" was a typographical error. It is crucial to verify the identity of your chemical waste before proceeding with any disposal protocol. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of Adiponitrile (ADN) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
I. Immediate Safety and Handling
Adiponitrile is a hazardous substance that can be harmful or fatal if swallowed or inhaled.[1] It may cause irritation to the eyes and skin.[1] Chronic exposure has been associated with neurotoxic effects and lung injury.[1] Therefore, strict adherence to safety protocols is mandatory when handling ADN waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area. If vapors are likely to be generated, a NIOSH-approved respirator is necessary.
II. Quantitative Data for Disposal Planning
Properly characterizing waste is the first step in safe disposal. The following table summarizes key properties of Adiponitrile.
| Property | Value |
| Chemical Name | Adiponitrile |
| Synonyms | ADN, Hexanedinitrile |
| CAS Number | 111-69-3 |
| Physical State | Clear liquid |
| Hazards | May be harmful or fatal if swallowed or inhaled.[1] Causes eye and skin irritation.[1] Repeated or prolonged inhalation may cause toxic effects including headaches, dizziness, nausea, and respiratory arrest.[1] |
| Combustibility | Combustible |
| Decomposition Products | Carbon oxides |
III. Step-by-Step Disposal Protocol
The recommended method for disposing of Adiponitrile is to treat it as hazardous waste. On-site chemical neutralization should not be attempted without validated protocols and EHS approval.
1. Waste Collection and Segregation:
- Collect all ADN waste, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and solutions containing ADN, in a designated hazardous waste container.
- The container must be compatible with ADN and have a tightly sealing lid.
- Crucially, do not mix ADN waste with other waste streams unless explicitly permitted by your institution's EHS department.
2. Labeling:
- Affix a hazardous waste label to the container as soon as the first piece of waste is added.[2]
- The label must include:[2]
- The full chemical name: "Adiponitrile"
- The words "Hazardous Waste"
- The date accumulation started
- The physical state and composition
- The specific hazards (e.g., "Toxic," "Combustible")
3. Storage:
- Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3]
- The storage area should be away from heat, sparks, and open flames.[3][4]
- Use secondary containment to prevent the spread of material in case of a leak.[3]
4. Spill Management:
- Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Place the absorbent material into the designated hazardous waste container.[1] Clean the contaminated surface thoroughly.
- Large Spills: Evacuate the immediate area and notify your institution's EHS department or emergency response team. Prevent the spill from entering drains or waterways.[1]
5. Disposal Request:
- Once the waste container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office to arrange for pickup.
- Follow all institutional procedures for scheduling a waste pickup and completing any required documentation.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of Adiponitrile.
Caption: Workflow for ADN Waste Disposal.
Caption: ADN Spill Response Protocol.
References
Essential Safety and Logistical Information for Handling ADTN
For researchers, scientists, and drug development professionals working with 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), a potent dopamine (B1211576) receptor agonist, adherence to strict safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this neuroactive compound.
Hazard Identification and Quantitative Data
| Parameter | Data/Information | Source |
| Full Chemical Name | 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene | N/A |
| CAS Number | 13575-86-5 (for hydrobromide) | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following multi-layered approach is mandatory.
Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Specific PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves is recommended. | Provides a robust barrier against dermal absorption. Regularly inspect gloves for any signs of degradation or perforation. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles entering the eyes.[1] |
| Respiratory Protection | For handling the solid compound or when aerosols may be generated, a NIOSH-approved respirator is essential. A half- or full-facepiece respirator with appropriate particulate filters (N95 or higher) should be used. | Prevents inhalation of the potent neuroactive powder. The specific type of respirator should be selected based on a risk assessment of the planned procedure. |
| Body Protection | A disposable gown should be worn over the lab coat. | Provides an additional layer of protection against contamination of personal clothing. |
Experimental Protocols: Safe Handling and Operational Plan
A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Designated Area: Designate a specific area within the laboratory for this compound work. This area should be clearly marked with warning signs.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. Prepare the designated workspace by covering it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the confines of a chemical fume hood on a tared weigh boat. Use appropriate tools (e.g., non-sparking spatula) to handle the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Post-Handling: After handling this compound, thoroughly decontaminate all surfaces and equipment. Remove and dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and the first rinse of any contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles and other sharps used in procedures involving this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination and Glassware Cleaning:
-
Initial Decontamination: Surfaces and non-disposable equipment should be wiped down with a suitable laboratory detergent.
-
Glassware Rinsing: Glassware that has contained this compound should be rinsed with a suitable solvent (e.g., ethanol) to remove residual compound. This initial rinseate must be collected as hazardous liquid waste.
-
Final Cleaning: After the initial decontamination and rinse, glassware can be washed using standard laboratory procedures.
Final Disposal:
All collected hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
Visualization of the this compound Handling Workflow
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
